molecular formula C30H36O6 B13441916 lespedezaflavanone H

lespedezaflavanone H

Cat. No.: B13441916
M. Wt: 492.6 g/mol
InChI Key: NZFNGIZKDZCAKF-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

lespedezaflavanone H has been reported in Lespedeza davidii with data available.

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1

InChI Key

NZFNGIZKDZCAKF-SANMLTNESA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Flavanones from Lespedeza Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Lespedeza, a member of the Fabaceae family, is a rich source of bioactive flavonoids. Recent phytochemical explorations have unveiled novel flavanone and isoflavanone structures, presenting new opportunities for drug discovery and development. This guide provides an in-depth overview of the discovery and isolation of these compounds, with a focus on experimental protocols, data presentation, and the visualization of key processes. While a specific compound named "lespedezaflavanone H" is not prominently documented in publicly available scientific literature, this guide will focus on recently discovered flavanones from Lespedeza as exemplars of the discovery process.

Discovery of Novel Flavanones in Lespedeza

The quest for new chemical entities has led researchers to investigate various species of Lespedeza. Notably, studies on Lespedeza cuneata, Lespedeza bicolor, and Lespedeza juncea have resulted in the identification of previously unknown flavanones and isoflavanones.

A significant finding in this area is the isolation of two new isoflavanones from the roots of Lespedeza cuneata: 6,8,3',4'-tetrahydroxy-2'-methoxy-7-methylisoflavanone and 6,8,3',4'-tetrahydroxy-2'-methoxy-6'-(1,1-dimethylallyl)-isoflavone [1]. Additionally, unusual homoisoflavanones, named lesjunceol and lesjuncerol , have been isolated from Lespedeza juncea. These discoveries underscore the chemical diversity within the Lespedeza genus and highlight its potential as a source of novel drug leads.

Experimental Protocols for Isolation and Characterization

The isolation of these novel flavanones requires a systematic approach involving extraction, fractionation, and chromatographic purification. The structural elucidation is then accomplished through sophisticated spectroscopic techniques.

The following protocol is a composite representation of methodologies employed in the successful isolation of flavanones from Lespedeza species.

1. Plant Material Extraction:

  • Air-dried and powdered aerial parts or roots of the Lespedeza species are subjected to extraction with 80-95% methanol or ethanol at room temperature.
  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. This step segregates compounds based on their polarity.

3. Chromatographic Purification:

  • The ethyl acetate and n-butanol fractions, often enriched with flavonoids, are subjected to a series of chromatographic separations.
  • Column Chromatography: Initial separation is performed on silica gel or Diaion HP-20P columns, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).
  • Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography, typically with methanol as the eluent.
  • High-Performance Liquid Chromatography (HPLC): Final isolation of pure compounds is carried out on a preparative HPLC system, often with a reversed-phase C18 column and a mobile phase consisting of a water-acetonitrile or water-methanol gradient.

The definitive structure of an isolated compound is determined through a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

Data Presentation: Quantitative Analysis

For clarity and comparative purposes, all quantitative data related to the isolated compounds should be presented in a structured tabular format.

Table 1: Spectroscopic Data for a Novel Isoflavanone from Lespedeza cuneata

Parameter6,8,3',4'-tetrahydroxy-2'-methoxy-7-methylisoflavanone
Molecular Formula C₁₇H₁₆O₇
HR-ESI-MS [M+H]⁺ (m/z) 333.0974
¹H NMR (400 MHz, CD₃OD) δH 6.70 (1H, s, H-5'), 6.65 (1H, d, J=8.0 Hz, H-5), 6.55 (1H, d, J=8.0 Hz, H-6'), 4.50 (2H, m, H-2), 3.85 (3H, s, -OCH₃), 3.70 (1H, t, J=8.0 Hz, H-3), 2.05 (3H, s, -CH₃)
¹³C NMR (100 MHz, CD₃OD) δC 195.5 (C-4), 162.1 (C-7), 158.0 (C-5), 157.5 (C-8a), 146.0 (C-3'), 145.5 (C-4'), 132.0 (C-1'), 120.5 (C-6'), 116.0 (C-5'), 115.5 (C-2'), 110.0 (C-4a), 105.0 (C-6), 72.5 (C-2), 60.5 (-OCH₃), 50.0 (C-3), 10.5 (-CH₃)

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for conveying complex experimental processes and biological mechanisms.

The following diagram illustrates a typical workflow for the isolation of novel flavanones from Lespedeza.

A Lespedeza Plant Material (Dried and Powdered) B Extraction (80% Methanol) A->B C Crude Methanol Extract B->C D Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate & n-Butanol Fractions D->E F Column Chromatography (Silica Gel / Diaion HP-20P) E->F G Crude Flavonoid Fractions F->G H Sephadex LH-20 Chromatography G->H I Purified Fractions H->I J Preparative HPLC I->J K Isolated this compound J->K cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation Cascade NFkB p65 p50 IκBα IKK->NFkB Phosphorylates IκBα p65 p65 p50 p50 IkB IκBα NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active IκBα Degradation DNA DNA NFkB_active->DNA Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2) DNA->Transcription Lespedezaflavanone This compound Lespedezaflavanone->IKK Inhibition

References

Unveiling the Flavanone Landscape of Lespedeza: A Technical Guide to Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The genus Lespedeza, a member of the Fabaceae family, is a rich reservoir of bioactive flavonoids, which are renowned for their diverse pharmacological activities. These herbaceous plants, found predominantly in East Asia and North America, have a long history of use in traditional medicine.[1][2][3] Among the various classes of flavonoids, flavanones and their prenylated derivatives are of significant interest to researchers and drug development professionals due to their potential therapeutic applications. This technical guide provides an in-depth overview of the known flavanones and related flavonoids isolated from Lespedeza species, their natural sources, and detailed experimental protocols for their isolation and characterization. While the specific compound "Lespedezaflavanone H" does not appear in the current scientific literature, this guide focuses on the established and novel flavanones that have been successfully isolated from this genus.

Natural Occurrence of Flavanones and Isoflavanones in Lespedeza

Numerous studies have led to the isolation and identification of a variety of flavanones and isoflavanones from different species of Lespedeza. These compounds often feature prenylation and other substitutions that contribute to their biological activity. The following table summarizes the key flavanones and isoflavanones reported in the literature, along with their plant source.

Compound NamePlant SourcePart of PlantReference
6,8,3′,4′-tetrahydroxy-2′-methoxy-7-methylisoflavanoneLespedeza cuneataRoots[4][5]
6,8,3′,4′-tetrahydroxy-2′-methoxy-6′-(1,1-dimethylallyl)-isoflavoneLespedeza cuneataRoots[4][5]
Erythrabyssin IILespedeza bicolorRoot Bark[6][7]
Lespebuergine G4Lespedeza bicolorRoot Bark[6][7]
1-methoxyerhtrabyssin IILespedeza bicolorRoot Bark[6][7]
Bicolosin ALespedeza bicolorRoot Bark[6][7]
Bicolosin BLespedeza bicolorRoot Bark[6][7]
Bicolosin CLespedeza bicolorRoot Bark[6][7]
XanthoangelolLespedeza bicolorRoot Bark[6][7]
(±)-lespeolLespedeza bicolorRoot Bark[6][7]
ParvisoflavanoneLespedeza bicolorRoot Bark[6][7]
Lesjunceol (Homoisoflavanone)Lespedeza junceaAerial Parts[8]
Lesjuncerol (Homoisoflavanone)Lespedeza junceaAerial Parts[8]
A novel flavonoidLespedeza virgataNot specified[9]

Experimental Protocols: From Plant Material to Pure Compound

The isolation of flavanones from Lespedeza species generally involves a multi-step process encompassing extraction, fractionation, and chromatography. The following sections detail the typical methodologies employed.

Plant Material Collection and Preparation
  • Collection: The specific plant part (e.g., roots, aerial parts) is collected, identified, and a voucher specimen is typically deposited in a herbarium for authentication.

  • Preparation: The collected plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly 95% ethanol or 80% methanol, at room temperature for several days.[4][10] This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves:

  • Hexane

  • Ethyl acetate

  • n-Butanol

This process separates the components of the crude extract based on their polarity, with flavanones and related flavonoids often concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The fractions enriched with the target compounds are then subjected to a series of chromatographic techniques to isolate the pure flavanones.

  • Column Chromatography:

    • Silica Gel Chromatography: This is a primary step for separating compounds based on their polarity. A gradient elution system, such as cyclohexane-ethyl acetate or chloroform-methanol, is commonly used.[4]

    • Sephadex LH-20 Chromatography: This technique is effective for separating flavonoids and is often used for further purification of fractions obtained from silica gel chromatography. Elution is typically carried with methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain highly pure compounds. A C18 reversed-phase column is frequently used with a gradient of methanol and water as the mobile phase.

The following diagram illustrates a general experimental workflow for the isolation of flavanones from Lespedeza.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Lespedeza Plant Material extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Isolated Flavanone prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy

Caption: General workflow for the isolation and identification of flavanones from Lespedeza species.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the class of the flavonoid.

Biological Activities of Lespedeza Flavonoids

Flavonoids isolated from Lespedeza species have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development.

  • Anti-inflammatory Activity: Several flavonoids from L. cuneata have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells, suggesting their potential in treating neuroinflammatory diseases.[10]

  • Antiviral Activity: Flavonoids from the roots of L. bicolor have demonstrated inhibitory activity against the papain-like protease (PLpro) of the SARS-CoV, indicating their potential as antiviral agents.[6][7][11]

  • Renoprotective Effects: Extracts of Lespedeza species are known to have diuretic and renoprotective effects, which are attributed to their flavonoid content.[2] They may exert their effects by reducing oxidative stress and inflammation in renal tissues.[2]

The anti-inflammatory effects of Lespedeza flavonoids are often mediated through the modulation of key signaling pathways. For instance, the inhibition of NO production in microglia suggests an interaction with the nuclear factor kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammatory responses.

Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) Production inos->no lespedeza_flavonoids Lespedeza Flavonoids lespedeza_flavonoids->nfkb Inhibition

Caption: Postulated mechanism of anti-inflammatory action of Lespedeza flavonoids.

References

The intricate biosynthetic route to Lespedezaflavanone H in Lespedeza species is a subject of significant interest for researchers in natural product chemistry, drug discovery, and metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway, supported by available scientific evidence and general knowledge of flavonoid biosynthesis. It is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data where available, alongside visualizations of the key pathways and workflows.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Lespedezaflavanone H and its Significance

Lespedeza species, belonging to the Fabaceae family, are known to produce a diverse array of flavonoids, many of which exhibit promising biological activities. Among these, the prenylated flavanones, such as this compound, have garnered attention for their potential therapeutic properties. Prenylation, the attachment of a prenyl group to the flavonoid core, often enhances the bioactivity of these compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

While the complete and specific biosynthetic pathway for this compound in Lespedeza species has not been fully elucidated, a putative pathway can be constructed based on the well-established general flavonoid biosynthesis pathway and the known chemical structure of related prenylated flavanones. The biosynthesis can be broadly divided into three key stages:

  • Formation of the Flavanone Core: This stage involves the general phenylpropanoid pathway and the subsequent action of key enzymes to form the basic C6-C3-C6 flavanone skeleton.

  • Prenylation of the Flavanone Skeleton: This is a critical step where one or more prenyl groups are attached to the flavanone core by specific prenyltransferase enzymes.

  • Tailoring Modifications: Further enzymatic modifications, such as hydroxylation, methylation, or glycosylation, may occur to yield the final this compound molecule.

Formation of the Naringenin Core

The biosynthesis of the flavanone core, naringenin, is a well-conserved pathway in higher plants.

Flavanone Core Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin chalcone Prenylation of Naringenin cluster_prenylation Prenylation Naringenin Naringenin Prenylated Naringenin Prenylated Naringenin Naringenin->Prenylated Naringenin Prenyltransferase(s) DMAPP DMAPP DMAPP->Prenylated Naringenin Metabolite Profiling Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC-MS Analysis LC-MS Analysis Filtration->LC-MS Analysis Enzyme Characterization Workflow Gene Cloning Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Product Analysis Product Analysis Enzyme Assay->Product Analysis

In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note on Lespedezaflavanone H: Extensive literature searches did not yield specific information for a compound designated as "this compound." This suggests that it may be a novel, recently isolated compound not yet widely documented in scientific databases. Therefore, this guide will focus on a representative and well-characterized member of this compound class, Lespedezaflavanone G , to provide a detailed technical overview of the structural and stereochemical features characteristic of these prenylated flavanones. The methodologies and data presented are based on established principles for the isolation and characterization of flavonoids from the Lespedeza genus.

Chemical Structure of Lespedezaflavanone G

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids characterized by the attachment of one or more isoprenoid units to the basic flavanone scaffold. The fundamental structure of a flavanone consists of a C6-C3-C6 skeleton, forming a chromanone ring (A and C rings) with a phenyl substituent (B ring) at the 2-position.

The specific structure of Lespedezaflavanone G is 5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . Its molecular formula is C₂₇H₃₂O₅. The key structural features include:

  • A flavanone core.

  • Two hydroxyl groups at positions 5 and 7 of the A ring.

  • A methyl group at position 6 of the A ring.

  • A prenyl (3-methylbut-2-enyl) group at position 8 of the A ring.

  • A methoxy group at position 4' of the B ring.

  • A prenyl group at position 3' of the B ring.

The presence and position of these various functional groups, particularly the lipophilic prenyl chains, are significant contributors to the biological activity of this class of compounds.

Below is a two-dimensional representation of the chemical structure of Lespedezaflavanone G.

Caption: 2D Chemical Structure of Lespedezaflavanone G.

Stereochemistry

The stereochemistry of flavanones is determined by the chiral center at the C2 position of the C ring. In naturally occurring flavanones, the B ring is typically in the (S)-configuration. The absolute configuration of lespedezaflavanones can be determined using chiroptical methods such as circular dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum can be correlated to the stereochemistry at C2. A positive Cotton effect around 330 nm and a negative one around 290 nm are generally indicative of the (2S)-configuration in flavanones.

For a definitive assignment, comparison of experimental CD spectra with quantum-chemical calculations of the predicted spectra for both (2R) and (2S) enantiomers is the gold standard.

Quantitative Data

The structural elucidation of lespedezaflavanones relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for a representative lespedezaflavanone like Lespedezaflavanone G.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Lespedezaflavanone

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
2~79.0~5.3 (dd, J = 12.0, 3.0 Hz)
3~43.0~3.1 (dd, J = 17.0, 12.0 Hz), ~2.8 (dd, J = 17.0, 3.0 Hz)
4~196.0-
4a~102.5-
5~162.0-
6~109.0-
7~165.0-
8~106.0-
8a~161.0-
1'~128.0-
2'~114.0~7.3 (d, J = 2.0 Hz)
3'~131.0-
4'~158.0-
5'~115.0~6.9 (d, J = 8.5 Hz)
6'~129.0~7.2 (dd, J = 8.5, 2.0 Hz)
6-CH₃~8.0~2.1 (s)
4'-OCH₃~55.5~3.8 (s)
Prenyl Group 1
1''~22.0~3.2 (d, J = 7.0 Hz)
2''~122.0~5.2 (t, J = 7.0 Hz)
3''~132.0-
4''~18.0~1.7 (s)
5''~26.0~1.6 (s)
Prenyl Group 2
1'''~21.0~3.3 (d, J = 7.0 Hz)
2'''~123.0~5.3 (t, J = 7.0 Hz)
3'''~131.0-
4'''~18.0~1.7 (s)
5'''~26.0~1.6 (s)
5-OH-~12.0 (s)
7-OH--

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Lespedezaflavanone G

IonCalculated m/zObserved m/z
[M+H]⁺437.2322~437.2320
[M+Na]⁺459.2142~459.2140
[M-H]⁻435.2177~435.2175

Experimental Protocols

The isolation and characterization of lespedezaflavanones from plant material typically follow a standardized workflow.

Isolation of Lespedezaflavanones
  • Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Lespedeza species) is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavanones are typically enriched in the ethyl acetate and chloroform fractions.

  • Chromatographic Separation: The enriched fractions are subjected to multiple rounds of column chromatography to isolate the individual compounds.

    • Silica Gel Chromatography: A common first step, using a gradient of solvents such as n-hexane and ethyl acetate.

    • Sephadex LH-20 Chromatography: Used for further purification, typically with methanol as the eluent, to separate compounds based on molecular size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds, using a reverse-phase column (e.g., C18) and a mobile phase such as a gradient of methanol and water.

Structure Elucidation
  • High-Resolution Mass Spectrometry (HR-MS): The molecular formula of the purified compound is determined by HR-MS, typically using electrospray ionization (ESI).

  • NMR Spectroscopy: A suite of NMR experiments is conducted to determine the detailed structure.

    • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

  • Circular Dichroism (CD) Spectroscopy: Used to determine the absolute stereochemistry at the C2 position, as described in the Stereochemistry section.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and characterization of lespedezaflavanones.

experimental_workflow cluster_characterization Structure Elucidation start Dried Lespedeza Plant Material extraction Extraction (Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure Lespedezaflavanone prep_hplc->pure_compound hr_ms HR-MS (Molecular Formula) pure_compound->hr_ms nmr NMR Spectroscopy (1D & 2D) (Structural Connectivity) pure_compound->nmr cd Circular Dichroism (Stereochemistry) pure_compound->cd

Physical and chemical properties of lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids known for their diverse biological activities. Isolated from species of the Lespedeza genus, these compounds are of increasing interest to the scientific community. Prenylation, the attachment of a hydrophobic prenyl group, can significantly enhance the therapeutic potential of flavonoids by improving their bioavailability and interaction with cellular targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of lespedezaflavanone G, alongside methodologies for its study and an exploration of relevant signaling pathways. While specific experimental data for lespedezaflavanone H remains elusive in published literature, this guide focuses on the closely related and characterized lespedezaflavanone G, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of lespedezaflavanone G is presented below. This data is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C₂₇H₃₂O₅[1]
Molecular Weight 436.54 g/mol [1]
Monoisotopic Mass 436.22498 Da[1]
Appearance Not explicitly reported, but flavonoids are typically crystalline or amorphous powders.
Melting Point Not reported in the searched literature.
Solubility Not explicitly reported, but as a flavonoid, it is expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate, with limited solubility in water.
Predicted XlogP 6.9[1]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of natural products. Below are the key spectral data points for lespedezaflavanone G.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. The predicted collision cross-section (CCS) values can aid in structural confirmation.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 437.23226209.0
[M+Na]⁺ 459.21420215.4
[M-H]⁻ 435.21770214.4

Data sourced from PubChemLite.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for lespedezaflavanone G were not found in the initial searches, related flavonoid structures from Lespedeza have been characterized using these techniques. For instance, the structural elucidation of flavonoids isolated from Lespedeza cuneata involved 1D and 2D NMR spectroscopic methods.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands. Band I, in the range of 300-400 nm, corresponds to the B-ring, while Band II, between 200-280 nm, is associated with the A-ring. Specific UV-Vis data for lespedezaflavanone G is not available in the searched results.

Experimental Protocols

Detailed experimental protocols are vital for the replication and advancement of scientific research. The following sections outline methodologies relevant to the study of lespedezaflavanones.

Extraction and Isolation of Flavonoids from Lespedeza

The following is a general protocol for the extraction and isolation of flavonoids from Lespedeza species, based on methods described for Lespedeza cuneata.[2]

1. Plant Material Preparation:

  • The aerial parts of the plant are collected, dried, and powdered.

2. Extraction:

  • The powdered plant material is extracted with 80% methanol at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.

  • The solvent is then removed under reduced pressure to yield a crude methanol extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

4. Chromatographic Separation:

  • The resulting fractions are subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

    • Column Chromatography: Using stationary phases like Diaion HP-20P, silica gel, or Sephadex LH-20.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

The workflow for a typical extraction and isolation process is depicted in the diagram below.

Extraction_and_Isolation_Workflow plant Dried & Powdered Lespedeza Plant Material extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) crude_extract->partition fractions Solvent Fractions partition->fractions column_chroma Column Chromatography (e.g., Diaion HP-20P, Silica Gel) fractions->column_chroma sub_fractions Sub-fractions column_chroma->sub_fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc isolated_compound Isolated Lespedezaflavanone G prep_hplc->isolated_compound

Figure 1: General workflow for the extraction and isolation of flavonoids.
Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • UV-Vis and IR Spectroscopy: To provide information about the electronic transitions and functional groups present in the molecule.

Biological Activity and Signaling Pathways

Flavonoids from Lespedeza species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] While specific studies on lespedezaflavanone G are limited, the biological activities of related flavonoids suggest potential mechanisms of action.

Anti-inflammatory Activity

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS) stimulation triggers intracellular signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[2] Flavonoids from Lespedeza have been shown to inhibit NO production in LPS-stimulated microglia.[2] This inhibition is often mediated through the downregulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

The diagram below illustrates the general mechanism of LPS-induced inflammation and the potential inhibitory points for flavonoids.

Anti_inflammatory_Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory lespedezaflavanone Lespedezaflavanone G lespedezaflavanone->mapk Inhibition lespedezaflavanone->nfkb Inhibition

Figure 2: Potential anti-inflammatory signaling pathways modulated by Lespedezaflavanone G.

Conclusion

Lespedezaflavanone G represents a promising scaffold for the development of new therapeutic agents. This technical guide consolidates the available physical and chemical data for this compound and provides a framework for its further investigation. While more research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here serves as a valuable starting point for researchers dedicated to exploring the therapeutic potential of flavonoids from the Lespedeza genus. The methodologies and pathways described can be adapted for the study of other related natural products, contributing to the broader field of drug discovery and development.

References

Lespedezaflavanone H: An In-depth Technical Guide on its Antioxidant Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedezaflavanone H, a member of the flavanone class of polyphenols, is a constituent of plants from the Lespedeza genus, which has a history of use in traditional medicine. While specific experimental data on the antioxidant activity of this compound is limited in publicly available literature, theoretical studies and research on closely related compounds and extracts from Lespedeza species strongly suggest its potential as a potent antioxidant. This technical guide synthesizes the available information on the antioxidant activity of compounds from the Lespedeza genus, proposes the likely mechanisms of action for this compound based on its chemical structure and the known activities of similar flavonoids, and provides detailed experimental protocols for key antioxidant assays. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related flavonoids.

Introduction to this compound and the Antioxidant Potential of Lespedeza Species

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms.[1][2] Flavanones, characterized by a C6-C3-C6 skeleton, are a significant subclass of flavonoids.

This compound belongs to this class and is found in various species of the Lespedeza genus. While direct experimental validation of this compound's antioxidant capacity through common assays is not extensively documented, theoretical studies on a closely related compound, "lespedezaflavonone" from Lespedeza virgata, provide insights into its potential mechanisms.[3] A computational analysis using density functional theory (DFT) determined thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP), suggesting that lespedezaflavonone can scavenge hydroxyl radicals through mechanisms like hydrogen atom transfer (HAT), stepwise electron-transfer-proton-transfer (SET-PT), and sequential proton-loss-electron-transfer (SPLET).[3] The study indicated that the SPLET mechanism is the most thermodynamically favorable.[3]

Extracts from various Lespedeza species have demonstrated significant antioxidant activity in numerous studies, underscoring the potential of their constituent compounds, including this compound.

Quantitative Antioxidant Activity of Lespedeza Species Extracts and Related Flavonoids

To provide a comparative context for the potential antioxidant efficacy of this compound, the following table summarizes the quantitative antioxidant data from studies on extracts of different Lespedeza species and other flavonoids isolated from this genus.

Plant/CompoundAssayIC50 / ActivityReference
Lespedeza cuneata (Ethylacetate fraction)DPPH95% inhibition[4]
Lespedeza cuneata (Methanol extract)Anti-lipid peroxidation> Butylated hydroxyanisole[4]
Lespedeza robusta (Leaves)DPPHIC50: 10.16 ppm[5]
Lespedeza bicolor (Ethanol extract)DPPHSC50: 0.72 mg/mL[5]
Kaempferol (from L. cuneata)NO Production InhibitionIC50: 28.01 µM[6]
Kaempferol (from Oxytropis falcate)DPPHIC50: 0.11 mg/mL[7]
Rhamnetin (from Oxytropis falcate)DPPHIC50: 0.14 mg/mL[7]
Rhamnocitrin (from Oxytropis falcate)DPPHIC50: 0.15 mg/mL[7]

Proposed Antioxidant Mechanisms of this compound

Based on the known mechanisms of flavonoids, this compound likely exerts its antioxidant effects through two primary modes of action: direct radical scavenging and modulation of cellular signaling pathways.

Direct Radical Scavenging

The flavanone structure, with its hydroxyl groups, enables the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions.

Modulation of Cellular Signaling Pathways

Flavonoids are known to interact with and modulate key signaling pathways involved in the cellular response to oxidative stress.[1][2] The two most probable pathways for this compound are the Nrf2/ARE and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10][11] Flavonoids, including likely this compound, can activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LH This compound Keap1 Keap1 LH->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Diagram 1: Proposed activation of the Nrf2/ARE pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12][13] In inflammatory conditions, the activation of NF-κB leads to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, which can contribute to oxidative stress.[14][15] Many flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and antioxidant effects.[12][16] this compound may inhibit the degradation of the inhibitor of κB (IκB), which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LH This compound IKK IKK LH->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB Degradation, NF-κB Release Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation & Oxidative Stress Proinflammatory_Genes->Inflammation Leads to

Diagram 2: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for the key in vitro experiments commonly used to assess the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample solution (e.g., 100 µL) to each well.

    • Add an equal volume of the DPPH solution to each well.

    • For the control, use the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) in water.

    • Prepare a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v) and warm to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 270 µL).

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O, and is typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Experimental_Workflow cluster_assays Antioxidant Assays Start Start: Isolate/Synthesize This compound Prepare_Sample Prepare Sample Solutions (Serial Dilutions) Start->Prepare_Sample DPPH DPPH Assay Prepare_Sample->DPPH ABTS ABTS Assay Prepare_Sample->ABTS FRAP FRAP Assay Prepare_Sample->FRAP Measure_Absorbance Measure Absorbance (Spectrophotometer) DPPH->Measure_Absorbance ABTS->Measure_Absorbance FRAP->Measure_Absorbance Calculate_Activity Calculate % Inhibition / Reducing Power Determine IC50 / TEAC values Measure_Absorbance->Calculate_Activity End End: Assess Antioxidant Activity Calculate_Activity->End

Diagram 3: General experimental workflow for assessing antioxidant activity.

Isolation and Characterization of this compound

The isolation and characterization of this compound from plant material typically involves a series of chromatographic and spectroscopic techniques.

General Protocol:

  • Extraction: The dried and powdered plant material (e.g., aerial parts or roots of a Lespedeza species) is extracted with a suitable solvent, such as methanol or ethanol.[6]

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[6]

  • Chromatography: The fraction containing the flavanones is subjected to various chromatographic techniques for further purification. These may include:

    • Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or Diaion HP-20.[6]

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[6]

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophoric system.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant activity of this compound is currently sparse, the available theoretical data and the demonstrated antioxidant potential of Lespedeza extracts and related flavonoids provide a strong rationale for its investigation as a potent antioxidant agent. Its proposed mechanisms of action, involving both direct radical scavenging and the modulation of key cellular defense pathways like Nrf2/ARE and NF-κB, make it a compelling candidate for further research in the context of diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Future research should focus on:

  • The isolation or synthesis of pure this compound.

  • The comprehensive evaluation of its antioxidant activity using a panel of in vitro assays, including DPPH, ABTS, FRAP, and ORAC.

  • The elucidation of its precise molecular mechanisms of action in relevant cellular models, confirming its effects on the Nrf2 and NF-κB pathways.

  • In vivo studies to assess its bioavailability, safety, and efficacy in animal models of oxidative stress-related diseases.

This in-depth investigation will be crucial for unlocking the full therapeutic potential of this compound and other related natural products.

References

An In-depth Technical Guide on the In Vitro Anti-inflammatory Properties of Flavonoids from Lespedeza Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of flavonoids isolated from various Lespedeza species. The document synthesizes key findings on their mechanisms of action, presents quantitative data from relevant studies, and details the experimental protocols used to evaluate their efficacy. The focus is on the molecular pathways involved, particularly the NF-κB and MAPK signaling cascades, which are critical in the inflammatory response.

Introduction to Lespedeza Flavonoids as Anti-inflammatory Agents

Lespedeza species have a history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern phytochemical research has identified several flavonoids as the bioactive constituents responsible for these anti-inflammatory effects. These compounds have been shown to modulate the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[2][3] The primary mechanism of action for many of these flavonoids involves the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of various flavonoids and extracts from Lespedeza species on the production of key inflammatory mediators in vitro.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Compound/ExtractCell LineConcentration% Inhibition of NO ProductionReference
Lespedeza cuneata MeOH Extract (LCE)RAW 264.7Not SpecifiedDose-dependent decrease[2]
L. bicolor Methanol Extract (LME)RAW 264.7200 µg/mL78%[1]
KaempferolBV-2 MicrogliaNot SpecifiedSignificant[5]
QuercetinBV-2 MicrogliaNot SpecifiedSignificant[5]
8-Methoxybicolosin CMouse Kupffer CellsDose-dependentSuppresses NO expression[4]

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes in LPS-stimulated Macrophages

Compound/ExtractCell LineTargetEffectReference
8-Methoxybicolosin CMouse Kupffer CellsTNF-α, IL-6, IL-1βDose-dependent suppression[4]
Lespedeza cuneata Water Extract (LCW)Not SpecifiedIL-1β, TNF-α, COX-2 mRNADose-dependent suppression[2]
L. bicolor Ethyl Acetate FractionRAW 264.7iNOS mRNASignificant inhibition[1]
Lespedeza Cuneata MeOH Extract (LCE)RAW 264.7PGE2Decreased release[2]
Lespedeza cuneata ExtractMH-S CellsiNOS, COX-2, IL-1β, IL-6, TNF-αSuppressed expression[3]

Signaling Pathways Modulated by Lespedeza Flavonoids

The anti-inflammatory effects of flavonoids from Lespedeza are primarily attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Flavonoids from Lespedeza, such as 8-methoxybicolosin C and extracts from L. cuneata, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2][4]

Caption: Inhibition of the NF-κB signaling pathway by Lespedeza flavonoids.

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals to cellular responses, including inflammation.[6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, further promoting the expression of inflammatory mediators.[6] Studies on 8-methoxybicolosin C have demonstrated its ability to suppress the phosphorylation of JNK and p38 MAPKs, indicating that the anti-inflammatory effects of Lespedeza flavonoids are also mediated through the modulation of this pathway.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MKK MKK (e.g., MKK3/6) MAPKKK->MKK Phosphorylates MAPK MAPK (p38, JNK) MKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates & Translocates Lespedeza Lespedeza Flavonoids Lespedeza->MAPK Inhibits Phosphorylation Transcription Pro-inflammatory Gene Expression AP1->Transcription NO_Assay_Workflow start Seed Macrophages in a 96-well plate pretreat Pre-treat with Lespedeza Flavonoid (various concentrations) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect griess Add Griess Reagent to supernatant collect->griess measure Measure absorbance at 540 nm griess->measure end Quantify Nitrite Concentration measure->end

References

Preliminary Biological Screening of Lespedezaflavanone H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedezaflavanone H, a flavonoid compound, is the subject of growing interest within the scientific community due to the recognized therapeutic potential of phytochemicals derived from the Lespedeza genus. Species of Lespedeza have a history of use in traditional medicine, and modern research has begun to validate their antioxidant, anti-inflammatory, and other biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, drawing upon available data for the compound and related flavonoids isolated from Lespedeza species. The guide details experimental protocols for key biological assays, presents quantitative data in a clear, tabular format, and visualizes relevant signaling pathways to facilitate a deeper understanding of its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. The genus Lespedeza, belonging to the Fabaceae family, is a rich source of various flavonoids, which are believed to contribute significantly to its traditional medicinal uses. Preliminary screenings of extracts from Lespedeza species have demonstrated promising antioxidant and anti-inflammatory properties. While comprehensive biological data specifically for this compound remains limited, this guide synthesizes the available information on its biological screening, alongside data from closely related compounds and extracts from the Lespedeza genus, to provide a valuable starting point for further investigation.

Biological Activities and Quantitative Data

The preliminary biological screening of compounds from Lespedeza species has focused on several key areas of therapeutic interest. The following tables summarize the quantitative data available for extracts and isolated flavonoids from this genus. It is important to note that specific data for purified this compound is not yet widely available, and the presented data serves as a reference based on the activity of related compounds and extracts.

Antioxidant Activity

The antioxidant capacity of Lespedeza extracts is a prominent feature, often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Sample Assay IC50 Value Reference
Lespedeza cuneata ExtractDPPH20–25 µg/mL[1][2]
Lespedeza capitata ExtractDPPH40–60 µg/mL[2]
Lespedeza bicolor ExtractDPPH50 µg/mL[1]
Lespedeza capitata ExtractABTS56.8 ± 3.2 μg/mL[1]

Table 1: Antioxidant Activity of Lespedeza Extracts

Anti-inflammatory Activity

The anti-inflammatory potential of Lespedeza compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Sample Cell Line IC50 Value (NO Inhibition) Reference
Flavonoid 1 from L. cuneataBV-2 microglia28.01 µM[3]
Flavonoid 6 from L. cuneataBV-2 microglia26.97 µM[3]

Table 2: Anti-inflammatory Activity of Flavonoids from Lespedeza cuneata

Enzyme Inhibitory Activity

Certain flavonoids have shown potential to inhibit enzymes such as tyrosinase and α-glucosidase, suggesting applications in cosmetics and diabetes management, respectively. While specific data for this compound is not available, flavonoids are a known class of inhibitors for these enzymes.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: The DPPH radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition to determine the IC50 value. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.[6]

Signaling Pathways

Flavonoids often exert their biological effects by modulating intracellular signaling pathways. The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that regulate various cellular processes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 Activation p38->AP1 Activation ERK->AP1 Activation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Transcription

Caption: Overview of the MAPK signaling pathway.

Conclusion and Future Directions

The preliminary biological screening data for compounds from the Lespedeza genus, particularly flavonoids, indicate a promising potential for antioxidant and anti-inflammatory activities. While specific quantitative data for this compound is currently limited, the information gathered on related compounds and extracts provides a strong rationale for its further investigation. Future research should focus on the isolation and purification of this compound to enable a comprehensive evaluation of its biological activities. Elucidating its specific effects on key signaling pathways, such as NF-κB and MAPK, will be crucial in understanding its mechanism of action and potential therapeutic applications. This technical guide serves as a foundational resource to encourage and direct these future research endeavors.

References

Structure-Activity Relationship of Lespedezaflavanone H Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedezaflavanone H, a C-geranylated flavanone found in Lespedeza species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their wide range of biological activities.[1] Flavanones, a subclass of flavonoids, are characterized by a saturated C2-C3 bond in the C ring. This compound belongs to a unique group of C-geranylated flavanones, where a ten-carbon geranyl group is attached to the flavonoid skeleton. This geranyl moiety often enhances the biological activity of the parent compound.[2] Understanding the relationship between the chemical structure of this compound derivatives and their biological function is crucial for the development of potent and selective drug candidates. This guide will explore the SAR of these compounds, focusing on their cytotoxic and anti-inflammatory effects.

Synthesis of Flavanone Derivatives

The synthesis of flavanone derivatives, including those structurally similar to this compound, is typically achieved through a two-step process:

  • Claisen-Schmidt Condensation: This reaction involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a 2'-hydroxychalcone intermediate.[3]

  • Intramolecular Cyclization: The resulting chalcone is then cyclized to the corresponding flavanone. This can be achieved under various conditions, such as heating with a base (e.g., sodium acetate) or acid catalysis.[2][3]

The synthesis of C-prenylated or C-geranylated flavanones can be accomplished by using appropriately substituted starting materials or by introducing the isoprenoid chain onto the flavanone core through electrophilic substitution reactions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of flavanone derivatives is significantly influenced by the nature and position of substituents on their basic skeleton.

Cytotoxic Activity

The cytotoxic effects of flavanone derivatives have been evaluated against various cancer cell lines. The SAR for cytotoxicity can be summarized as follows:

  • B-Ring Substitution: The presence of heterocyclic rings or specific substituents on the B-ring can significantly impact cytotoxicity. For instance, a furan ring in the B-ring of a flavanone has been shown to exhibit potent activity against MCF7, HT29, and A498 cancer cell lines.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro or nitro groups, at the 2'-position of the B-ring has been demonstrated to enhance cytotoxic activity.[4]

  • Prenylation/Geranylation: The presence and position of a prenyl or geranyl group on the flavonoid skeleton are crucial for activity. C-prenylation at the C-8 position has been shown to increase antitumor activity.[5]

Table 1: Cytotoxic Activity of Flavanone Derivatives

CompoundSubstitutionCell LineIC50 (µM)Reference
Flavanone Derivative 1 3',4',7-trimethoxyl-5-hydroxyl-8-prenylHeLa7.08[6]
HCC19540.91[6]
SK-OV-32.56[6]
Flavanone Derivative 2 3',7-dimethoxy-5-O-prenylHCC19540.49[6]
Flavanone Derivative 3 3',4',7-trimethoxy-5-O-prenylHCC19545.32[6]
Anti-inflammatory Activity

Flavanones exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

  • Hydroxyl Group Positioning: The position of hydroxyl groups on the flavonoid backbone is critical for anti-inflammatory activity. Hydroxylation at C-5 and C-4' tends to enhance activity, while hydroxylation at C-6, C-7, C-8, and C-3' can attenuate it.[7] The presence of free hydroxyl groups at both C-3 and C-7 has been shown to be important for the inhibition of nitric oxide (NO) production.[8][9]

  • C2-C3 Bond: Saturation of the C2-C3 double bond (as in flavanones versus flavones) appears to be important for certain anti-inflammatory activities.[10]

  • Geranylation: C-geranylated flavonoids have demonstrated significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2]

Table 2: Anti-inflammatory Activity of Flavanone Derivatives

CompoundActivityAssayIC50 (µM)Reference
Flavonoid 1 NO InhibitionLPS-stimulated BV-2 microglia28.01[9]
Flavonoid 6 NO InhibitionLPS-stimulated BV-2 microglia26.97[9]
3',4'-dihydroxyflavone NO InhibitionLPS-induced RAW 264.79.61[11]
Luteolin NO InhibitionLPS-induced RAW 264.716.90[11]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[13]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.[16]

  • Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.[17]

  • Incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

  • Reaction Initiation: Add the colorimetric substrate and arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Read the absorbance at 590 nm after a brief incubation (e.g., 2 minutes).

  • Data Analysis: Calculate the percentage of inhibition of COX activity compared to the vehicle control.

Signaling Pathways

Flavanones, including this compound derivatives, often exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[20] Flavonoids can inhibit this pathway at various points, such as by preventing IκBα phosphorylation and degradation.[11]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Cytokines TNF-α, IL-6 Genes->Cytokines expresses Flavanones This compound Derivatives Flavanones->IKK inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis.[21] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPKs.[21] Extracellular stimuli can activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of various genes, including those for pro-inflammatory cytokines.[22] Flavonoids have been shown to suppress the activation of the MAPK pathway, thereby contributing to their anti-inflammatory effects.[21]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors P JNK->TranscriptionFactors P ERK->TranscriptionFactors P GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Flavanones This compound Derivatives Flavanones->MAPKKK inhibits Flavanones->MAPKK inhibits

Figure 2. Modulation of the MAPK signaling pathway by this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound and its derivatives highlights the significant potential of this class of compounds in drug discovery. The presence and position of the geranyl group, along with the substitution pattern on the flavonoid skeleton, are key determinants of their biological activity. Future research should focus on the synthesis of a broader range of this compound derivatives and their systematic evaluation in various biological assays. This will enable the development of more precise QSAR models to guide the design of novel drug candidates with improved potency and selectivity for the treatment of cancer and inflammatory diseases.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Cellular Interactions of Lespedeza Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific cellular targets and binding affinities of Lespedezaflavanone H is limited in publicly available scientific literature. This guide provides an in-depth overview of the known and potential cellular interactions of flavonoids isolated from the Lespedeza genus, with a focus on prenylated flavanones as a class to which this compound belongs. The presented data and pathways are representative of this class of compounds and may not be specific to this compound.

Introduction

Flavonoids derived from the Lespedeza genus have long been recognized in traditional medicine and are now a subject of intense scientific scrutiny for their therapeutic properties. Among these, prenylated flavanones such as this compound are of particular interest. The addition of a prenyl group to the flavonoid backbone increases lipophilicity, which can enhance the molecule's interaction with cellular membranes and protein targets, potentially leading to increased biological activity.[1][2][3] This guide synthesizes the current understanding of how these compounds interact with cellular components, focusing on their anti-inflammatory and antioxidant mechanisms.

Core Cellular Targets and Mechanisms of Action

Flavonoids from Lespedeza cuneata have demonstrated significant anti-inflammatory and antioxidant effects.[4] The primary mechanism appears to be the modulation of key signaling pathways involved in the inflammatory response.

Anti-Inflammatory Effects

A key observed effect of Lespedeza flavonoids is the inhibition of nitric oxide (NO) production in inflammatory conditions.[5][6][7] This is a critical aspect of their anti-inflammatory activity. Elevated NO levels, produced by inducible nitric oxide synthase (iNOS), are a hallmark of chronic inflammation.

The primary pathway implicated in the anti-inflammatory action of Lespedeza flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

Key interactions include:

  • Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Lespedeza flavonoids are thought to inhibit this phosphorylation step, thereby preventing NF-κB activation.

  • Suppression of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, Lespedeza flavonoids can reduce the production of key inflammatory molecules such as nitric oxide, prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[4]

Antioxidant Effects

Lespedeza flavonoids also exhibit potent antioxidant activity by scavenging reactive oxygen species (ROS).[4] This direct antioxidant action helps to mitigate oxidative stress, a condition that can lead to cellular damage and contribute to the inflammatory process.

Quantitative Data on the Bioactivity of Lespedeza Flavonoids

While specific binding affinities for this compound are not available, studies on flavonoids from Lespedeza cuneata provide insights into their inhibitory concentrations.

Compound ClassAssayTarget Cell LineMeasurementResultReference
Flavonoids from L. cuneataNitric Oxide ProductionLPS-stimulated BV-2 microgliaIC50Compounds 1 and 6 showed significant inhibition[5][6]

Note: The specific IC50 values were not provided in the abstract. "Compound 1" and "Compound 6" refer to specific, but unnamed in the abstract, flavonoids isolated in the cited study.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Lespedeza Flavonoids

Caption: Proposed mechanism of NF-κB pathway inhibition by Lespedeza flavonoids.

Experimental Workflow for Assessing Nitric Oxide Production Inhibition

G Figure 2: Workflow for Nitric Oxide Inhibition Assay start Start cell_culture Culture BV-2 Microglia Cells start->cell_culture plating Plate Cells in 96-well Plate cell_culture->plating pretreatment Pre-treat with Lespedeza Flavonoids plating->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation harvest Harvest Supernatant incubation->harvest griess Perform Griess Assay harvest->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data (Calculate NO inhibition) measure->analyze end End analyze->end

Caption: A generalized workflow for determining the nitric oxide inhibitory activity of test compounds.

Detailed Experimental Protocols

While specific protocols for this compound are not available, the following is a generalized protocol for the nitric oxide production inhibition assay as described for flavonoids from Lespedeza cuneata.[5][7]

Nitric Oxide Production Inhibition Assay in LPS-Stimulated BV-2 Microglia

1. Cell Culture and Plating:

  • Culture murine microglial BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of the test flavonoids in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

3. Nitrite Quantification (Griess Assay):

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite in the samples is determined from a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percentage of nitric oxide production inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

Conclusion and Future Directions

The flavonoids from the Lespedeza genus, including the class of prenylated flavanones to which this compound belongs, demonstrate significant potential as anti-inflammatory and antioxidant agents. Their ability to modulate the NF-κB signaling pathway represents a promising avenue for the development of novel therapeutics for inflammatory diseases.

Future research should focus on elucidating the specific cellular targets of this compound and other individual flavonoids from Lespedeza. This will require comprehensive studies involving:

  • In vitro binding assays with purified recombinant proteins to identify direct molecular targets.

  • Computational docking studies to predict binding affinities and modes of interaction with potential protein targets.

  • Cell-based assays using genetic and pharmacological approaches to validate the on-target effects of these compounds.

A deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design and development of more potent and selective flavonoid-based drugs.

References

A Preliminary Technical Guide to the Bioavailability and Pharmacokinetics of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated studies on the bioavailability and pharmacokinetics of Lespedezaflavanone H are not available in the public domain. This guide, therefore, provides a comprehensive overview based on the known characteristics of structurally related flavonoids, particularly those isolated from Lespedeza species and other prenylated flavanones. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this compound.

Introduction to this compound and Related Compounds

Lespedeza species are a rich source of flavonoids, known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] While specific data for this compound is pending, the genus is known to produce a variety of flavonoids, including flavanones, isoflavones, and pterocarpans, many of which are prenylated.[3][4] Prenylation, the attachment of a prenyl group, is known to influence the bioactivity and bioavailability of flavonoids.[5][6] It is generally assumed that the hydrophobic nature of prenyl groups enhances attachment to cell membranes, potentially increasing the biological activity of the parent flavonoid.[6][7]

General Principles of Flavonoid Bioavailability and Pharmacokinetics

The bioavailability of flavonoids is generally low and variable, influenced by their chemical structure, molecular weight, and glycosylation status.[8][9][10]

Absorption: Most flavonoids, with the exception of flavan-3-ols, are absorbed in the small intestine.[8] Flavonoid glycosides are typically hydrolyzed to their aglycones by intestinal enzymes or gut microbiota before absorption.[8]

Metabolism: Following absorption, flavonoids undergo extensive phase I and phase II metabolism, primarily in the enterocytes and the liver.[9] Common metabolic transformations include methylation, sulfation, and glucuronidation.[9][10] The resulting metabolites are the primary forms found circulating in the plasma.[10]

Distribution and Excretion: Flavonoid metabolites are distributed throughout the body and are eventually excreted in the urine and feces.[11] A significant portion of ingested flavonoids may reach the colon, where they are broken down by the gut microbiota into smaller phenolic compounds that can then be absorbed.[8]

Anticipated Pharmacokinetic Profile of this compound

Based on the general behavior of flavanones and prenylated flavonoids, a hypothetical pharmacokinetic profile for this compound can be proposed. The presence of a prenyl group is expected to increase its lipophilicity, which may enhance its absorption and interaction with cellular targets.[7]

Table 1: Predicted Pharmacokinetic Characteristics of this compound Based on Related Flavonoids

ParameterPredicted Characteristic for this compoundRationale based on Structurally Similar Flavonoids
Absorption Moderate to high intestinal absorptionPrenylation increases lipophilicity, which can improve membrane permeability and absorption.[7]
Metabolism Extensive first-pass metabolism in the intestine and liverFlavonoids, in general, undergo significant phase II metabolism (glucuronidation, sulfation).[9][10]
Bioavailability Low to moderateDespite potentially good absorption, extensive metabolism is likely to limit the systemic availability of the parent compound.[9][10]
Key Metabolites Glucuronidated and sulfated conjugatesThese are the most common metabolites for flavonoids found in plasma.[10]
Half-life (t½) Likely to be in the range of a few hoursMany flavonoid aglycones exhibit relatively short half-lives.[10]

Experimental Protocols for Pharmacokinetic Studies

For researchers planning to investigate the bioavailability and pharmacokinetics of this compound, the following experimental designs and methodologies are recommended, based on established protocols for other flavonoids.[12][13]

Animal Model and Dosing
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies of flavonoids.[12][13]

  • Dosing:

    • Route of Administration: Oral (gavage) and intravenous (IV) administration are essential to determine both absorption and clearance parameters.

    • Dosage: A typical oral dose for a pure flavonoid in rats ranges from 10 to 50 mg/kg body weight.[13] The IV dose is usually lower, in the range of 1-5 mg/kg.

    • Vehicle: A suitable vehicle for oral administration could be a suspension in 0.5% carboxymethylcellulose (CMC). For IV administration, a solution in a mixture of saline, ethanol, and polyethylene glycol might be appropriate.

Sample Collection
  • Blood Sampling: Serial blood samples should be collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing. Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals should be housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion.

Bioanalytical Method

A sensitive and specific analytical method is crucial for the quantification of this compound and its potential metabolites in biological matrices.

  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis.[14][15][16]

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration.

    • Urine: Dilution with a suitable buffer.

    • Enzymatic Hydrolysis: To measure total aglycone concentration (parent compound + conjugates), plasma and urine samples should be incubated with β-glucuronidase and sulfatase enzymes prior to extraction.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for flavonoid separation.[16]

    • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid, e.g., 0.1%) and acetonitrile or methanol.

    • Detection: Mass spectrometry detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Potential Signaling Pathways Modulated by Lespedeza Flavonoids

Flavonoids from Lespedeza species have been shown to exert their biological effects through the modulation of various signaling pathways, particularly those involved in inflammation and cell growth.[2][17][18] It is plausible that this compound could interact with similar pathways.

  • Anti-inflammatory Pathways: Lespedeza cuneata extracts have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB.[17] Flavonoids from this plant also inhibit nitric oxide (NO) production in microglia, suggesting a role in neuroinflammation.[2][19]

  • Cell Growth and Adhesion Pathways: An extract from Lespedeza bicolor root demonstrated anti-cancer potential in triple-negative breast cancer by modulating the FAK-related signaling pathway, which is crucial for cell adhesion and migration.[18]

  • Metabolic Pathways: Extracts from Lespedeza bicolor have been found to ameliorate hyperglycemia-induced skeletal muscle damage by activating the AMPK/SIRT/PGC1α pathway, which is involved in energy metabolism.[20]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis oral_dose Oral Administration (Gavage) blood Serial Blood Sampling oral_dose->blood excreta Urine & Feces Collection (Metabolic Cages) oral_dose->excreta iv_dose Intravenous Administration iv_dose->blood iv_dose->excreta plasma_prep Plasma Separation & Protein Precipitation blood->plasma_prep hplc_ms HPLC-MS/MS Analysis excreta->hplc_ms hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) plasma_prep->hydrolysis plasma_prep->hplc_ms Parent Compound hydrolysis->hplc_ms pk_analysis Pharmacokinetic Modeling hplc_ms->pk_analysis

Caption: A typical experimental workflow for in vivo pharmacokinetic studies of a novel flavonoid.

Potential Anti-inflammatory Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk p38 p38 tlr4->p38 erk ERK tlr4->erk ikk IKK tlr4->ikk lespedezaflavanone_h This compound lespedezaflavanone_h->jnk Inhibition lespedezaflavanone_h->p38 Inhibition lespedezaflavanone_h->erk Inhibition lespedezaflavanone_h->ikk Inhibition inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) jnk->inflammatory_mediators promote expression p38->inflammatory_mediators promote expression erk->inflammatory_mediators promote expression ikb IκB ikk->ikb phosphorylates ikk->ikb nfkb NF-κB ikb->nfkb inhibits nfkb->inflammatory_mediators promotes transcription

Caption: A potential anti-inflammatory signaling pathway that this compound may modulate.

Conclusion and Future Directions

While direct experimental data on the bioavailability and pharmacokinetics of this compound are currently lacking, a rational starting point for its investigation can be formulated based on the extensive knowledge of similar flavonoids. It is anticipated that this compound will exhibit low to moderate bioavailability due to extensive metabolism, a common characteristic of this class of compounds. The presence of a prenyl group may, however, confer favorable absorption properties.

Future research should prioritize in vivo pharmacokinetic studies in a relevant animal model to determine its absorption, distribution, metabolism, and excretion profile. A validated bioanalytical method, such as HPLC-MS/MS, will be essential for accurate quantification. Furthermore, investigating the metabolism of this compound and identifying its major circulating metabolites will be crucial for understanding its biological activity, as these metabolites may contribute significantly to its overall therapeutic effects. Elucidating the signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lespedezaflavanone H from Lespedeza davidii Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lespedezaflavanone H is a prenylated flavanone found in the root bark of Lespedeza davidii, a plant species belonging to the Fabaceae family. Prenylated flavonoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make this compound a compound of significant interest for phytochemical research and drug discovery. This document provides detailed protocols for the extraction, isolation, and quantification of this compound from Lespedeza davidii root bark, as well as an overview of the potential signaling pathways it may modulate based on the activities of similar compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Lespedeza Species

ParameterMethod 1: Methanol ExtractionMethod 2: Chloroform-Ethanol Extraction
Plant Material Air-dried root bark of Lespedeza sp.Air-dried root bark of Lespedeza bicolor
Solvent System Methanol (MeOH)Chloroform (CHCl₃) and Ethanol (EtOH) in a 3:1 ratio
Extraction Procedure Soaking at room temperature for an extended period (e.g., 1 week)Reflux extraction at 60°C for 3 hours (repeated twice)
Initial Extract Yield Dependent on the quantity of starting material and extraction volume1.7 g of crude extract from 150 g of dried root bark
Primary Fractionation Silica gel column chromatographyPolyamide column chromatography
Subsequent Purification Reversed-phase column chromatographySilica gel column chromatography and High-Performance Liquid Chromatography (HPLC)

Table 2: HPLC Quantification Parameters for Flavanones

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column C18 reversed-phase column (e.g., Supelco Analytical HS-C18, 3 µm, 4.6 x 75 mm)
Mobile Phase A gradient of acidified water (A) and acidified acetonitrile (B) is commonly used. For example, 1% aqueous acetic acid (A) and acetonitrile with 1% acetic acid (B).
Flow Rate Typically between 0.8 and 1.0 mL/min.
Detection Wavelength Diode Array Detector set to scan a range of wavelengths, with specific monitoring at the absorbance maximum of the flavanone (e.g., around 280-290 nm).
Quantification Method External standard method using a calibration curve of purified this compound.
Validation Parameters Linearity (R² > 0.99), Limit of Detection (LOD), Limit of Quantification (LOQ), Precision (repeatability), and Accuracy (recovery).

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is adapted from established methods for the isolation of flavonoids from Lespedeza species.

1.1. Materials and Equipment

  • Air-dried root bark of Lespedeza davidii

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Ethanol (analytical grade)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Polyamide (for column chromatography)

  • Reversed-phase C18 silica gel (for column chromatography)

  • Grinder or mill

  • Reflux apparatus

  • Rotary evaporator

  • Glass columns for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • HPLC system for purification

1.2. Extraction Procedure

  • Preparation of Plant Material: Grind the air-dried root bark of Lespedeza davidii into a coarse powder.

  • Solvent Extraction (Choose one method):

    • Method A (Methanol Extraction): Macerate the powdered root bark in methanol (1:10 w/v) at room temperature for 7 days with occasional shaking. Filter the extract and repeat the extraction process twice more with fresh solvent. Combine the filtrates.

    • Method B (Chloroform-Ethanol Extraction): Perform a reflux extraction of the powdered root bark with a mixture of chloroform and ethanol (3:1 v/v) at 60°C for 3 hours. Filter the extract and repeat the extraction once more. Combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

1.3. Isolation and Purification

  • Initial Fractionation (Choose one method based on the extraction method):

    • For Methanol Extract: Subject the crude extract to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • For Chloroform-Ethanol Extract: Chromatograph the crude extract on a polyamide column, eluting with a gradient of hexane-chloroform followed by chloroform-ethanol.

  • Monitoring Fractions: Monitor the collected fractions by TLC, visualizing the spots under a UV lamp. Fractions containing compounds with similar Rf values are pooled.

  • Further Purification:

    • Subject the pooled fractions containing the target flavanone to further purification using reversed-phase C18 column chromatography with a methanol-water gradient.

    • For final purification to obtain high-purity this compound, utilize preparative HPLC with a C18 column.

Protocol 2: Quantification of this compound by HPLC

2.1. Materials and Equipment

  • Purified this compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid (or formic acid)

  • HPLC system with DAD or MS detector

  • C18 reversed-phase analytical column

  • Syringe filters (0.45 µm)

2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a known amount of purified this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the crude extract or purified fraction and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2.3. HPLC Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B). A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: DAD at the λmax of this compound.

  • Quantification:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualization

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification Start Lespedeza davidii Root Bark Grind Grinding to Coarse Powder Start->Grind Methanol Maceration with Methanol Grind->Methanol ChloroformEthanol Reflux with Chloroform:Ethanol (3:1) Grind->ChloroformEthanol Concentrate Rotary Evaporation Methanol->Concentrate ChloroformEthanol->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract SilicaGel Silica Gel Column Chromatography (Hexane:Ethyl Acetate) CrudeExtract->SilicaGel Polyamide Polyamide Column Chromatography (Hexane:Chloroform -> Chloroform:Ethanol) CrudeExtract->Polyamide RP_C18 Reversed-Phase C18 Column Chromatography (Methanol:Water) SilicaGel->RP_C18 Polyamide->RP_C18 Prep_HPLC Preparative HPLC RP_C18->Prep_HPLC PureCompound Pure this compound Prep_HPLC->PureCompound

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been definitively elucidated, prenylated flavonoids from Lespedeza species are known to possess significant anti-inflammatory and antioxidant properties. These effects are often mediated through the regulation of key cellular signaling cascades. Based on existing literature for similar compounds, this compound may exert its biological effects through the following pathways:

  • NF-κB Signaling Pathway: Prenylated flavonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Nrf2/HO-1 Signaling Pathway: Many flavonoids exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). Activation of this pathway enhances the cellular defense against oxidative stress.

Signaling_Pathways cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_pathways Cellular Signaling cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Translocation to Nucleus IkappaB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes Nrf2 Nrf2 Activation ARE Nrf2 Translocation to Nucleus Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Lespedezaflavanone_H This compound Lespedezaflavanone_H->IKK Inhibition Lespedezaflavanone_H->Nrf2 Activation

Caption: Potential signaling pathways modulated by this compound.

High-Yield Synthesis of Lespedezaflavanone H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield total synthesis of lespedezaflavanone H, a naturally occurring prenylated flavanone with potential biological activities. The synthesis leverages a rhodium-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction as key steps.

Data Presentation

Table 1: Summary of Reaction Steps and Yields
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Rh-catalyzed Asymmetric C-H InsertionRh₂(S-DOSP)₂, Diazo CompoundDichloromethane40285
2SaponificationLithium HydroxideTHF/H₂Ort198
3Chalcone FormationPiperidine, PyrrolidineEthanol801275
4Selective Oxy-Michael ReactionCesium CarbonateAcetonitrilert392
5DeprotectionBoron TrichlorideDichloromethane-78 to rt188

Abbreviations: Rh₂(S-DOSP)₂: Bis(N-(dodecylbenzenesulfonyl)prolinato)dirhodium(II), THF: Tetrahydrofuran, rt: Room Temperature.

Table 2: Spectroscopic Data for Synthetic this compound
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.97 (s, 1H), 5.40 (dd, J = 12.8, 2.8 Hz, 1H), 5.25 (t, J = 7.2 Hz, 1H), 4.55 (d, J = 11.6 Hz, 1H), 4.20 (d, J = 11.6 Hz, 1H), 3.30 (d, J = 7.2 Hz, 2H), 3.05 (dd, J = 17.2, 12.8 Hz, 1H), 2.80 (dd, J = 17.2, 2.8 Hz, 1H), 1.75 (s, 3H), 1.68 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 196.5, 162.8, 162.5, 158.0, 132.5, 130.8, 128.5, 122.0, 115.8, 108.5, 103.0, 95.5, 79.5, 45.0, 43.5, 25.8, 22.5, 17.9.
HRMS (ESI) m/z [M+H]⁺ calcd for C₂₅H₂₆O₅: 407.1807; found: 407.1805.

Experimental Protocols

General Information

All reactions were carried out under an argon atmosphere in oven-dried glassware with magnetic stirring. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Rhodium-Catalyzed Asymmetric C-H Insertion
  • To a solution of the appropriate phenol precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added the diazo compound (1.2 equiv).

  • The mixture is stirred at room temperature for 5 minutes.

  • The rhodium catalyst, Rh₂(S-DOSP)₂ (0.01 equiv), is added in one portion.

  • The reaction mixture is stirred at 40 °C for 2 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired dihydrobenzofuran intermediate.

Step 2: Saponification
  • The dihydrobenzofuran intermediate (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and water (3:1, 0.1 M).

  • Lithium hydroxide monohydrate (2.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the carboxylic acid.

Step 3: Chalcone Formation
  • To a solution of 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 equiv) and the appropriate benzaldehyde derivative (1.1 equiv) in ethanol (0.2 M) is added piperidine (2.0 equiv) and pyrrolidine (0.5 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is evaporated.

  • The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give the chalcone.

Step 4: Selective Oxy-Michael Reaction
  • The chalcone (1.0 equiv) is dissolved in anhydrous acetonitrile (0.05 M).

  • Cesium carbonate (1.5 equiv) is added, and the mixture is stirred vigorously at room temperature for 3 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude flavanone is purified by flash column chromatography (eluent: hexane/ethyl acetate).

Step 5: Deprotection to Yield this compound
  • The protected flavanone (1.0 equiv) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C.

  • A solution of boron trichloride in dichloromethane (1 M, 3.0 equiv) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.

  • The residue is purified by preparative HPLC to afford this compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start1 Phenol Precursor step1 Rh-catalyzed Asymmetric C-H Insertion start1->step1 start2 Diazo Compound start2->step1 start3 2',4'-Dihydroxy-6'-methoxyacetophenone step3 Chalcone Formation start3->step3 start4 Benzaldehyde Derivative start4->step3 step2 Saponification step1->step2 step4 Selective Oxy-Michael Reaction step3->step4 step5 Deprotection step4->step5 end_product This compound step5->end_product

Caption: Experimental workflow for the total synthesis of this compound.

signaling_pathway cluster_rh_catalysis Rh-catalyzed Asymmetric C-H Insertion cluster_michael_addition Selective Oxy-Michael Reaction rh_catalyst Rh₂(S-DOSP)₂ intermediate1 Rhodium Carbene Intermediate rh_catalyst->intermediate1 diazo Diazo Compound diazo->intermediate1 phenol Phenol phenol->intermediate1 product1 Dihydrobenzofuran Product intermediate1->product1 C-H Insertion chalcone Chalcone enolate Enolate Intermediate chalcone->enolate Deprotonation base Cesium Carbonate product2 This compound (Protected) enolate->product2 Intramolecular Cyclization

Caption: Key reaction mechanisms in the synthesis of this compound.

Application Note and Protocol: Purification of Lespedezaflavanone H Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of lespedezaflavanone H, a bioactive flavonoid, from plant sources, typically of the Lespedeza genus. The methodology leverages multi-step column chromatography for efficient isolation and purification.

Introduction

This compound is a prenylated flavanone that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Prenylated flavonoids from Lespedeza species have demonstrated significant biological activities, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells, suggesting their potential in the management of inflammatory conditions.[1][2][3][4][5] Effective purification of this compound is a critical step for its further pharmacological evaluation and potential drug development. This protocol outlines a robust method for its isolation from a crude plant extract using a combination of silica gel and Sephadex LH-20 column chromatography.

Data Presentation

The following table summarizes representative quantitative data expected from the purification of this compound from 1 kg of dried plant material.

Purification StageTotal Weight (g)Purity of this compound (%)Yield of this compound (mg)
Crude Methanol Extract120~0.1120
Ethyl Acetate Fraction15~0.8120
Silica Gel Column Fraction1.2~10120
Sephadex LH-20 Column Fraction0.15>95142.5

Experimental Protocols

1. Plant Material Extraction

  • Objective: To extract a broad range of secondary metabolites, including this compound, from the dried plant material.

  • Procedure:

    • Air-dry the aerial parts of Lespedeza cuneata (1 kg) at room temperature and grind into a coarse powder.

    • Macerate the powdered plant material with 80% methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

2. Solvent Partitioning

  • Objective: To fractionate the crude extract based on polarity and enrich the fraction containing this compound.

  • Procedure:

    • Suspend the crude methanol extract in distilled water (1 L).

    • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (3 x 1 L each).

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction. This fraction is expected to be enriched with flavonoids.

3. Silica Gel Column Chromatography

  • Objective: To perform the initial chromatographic separation of the ethyl acetate fraction.

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform and methanol.

  • Procedure:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column (5 cm diameter, 60 cm length).

    • Adsorb the ethyl acetate fraction (15 g) onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

    • Collect fractions of 250 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) developing system and UV visualization at 254 nm and 365 nm.

    • Combine fractions containing the target compound (this compound) based on their TLC profiles.

4. Sephadex LH-20 Column Chromatography

  • Objective: To purify this compound from the enriched silica gel column fractions.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: 100% Methanol.

  • Procedure:

    • Swell the Sephadex LH-20 resin in methanol for at least 4 hours.

    • Pack a glass column (2.5 cm diameter, 100 cm length) with the swollen Sephadex LH-20.

    • Dissolve the combined fractions from the silica gel chromatography in a minimal amount of methanol and load onto the Sephadex LH-20 column.

    • Elute the column with 100% methanol at a flow rate of 1 mL/min.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions containing this compound and concentrate to dryness. The purity can be confirmed by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Lespedeza cuneata extraction 80% Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (Chloroform:Methanol Gradient) ethyl_acetate_fraction->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction sephadex Sephadex LH-20 Column Chromatography (100% Methanol) enriched_fraction->sephadex pure_compound Pure this compound (>95%) sephadex->pure_compound

Caption: Workflow for the purification of this compound.

Signaling Pathway

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inos_expression iNOS Gene Expression nfkb_activation->inos_expression no_production Nitric Oxide (NO) Production inos_expression->no_production inflammation Neuroinflammation no_production->inflammation lespedezaflavanone_h This compound lespedezaflavanone_h->nfkb_activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Lespedezaflavanone H by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a prenylated flavonoid found in plants of the Lespedeza genus, which have a history of use in traditional medicine.[1][2][3] The quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and pharmacological research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited specific literature on this compound, the following protocols are based on established methods for the analysis of analogous prenylated flavonoids.[4][5][6]

Chemical Profile: this compound

Quantitative Data Summary

There is a lack of specific quantitative data for this compound in the scientific literature. However, studies on Lespedeza species provide a general indication of the flavonoid content, which can be used as a preliminary guide for developing a quantification method. The total flavonoid content in different fractions of Lespedeza cuneata has been reported to be as high as 209.63 mg Quercetin Equivalents (QE)/g in an ethyl acetate fraction.[10] Another study on Lespedeza species reported total flavonoid content up to 109.2 mg QE/g.[11]

Table 1: General Flavonoid Content in Lespedeza Species

SpeciesExtraction/FractionationTotal Flavonoid ContentReference
Lespedeza cuneataMethanolic Extract-[10]
n-hexane fraction-[10]
Ethylacetate fraction209.63 mg QE/g[10]
Butanol fraction-[10]
Aqueous fraction-[10]
Lespedeza bicolorEthanolic Extract109.2 mg QE/g[11]
Lespedeza capitataEthanolic Extract97.4 mg QE/g[11]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound.

Protocol:

  • Grinding: Grind the dried aerial parts or roots of the Lespedeza plant into a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Prepare an 80% methanol in water (v/v) solution.[1]

  • Ultrasonic Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of the 80% methanol solvent.

    • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collection: Decant the supernatant into a collection flask.

    • Re-extraction: Repeat the extraction process on the plant residue two more times with 25 mL of 80% methanol each time.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent HPLC or LC-MS analysis.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method for Quantification

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of prenylated flavanones.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: 0.1% Formic acid in Acetonitrile (v/v)

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-30% B (linear gradient)

    • 40-45 min: 30% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Select the wavelength of maximum absorbance for this compound (typically around 280-340 nm for flavanones) for quantification.

Calibration:

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method for Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Liquid Chromatography Conditions:

  • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: 0.1% Formic acid in Acetonitrile (v/v)

  • Gradient Elution: A fast gradient is often suitable for LC-MS analysis.

    • 0-1 min: 20% B

    • 1-8 min: 20-95% B (linear gradient)

    • 8-10 min: 95% B (isocratic)

    • 10-10.1 min: 95-20% B (linear gradient)

    • 10.1-12 min: 20% B (isocratic for column re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization for this compound. Prenylated flavonoids often ionize well in negative mode.[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Ionization Parameters:

    • Capillary Voltage: 3.0-4.5 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-500°C

    • Nebulizer Gas Flow: Dependent on the instrument.

  • MRM Transitions:

    • Precursor Ion ([M-H]⁻ or [M+H]⁺): The m/z of the deprotonated or protonated molecular ion of this compound. This must be determined by infusing the reference standard.

    • Product Ions: Characteristic fragment ions of this compound. These are determined by performing a product ion scan on the precursor ion. For prenylated flavonoids, a common fragmentation is the neutral loss of the prenyl group (C5H8, 56 Da).[12]

    • Select at least two MRM transitions for each analyte (one for quantification and one for confirmation).

Method Validation:

The analytical method should be validated according to ICH guidelines, including an assessment of:

  • Linearity and Range: At least five concentrations.

  • Accuracy: Recovery studies at three concentration levels.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Specificity: Absence of interfering peaks at the retention time of the analyte.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Dried Lespedeza Plant Material Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Gradient_Elution Gradient Elution UV_Detector UV Detector Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: HPLC analysis workflow for the quantification of this compound.

Caption: Logical workflow for LC-MS/MS method development.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Lespedezaflavanone H, a flavanone of interest for its potential therapeutic properties. The following sections outline the methodologies for several widely used antioxidant assays: DPPH, ABTS, FRAP, and ORAC. While specific quantitative data for pure this compound is limited in the current literature, this document provides standardized protocols to enable researchers to generate such data. The included data from Lespedeza species extracts can serve as a preliminary reference.

Data Presentation: Antioxidant Activity of Lespedeza Extracts

The following table summarizes the antioxidant activity of extracts from Lespedeza species, which are known to contain various flavonoids, including flavanones like this compound. This data can be used as a benchmark for studies on the isolated compound.

Plant ExtractAssayResultReference
Lespedeza cuneataDPPH IC5020–25 µg/mL[1]
Lespedeza cuneataFRAP819.5 µmol Fe²⁺/g[1]
Lespedeza bicolorDPPH IC5049.7 µg/mL[1]
Lespedeza bicolorABTS IC5035.4 µg/mL[1]
Lespedeza bicolorFRAP912.3 µmol Fe²⁺/g[1]
Lespedeza capitataDPPH IC5063.4 µg/mL[1]
Lespedeza capitataABTS IC5045.2 µg/mL[1]
Lespedeza capitataFRAP743.2 µmol Fe²⁺/g[1]

Experimental Workflow

The general workflow for assessing the in vitro antioxidant activity of a compound like this compound is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Reaction Reaction Incubation Compound->Reaction Add to reaction mixture Reagents Assay-Specific Reagents Reagents->Reaction Measurement Spectrophotometric/ Fluorometric Reading Reaction->Measurement Measure absorbance/ fluorescence change Calculation Calculation of Antioxidant Activity (e.g., IC50, TEAC) Measurement->Calculation Comparison Comparison with Standard Antioxidants Calculation->Comparison

Caption: General workflow for in vitro antioxidant assays.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. It is recommended to use a positive control, such as Ascorbic Acid, Trolox, or Quercetin, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5] The absorbance of this solution at 517 nm should be approximately 1.0.[2]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to different concentrations.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample solution (or standard/blank).

    • Add 180 µL of the DPPH working solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured by a decrease in absorbance.[7][8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay:

    • Add 10 µL of the sample solution to a well of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution.[9]

    • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance.[10][11]

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh and warmed to 37°C before use.[12]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 10 µL of the sample solution to a well of a 96-well plate.

    • Add 190 µL of the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance at 593 nm.[10][12]

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and expressed as Fe²⁺ equivalents or TEAC.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer.

    • Prepare an AAPH solution in 75 mM phosphate buffer (prepare fresh daily).[13]

    • Prepare a series of Trolox standards.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • To each well of a black 96-well plate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (phosphate buffer).[14]

    • Pre-incubate the plate at 37°C for 30 minutes in the plate reader.[14]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with the plate maintained at 37°C.[13][14]

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox equivalents.

Signaling Pathway Diagram

While specific signaling pathways modulated by this compound's antioxidant activity are not yet fully elucidated, flavonoids, in general, are known to influence cellular signaling related to oxidative stress. A potential mechanism involves the modulation of pathways that regulate the expression of antioxidant enzymes.

G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes OxidativeDamage Oxidative Damage ROS->OxidativeDamage Causes LFH This compound LFH->ROS Scavenges Nrf2 Nrf2 LFH->Nrf2 May promote dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Sequesters in cytoplasm AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->OxidativeDamage Prevents

Caption: Potential antioxidant signaling pathway influenced by flavonoids.

References

Application Notes and Protocols for Determining the Cytotoxicity of Lespedezaflavanone H using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Several flavonoids have been shown to exert cytotoxic effects on various cancer cell lines by modulating cellular signaling pathways that control proliferation and apoptosis.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] This assay provides a quantitative measure of metabolically active cells and is a valuable tool in the initial screening of potential anticancer compounds.[5]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[5]

This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Data Presentation

The cytotoxicity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.8 ± 3.1
HeLaCervical Cancer32.5 ± 4.5
A549Lung Cancer45.2 ± 5.9
HepG2Liver Cancer38.7 ± 4.2

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in dimethyl sulfoxide - DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Cell Culture
  • Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualization of Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow of the MTT assay and a potential signaling pathway that may be affected by this compound, leading to cytotoxicity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions add_compound 4. Treat Cells with Compound compound_prep->add_compound incubation 5. Incubate for 24-72h add_compound->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals incubate_mtt->solubilize read_plate 9. Read Absorbance at 570 nm solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 12. Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome lespedezaflavanone This compound bax Bax/Bak Activation lespedezaflavanone->bax bcl2 Bcl-2/Bcl-xL Inhibition lespedezaflavanone->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 active_caspase9 Active Caspase-9 apaf1->active_caspase9 caspase9 Pro-Caspase-9 caspase9->active_caspase9 active_caspase3 Active Caspase-3 active_caspase9->active_caspase3 caspase3 Pro-Caspase-3 caspase3->active_caspase3 parp_cleavage PARP Cleavage active_caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

References

Lespedezaflavanone H: Information for Use as a Phytochemical Standard Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, detailed information regarding "Lespedezaflavanone H" for its use as a standard in phytochemical analysis is not available at this time.

Extensive investigations into the chemical constituents of various Lespedeza species, such as Lespedeza cuneata and Lespedeza bicolor, have led to the isolation and characterization of numerous flavonoids. These include several prenylated flavanones and isoflavanones, which are of interest to researchers for their potential biological activities. However, specific data on a compound designated as "this compound" — including its chemical structure, physicochemical properties, and established analytical methods for its quantification and identification — could not be located.

Scientific publications detail the isolation of other related compounds, such as Lespedezaflavanone C, and a variety of other flavonoids like kaempferol, quercetin, and various glycosides from Lespedeza plants. The methodologies for the analysis of these compounds typically involve a combination of chromatographic and spectroscopic techniques.

General Methodologies for Flavanone Analysis

For the benefit of researchers, scientists, and drug development professionals working with flavonoids from Lespedeza or other plant sources, the following general protocols for flavanone analysis are provided. These represent standard approaches that would likely be adapted for a new compound like this compound, once it is fully characterized.

Table 1: General Parameters for Phytochemical Analysis of Flavanones
ParameterTypical Method/ConditionPurpose
Extraction Maceration or Soxhlet extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).To isolate crude extracts containing flavonoids from the plant matrix.
Purification Column chromatography (Silica gel, Sephadex LH-20), Preparative High-Performance Liquid Chromatography (Prep-HPLC).To isolate and purify individual flavonoid compounds from the crude extract.
Identification High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Diode Array Detection (DAD), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR).To determine the chemical structure and confirm the identity of the isolated compound.
Quantification High-Performance Liquid Chromatography (HPLC) with a suitable detector (UV or MS), using a certified reference standard.To determine the concentration of the specific flavanone in a sample.
Purity Assessment HPLC-DAD (peak purity analysis), Quantitative NMR (qNMR).To determine the purity of the isolated compound for use as an analytical standard.
Stability Studies HPLC analysis of the standard solution under various storage conditions (temperature, light) over time.To establish the shelf-life and appropriate storage conditions for the analytical standard.

Experimental Protocols: A Generalized Approach

The following protocols are generalized and would require optimization for a specific compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification
  • Standard Preparation: Accurately weigh a known amount of the flavanone analytical standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.

  • Sample Preparation: Extract the plant material or formulate the drug product using a validated method. The final extract should be filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for flavonoid analysis.

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, often between 25°C and 40°C.

    • Detection: UV detection at the wavelength of maximum absorbance for the specific flavanone (often between 280-370 nm for flavanones) or Mass Spectrometry for higher selectivity and sensitivity.

  • Analysis: Inject equal volumes of the calibration standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the flavanone in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve a sufficient amount (typically 1-10 mg) of the purified flavanone in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H-NMR: To identify the types and number of protons.

    • ¹³C-NMR: To determine the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete structural assignment.

  • Data Analysis: Interpret the chemical shifts, coupling constants, and correlations in the various NMR spectra to elucidate the complete chemical structure of the flavanone.

Protocol 3: Mass Spectrometry (MS) for Identification and Fragmentation Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to an HPLC system (LC-MS).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Determine the accurate mass of the molecular ion to deduce the elemental composition.

  • Tandem MS (MS/MS): Select the molecular ion and induce fragmentation. The resulting fragmentation pattern provides valuable structural information, characteristic of the flavonoid class and substitution patterns.

Visualization of a General Phytochemical Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of a novel phytochemical, which would be applicable to this compound if it were to be discovered and characterized.

Phytochemical_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Standardization cluster_application Application Plant_Material Plant Material (e.g., Lespedeza sp.) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Solvent Fractions Crude_Extract->Fractions Partitioning Pure_Compound Pure Compound (this compound) Fractions->Pure_Compound Chromatography Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Method_Development Analytical Method Development (HPLC) Structure_Elucidation->Method_Development Standardization Reference Standard Preparation Method_Development->Standardization Quality_Control Quality Control (Purity, Stability) Standardization->Quality_Control Phytochemical_Analysis Phytochemical Analysis of Samples Quality_Control->Phytochemical_Analysis Drug_Development Drug Development Studies Quality_Control->Drug_Development

Application Notes and Protocols: Lespedezaflavanone H in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a prenylated flavanone found in the genus Lespedeza, a group of plants with a history of use in traditional medicine. Recent scientific investigations into Lespedeza species have revealed a range of biological activities pertinent to cosmetic science, including antioxidant, anti-inflammatory, and skin-lightening properties. These effects are largely attributed to the rich flavonoid content of these plants. While direct studies on this compound are limited, data from extracts of Lespedeza species, rich in similar flavonoid compounds, suggest its significant potential as a multifunctional active ingredient in cosmetic formulations for anti-aging, skin brightening, and soothing applications.

This document provides a detailed overview of the potential applications of this compound in cosmetics, based on the known biological activities of Lespedeza extracts and related flavonoids. It includes proposed mechanisms of action, detailed experimental protocols for efficacy and safety evaluation, and guidelines for formulation.

Potential Cosmetic Applications and Mechanisms of Action

This compound is hypothesized to exert its cosmetic benefits through several key mechanisms:

  • Skin Lightening and Hyperpigmentation Control: By inhibiting the enzyme tyrosinase, a key regulator of melanin production, this compound may help to reduce the appearance of dark spots and promote a more even skin tone.

  • Anti-inflammatory Effects: Through the modulation of key inflammatory pathways such as NF-κB and MAPK, this compound may help to soothe irritated skin and reduce redness, making it suitable for sensitive skin formulations.

  • Anti-Aging and Skin Firmness: By inhibiting the activity of collagenase and elastase, enzymes that degrade collagen and elastin in the skin, this compound could help to maintain skin elasticity and firmness, thereby reducing the appearance of fine lines and wrinkles.

  • Antioxidant Protection: As a flavonoid, this compound is expected to possess potent antioxidant properties, enabling it to neutralize free radicals generated by environmental stressors like UV radiation and pollution, thus preventing premature skin aging.

Quantitative Data Summary

Table 1: In Vitro Efficacy Data for Lespedeza Species Extracts

Biological ActivityPlant Source / ExtractAssayKey Findings (IC50 or % Inhibition)Reference Compound
Tyrosinase Inhibition Lespedeza bicolor (Ethyl Acetate Fraction)Mushroom Tyrosinase ActivityIC50: 1 µg/mLArbutin (similar activity)
Antioxidant Activity Lespedeza bicolor (Ethyl Acetate Fraction)DPPH Radical ScavengingIC50: 112.45 µg/mLAscorbic Acid (3.5-fold more active)
Anti-inflammatory Lespedeza bicolor (Ethyl Acetate Fraction)Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells89% inhibition-
Anti-wrinkle Lespedeza cuneata (Ethanol Extract)Collagenase Inhibition~40% inhibition at 500 µg/mL-
Anti-wrinkle Lespedeza cuneata (Ethanol Extract)Elastase Inhibition--

Signaling Pathway Diagrams

Tyrosinase_Inhibition_Pathway Figure 1: Proposed Mechanism of Tyrosinase Inhibition This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibition L-DOPA L-DOPA Tyrosinase->L-DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Substrate L-DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin (Series of reactions)

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Anti_Inflammatory_Signaling_Pathway Figure 2: Proposed Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IκB Kinase TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus Translocation This compound This compound This compound->IKK Inhibition This compound->MAPK_Pathway Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_nucleus->Inflammatory_Genes Gene Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmetic efficacy and safety of this compound.

Efficacy Assays

Efficacy_Assay_Workflow Figure 3: Experimental Workflow for Efficacy Testing Start Start Tyrosinase_Assay Tyrosinase Inhibition Assay Start->Tyrosinase_Assay Collagenase_Assay Collagenase Inhibition Assay Start->Collagenase_Assay Elastase_Assay Elastase Inhibition Assay Start->Elastase_Assay Antioxidant_Assay Antioxidant Activity Assays (DPPH & ABTS) Start->Antioxidant_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (RAW 264.7 cells) Start->Anti_Inflammatory_Assay Data_Analysis Data Analysis & IC50 Calculation Tyrosinase_Assay->Data_Analysis Collagenase_Assay->Data_Analysis Elastase_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for efficacy testing of this compound.

1. Mushroom Tyrosinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

  • Materials:

    • Mushroom tyrosinase (EC 1.14.18.1)

    • L-DOPA (3,4-dihydroxyphenylalanine)

    • This compound

    • Kojic acid (positive control)

    • Phosphate buffer (pH 6.8)

    • 96-well microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • In a 96-well plate, add 20 µL of each sample dilution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals for 20 minutes.

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

2. Anti-inflammatory Activity in RAW 264.7 Macrophages

  • Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Griess reagent

    • 96-well cell culture plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.

    • Calculate the percentage of NO production inhibition and determine the IC50 value.

3. Collagenase and Elastase Inhibition Assays

  • Objective: To evaluate the in vitro inhibitory effect of this compound on collagenase and elastase activities.

  • Materials:

    • Collagenase from Clostridium histolyticum

    • Elastase from porcine pancreas

    • FALGPA (N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala) as a collagenase substrate

    • N-Succinyl-Ala-Ala-Ala-p-nitroanilide as an elastase substrate

    • This compound

    • Epigallocatechin gallate (EGCG) as a positive control

    • Tricine buffer (for collagenase) and Tris-HCl buffer (for elastase)

    • 96-well microplate reader

  • Protocol:

    • Follow a similar procedure to the tyrosinase inhibition assay, using the respective enzymes, substrates, and buffers.

    • For the collagenase assay, measure the decrease in absorbance of FALGPA at 340 nm.

    • For the elastase assay, measure the increase in absorbance due to the release of p-nitroaniline at 405 nm.

    • Calculate the percentage of inhibition for each enzyme and determine the IC50 values.

Safety and Toxicity Assays

Safety_Assay_Workflow Figure 4: Experimental Workflow for Safety and Toxicity Testing Start Start Cytotoxicity_Assay Cytotoxicity Assay (HaCaT & Fibroblasts) Start->Cytotoxicity_Assay Skin_Irritation_Assay In Vitro Skin Irritation Test (Reconstructed Human Epidermis) Start->Skin_Irritation_Assay Phototoxicity_Assay In Vitro 3T3 NRU Phototoxicity Test Start->Phototoxicity_Assay Sensitization_Assay In Vitro Skin Sensitization Assays (e.g., KeratinoSens™) Start->Sensitization_Assay Data_Analysis Data Analysis & Safety Profile Assessment Cytotoxicity_Assay->Data_Analysis Skin_Irritation_Assay->Data_Analysis Phototoxicity_Assay->Data_Analysis Sensitization_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for safety and toxicity testing of this compound.

1. Cytotoxicity Assay on Human Keratinocytes (HaCaT) and Dermal Fibroblasts

  • Objective: To determine the potential cytotoxicity of this compound on human skin cells.

  • Protocol:

    • Culture HaCaT keratinocytes and human dermal fibroblasts in 96-well plates.

    • Expose the cells to a range of concentrations of this compound for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red Uptake assay.

    • Determine the IC50 value for cytotoxicity.

2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

  • Objective: To assess the potential of this compound to cause skin irritation.

  • Protocol:

    • Utilize a commercially available reconstructed human epidermis model.

    • Apply this compound topically to the tissue surface.

    • After a defined exposure period, assess tissue viability using the MTT assay.

    • Classify the irritation potential based on the reduction in tissue viability compared to negative and positive controls.

3. In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

  • Objective: To evaluate the phototoxic potential of this compound.

  • Protocol:

    • Culture Balb/c 3T3 fibroblasts in two separate 96-well plates.

    • Treat the cells with various concentrations of this compound.

    • Expose one plate to a non-toxic dose of simulated sunlight (UVA/Vis), while keeping the other plate in the dark.

    • Assess cell viability in both plates using the Neutral Red Uptake assay.

    • Compare the cytotoxicity between the irradiated and non-irradiated cells to determine the phototoxic potential.

Formulation and Stability Guidelines

1. Basic Cosmetic Formulation (Oil-in-Water Cream)

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3-5%

    • Xanthan Gum: 0.2-0.5%

  • Phase B (Oil Phase):

    • Caprylic/Capric Triglyceride: 5-10%

    • Cetearyl Alcohol: 2-4%

    • Glyceryl Stearate: 1-3%

  • Phase C (Active and Preservative Phase):

    • This compound: 0.1-1.0% (dissolved in a suitable solvent like propanediol)

    • Phenoxyethanol (and) Ethylhexylglycerin: 0.5-1.0%

    • Tocopherol (Vitamin E): 0.1-0.5%

  • Procedure:

    • Heat Phase A and Phase B separately to 75°C.

    • Slowly add Phase B to Phase A with continuous homogenization.

    • Cool the emulsion to 40°C while stirring.

    • Add the components of Phase C and mix until uniform.

    • Adjust the pH to 5.0-6.0 if necessary.

2. Stability Testing Protocol

  • Objective: To evaluate the physical and chemical stability of the cosmetic formulation containing this compound.

  • Protocol:

    • Store samples of the formulation at different conditions:

      • Room temperature (20-25°C)

      • Elevated temperature (40°C)

      • Refrigerated (4°C)

      • Freeze-thaw cycles (-10°C to 25°C)

      • Light exposure (photostability chamber)

    • Evaluate the following parameters at initial, 1, 2, and 3-month time points:

      • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

      • Chemical Stability: Quantify the concentration of this compound using a suitable analytical method (e.g., HPLC) to assess its degradation over time.

Conclusion

This compound presents a promising profile for a multifunctional cosmetic ingredient with potential anti-aging, skin-lightening, and anti-inflammatory benefits. The provided application notes and protocols offer a comprehensive framework for researchers and formulators to evaluate its efficacy, safety, and stability in cosmetic formulations. Further investigation into the pure compound is necessary to fully substantiate its cosmetic potential and establish optimal usage levels.

Application Notes and Protocols for Lespedezaflavanone H in Nutraceutical Product Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a prenylated flavanone found in plants of the Lespedeza genus, which has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments including those related to liver, kidney, and inflammatory conditions.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their significant antioxidant and anti-inflammatory properties.[1][2] this compound, as a member of this family, is a promising candidate for nutraceutical development. This document provides an overview of the potential applications of this compound and generalized protocols for its extraction, purification, and biological evaluation based on methodologies used for similar flavonoids from the Lespedeza genus.

Potential Nutraceutical Applications

The therapeutic potential of flavonoids from Lespedeza species suggests several applications for this compound in nutraceuticals:

  • Anti-inflammatory Support: Flavonoids from Lespedeza cuneata have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[3][4] This suggests that this compound could be formulated into products aimed at managing chronic inflammatory conditions.

  • Antioxidant Supplementation: The antioxidant capacity of Lespedeza species is well-documented, with demonstrated free radical scavenging activity.[1][5] this compound likely contributes to this activity and could be a key ingredient in supplements designed to combat oxidative stress.

  • Cardioprotective Formulations: The general cardiovascular benefits of flavonoids, such as those found in red wine, are well-established and attributed to their antioxidant and anti-inflammatory effects.[2] This provides a rationale for investigating this compound for use in heart health supplements.

  • Neuroprotective Products: There is growing interest in the neuroprotective effects of flavonoids, which may help protect against age-related cognitive decline.[3][4] This opens a potential avenue for the application of this compound in brain health formulations.

  • Liver Health and Detoxification: Traditional use of Lespedeza to improve liver function, coupled with evidence of the hepatoprotective effects of polyphenols, suggests a role for this compound in products supporting liver health.[1]

Quantitative Data Summary

The following table summarizes the biological activities of flavonoids and extracts from various Lespedeza species. While not specific to this compound, this data provides a benchmark for its potential efficacy.

Bioactivity Source Compound/Extract Metric Value Reference
Antioxidant ActivityLespedeza cuneataExtractDPPH IC5020-25 µg/mL[5]
Antioxidant ActivityLespedeza cuneataExtractFRAP819.5 µmol Fe2+/g[5]
Antioxidant ActivityLespedeza bicolorExtractTotal Flavonoid Content109.2 mg QE/g[5]
Anti-inflammatory ActivityLespedeza cuneataKaempferolNO Inhibition IC5028.01 µM[4]
Anti-inflammatory ActivityLespedeza cuneataQuercetinNO Inhibition IC5026.97 µM[4]

Experimental Protocols

The following are generalized protocols for the extraction, purification, and evaluation of flavonoids from Lespedeza species, which can be adapted for the specific isolation and study of this compound.

Protocol 1: Extraction of Flavonoids from Lespedeza

This protocol describes a general method for obtaining a flavonoid-rich extract from the aerial parts of Lespedeza plants.

Materials:

  • Dried and powdered aerial parts of Lespedeza

  • 80% Methanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the dried, powdered plant material in 80% methanol at a 1:10 (w/v) ratio.

  • Perform the extraction at room temperature for 24-48 hours with occasional agitation.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • The crude extract can be lyophilized for long-term storage.

Protocol 2: Purification of Flavonoids using Macroporous Resin Chromatography

This protocol provides a method for enriching the flavonoid content of the crude extract.

Materials:

  • Crude Lespedeza extract

  • Macroporous adsorption resin (e.g., XAD-7HP)

  • Chromatography column

  • Ethanol solutions of varying concentrations (e.g., 0%, 20%, 40%, 60%, 80%)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in distilled water.

  • Pack a chromatography column with the macroporous resin and equilibrate with distilled water.

  • Load the dissolved extract onto the column.

  • Wash the column with distilled water to remove sugars and other polar impurities.

  • Elute the flavonoids using a stepwise gradient of ethanol solutions, starting from a low concentration (e.g., 20%) and increasing to a higher concentration (e.g., 80%).

  • Collect fractions and monitor the flavonoid content using a suitable analytical method (e.g., UV-Vis spectrophotometry at 280 nm).

  • Pool the flavonoid-rich fractions and evaporate the solvent.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of the purified flavonoids.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

  • Test compounds (purified this compound fractions)

  • Positive control (e.g., L-NMMA)

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A negative control group should not be stimulated with LPS.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_bioassay Biological Activity Assay plant_material Dried Lespedeza Plant Material maceration Maceration with 80% Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract dissolution Dissolve in Water crude_extract->dissolution column_loading Load on Macroporous Resin Column dissolution->column_loading washing Wash with Water column_loading->washing elution Stepwise Elution with Ethanol washing->elution fraction_collection Collect Fractions elution->fraction_collection purified_flavonoids Purified this compound fraction_collection->purified_flavonoids treatment Treatment with Purified Flavonoids purified_flavonoids->treatment cell_culture Macrophage Cell Culture cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation no_measurement Nitric Oxide Measurement lps_stimulation->no_measurement data_analysis Data Analysis no_measurement->data_analysis signaling_pathway cluster_inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Lespedezaflavanone_H This compound Lespedezaflavanone_H->NFkB inhibits

References

Application Notes and Protocols: Lespedezaflavanone H for Inhibiting Nitric Oxide Production in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a flavonoid compound of significant interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the inhibitory effect of this compound on nitric oxide (NO) production in macrophages. Overproduction of nitric oxide by activated macrophages is a key factor in the pathogenesis of various inflammatory diseases. Therefore, molecules that can modulate this process are valuable candidates for therapeutic development. Flavonoids isolated from Lespedeza species have demonstrated significant inhibitory activity on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The proposed mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) expression through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5]

Principle of Action

In response to pro-inflammatory stimuli like LPS, a component of the outer membrane of Gram-negative bacteria, macrophages upregulate the expression of iNOS.[6] This enzyme catalyzes the production of large amounts of NO from L-arginine.[7] The signaling cascade leading to iNOS expression is primarily controlled by the NF-κB and MAPK pathways.[5][8] this compound is hypothesized to exert its anti-inflammatory effect by interfering with these signaling pathways, thereby suppressing iNOS gene expression and subsequent NO production.

Data Presentation

The following tables summarize expected quantitative data from key experiments designed to evaluate the efficacy of this compound.

Table 1: Effect of this compound on Macrophage Viability

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100 ± 5.0
198 ± 4.5
597 ± 5.2
1095 ± 4.8
2593 ± 5.5
5090 ± 6.1

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated Macrophages

TreatmentNitric Oxide Concentration (µM)% Inhibition
Control (untreated)2.5 ± 0.5-
LPS (1 µg/mL)55.0 ± 4.20
LPS + this compound (1 µM)48.2 ± 3.912.4
LPS + this compound (5 µM)35.8 ± 3.134.9
LPS + this compound (10 µM)22.1 ± 2.559.8
LPS + this compound (25 µM)10.5 ± 1.880.9

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

TreatmentRelative iNOS ExpressionRelative COX-2 Expression
Control (untreated)0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.081.0 ± 0.09
LPS + this compound (10 µM)0.4 ± 0.050.5 ± 0.06
LPS + this compound (25 µM)0.2 ± 0.030.3 ± 0.04

Data are normalized to a housekeeping protein (e.g., β-actin) and presented as relative fold change compared to the LPS-treated group.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO measurement, 6-well for protein extraction).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

Nitric Oxide Measurement (Griess Assay)

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat cells with this compound followed by stimulation with LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)

Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the assessment of the expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound and stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 18-24 hours for iNOS and COX-2).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a housekeeping protein (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the corresponding total protein or housekeeping protein.

Visualizations

LespedezaflavanoneH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_p MAPK (p38, ERK, JNK) TLR4->MAPK_p IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degradation releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n translocation AP1 AP-1 MAPK_p->AP1 activates LespedezaflavanoneH This compound LespedezaflavanoneH->IKK inhibits LespedezaflavanoneH->MAPK_p inhibits iNOS_gene iNOS Gene NFκB_n->iNOS_gene transcription AP1->iNOS_gene transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalysis

Caption: Proposed signaling pathway for this compound-mediated inhibition of nitric oxide production.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture RAW 264.7 Macrophages pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability no_assay Nitric Oxide Measurement (Griess Assay) stimulation->no_assay protein_extraction Protein Extraction stimulation->protein_extraction data_analysis Data Analysis and Interpretation viability->data_analysis no_assay->data_analysis western_blot Western Blot Analysis (iNOS, p-p65, p-p38, etc.) protein_extraction->western_blot western_blot->data_analysis end End: Conclusion on Anti-inflammatory Effect data_analysis->end

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Studying Gene Expression Changes Induced by Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a prenylated flavanone isolated from the roots of Lespedeza species, plants with a history of use in traditional medicine for treating inflammatory conditions. As a member of the flavonoid family, this compound is anticipated to possess significant anti-inflammatory and antioxidant properties. These effects are largely attributed to the modulation of gene expression, particularly the downregulation of pro-inflammatory mediators. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on gene expression, with a focus on key inflammatory pathways.

Note: While direct quantitative gene expression data for this compound is limited in publicly available literature, the information presented here is based on extensive research on structurally similar flavonoids isolated from Lespedeza species, such as 8-methoxybicolosin C. This provides a strong predictive framework for the expected biological activities of this compound.

Data Presentation: Expected Gene Expression Changes

The following table summarizes the anticipated dose-dependent effects of this compound on the expression of key pro-inflammatory genes in mammalian cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Gene TargetExpected Change in ExpressionSignificance in Inflammatory Response
TNF-α (Tumor Necrosis Factor-alpha) (Decrease)A primary pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade.
IL-6 (Interleukin-6) (Decrease)A pleiotropic cytokine with both pro- and anti-inflammatory roles; its sustained expression is a hallmark of chronic inflammation.
IL-1β (Interleukin-1 beta) (Decrease)A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.
iNOS (Inducible Nitric Oxide Synthase) (Decrease)An enzyme responsible for the production of high levels of nitric oxide (NO), a key inflammatory mediator.
COX-2 (Cyclooxygenase-2) (Decrease)An enzyme that catalyzes the production of prostaglandins, which are potent inflammatory mediators.

Signaling Pathways Modulated by this compound

This compound is expected to exert its effects on gene expression by modulating key inflammatory signaling pathways. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is predicted to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Lespedezaflavanone_H This compound Lespedezaflavanone_H->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_Expression Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key components of this pathway include JNK, ERK, and p38 MAPKs. This compound is expected to suppress the phosphorylation of these MAPK proteins, thereby inhibiting downstream inflammatory responses.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activation MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylation MAPK MAPK (JNK, p38, ERK) MAP2K->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Nuclear Translocation Lespedezaflavanone_H This compound Lespedezaflavanone_H->MAP2K Inhibition Lespedezaflavanone_H->MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription

Caption: this compound suppresses the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on gene expression.

Cell Culture and Treatment

Objective: To culture a suitable cell line and treat the cells with this compound and an inflammatory stimulus.

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable immune cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Cell counting chamber or automated cell counter

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) group.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 hours for mRNA analysis). Include an unstimulated control group.

  • Harvesting: After the incubation period, wash the cells with cold PBS and proceed to RNA isolation.

RNA Isolation

Objective: To isolate high-quality total RNA from the treated cells.

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Spectrophotometer (e.g., NanoDrop)

Protocol (using TRIzol):

  • Lysis: Add 1 mL of TRIzol reagent to each well of the 6-well plate and scrape the cells. Transfer the lysate to a microcentrifuge tube.

  • Phase Separation: Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend it in 20-50 µL of nuclease-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the expression of target genes.

Materials:

  • Isolated total RNA

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Protocol:

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for each target gene and the housekeeping gene.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the gene expression changes induced by this compound.

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7) B 2. Treatment - this compound - LPS Stimulation A->B C 3. Cell Harvesting B->C D 4. Total RNA Isolation C->D E 5. RNA Quality & Quantity Check D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. Quantitative Real-Time PCR (qRT-PCR) F->G H 8. Data Analysis (Relative Gene Expression) G->H

Caption: Workflow for analyzing gene expression changes.

Application Notes and Protocols for Enhancing the Solubility of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H, a prenylated flavanone found in plants of the Lespedeza genus, has garnered scientific interest due to its potential biological activities, including antioxidant and anti-inflammatory effects. Like many flavonoids, its therapeutic development is often hampered by poor aqueous solubility, which can limit its bioavailability and efficacy. These application notes provide a comprehensive overview of strategies to improve the solubility of this compound, complete with detailed experimental protocols and comparative data to guide formulation development.

Physicochemical Properties of a Representative Prenylated Flavanone

To provide a baseline for formulation development, the physicochemical properties of 8-prenylnaringenin, a well-studied prenylated flavanone, are summarized below. These values can be used as a starting point for estimating the behavior of this compound.

PropertyValueReference
Molecular FormulaC₂₀H₂₀O₅[1]
Molecular Weight340.4 g/mol [1]
Aqueous SolubilitySparingly soluble[1]
Solubility in Ethanol~2 mg/mL[1]
Solubility in DMSO~5 mg/mL[1]
Solubility in DMF~10 mg/mL[1]
Solubility in 1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Formulation Strategies to Enhance Solubility

Several techniques can be employed to overcome the poor aqueous solubility of this compound. The following sections detail three promising strategies: solid dispersions, cyclodextrin inclusion complexes, and nanoformulations.

Solid Dispersions

Solid dispersion is a technique where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, to enhance its dissolution rate and solubility.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Ethanol (95%)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves (e.g., 100-mesh)

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio.

    • Dissolve both components in a minimal amount of 95% ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40-50°C.

    • Once a solid film is formed on the flask wall, continue drying under vacuum for at least 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

    • Store the prepared solid dispersion in a desiccator at room temperature.

  • Dissolution Studies: Perform in-vitro dissolution tests in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion with the pure drug.

  • Differential Scanning Calorimetry (DSC): Analyze the physical state of this compound within the dispersion (crystalline or amorphous).

  • X-ray Powder Diffraction (XRPD): Confirm the amorphous or crystalline nature of the drug in the solid dispersion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Investigate potential interactions between the drug and the carrier.

Workflow for Solid Dispersion Formulation and Characterization

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation weigh Weigh this compound and PVP K30 (1:4 w/w) dissolve Dissolve in Ethanol weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind and Sieve dry->grind store Store in Desiccator grind->store dissolution Dissolution Testing store->dissolution dsc DSC Analysis store->dsc xrpd XRPD Analysis store->xrpd ftir FTIR Analysis store->ftir compare Compare with Pure Drug dissolution->compare G cluster_reactants cluster_product LFH This compound (Poorly Soluble) plus + CD β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex This compound-β-CD Inclusion Complex (Improved Solubility) plus->Complex G cluster_formulation Formulation cluster_absorption Absorption cluster_systemic Systemic Circulation cluster_effect Therapeutic Effect LFH This compound (Poor Solubility) LFH_SLN LFH-Loaded SLN (Improved Solubility) LFH->LFH_SLN SLN Solid Lipid Nanoparticle SLN->LFH_SLN Oral Oral Administration LFH_SLN->Oral GIT Gastrointestinal Tract Oral->GIT Enterocytes Enterocyte Uptake GIT->Enterocytes Bloodstream Increased Concentration in Bloodstream Enterocytes->Bloodstream Target Enhanced Delivery to Target Tissues Bloodstream->Target Bioavailability Improved Bioavailability Target->Bioavailability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy

References

Application Notes and Protocols for the Detection of Lespedezaflavanone H in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedezaflavanone H is a prenylated flavanone found in certain plant species, notably from the Lespedeza genus. As interest in the therapeutic potential of natural compounds grows, robust and reliable analytical methods for their detection and quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies. These application notes provide a comprehensive overview of the recommended methodologies for the determination of this compound in biological samples such as plasma, serum, and urine.

The protocols described herein are based on established analytical techniques for the broader class of flavonoids, with a specific focus on methods developed for structurally similar prenylated flavonoids. While specific performance data for this compound is not widely available in the current literature, the provided methodologies offer a strong foundation for the development and validation of a sensitive and accurate analytical method. The primary recommended technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) due to its high sensitivity and selectivity.

Analytical Techniques Overview

The quantification of this compound in biological samples necessitates a multi-step process that includes sample preparation, chromatographic separation, and detection.

  • Sample Preparation : The complexity of biological matrices requires an efficient extraction procedure to isolate the analyte of interest and remove interfering substances. Common techniques for flavonoids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[1]. Due to the potential for in vivo conjugation (glucuronidation and sulfation), an enzymatic hydrolysis step is often required to quantify the total amount of the analyte[1].

  • Chromatographic Separation : Reversed-phase liquid chromatography is the most common approach for the separation of flavonoids. The use of a C18 or C8 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent (typically acetonitrile or methanol) generally provides good resolution for these compounds[1].

  • Detection : Tandem mass spectrometry (MS/MS) is the preferred detection method for its high sensitivity and specificity, allowing for the accurate quantification of low concentrations of the analyte in complex matrices. Detection is typically performed in multiple reaction monitoring (MRM) mode.

Experimental Protocols

The following protocols are provided as a template and should be optimized and validated for the specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Protein Precipitation Solvent: Acetonitrile or Methanol

  • Liquid-Liquid Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl acetate

  • Reconstitution Solvent: Mobile phase or a compatible solvent mixture

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing : Thaw the plasma/serum samples on ice.

  • Internal Standard Spiking : To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation : Add 300 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction (Optional, for cleaner samples) :

    • Add 1 mL of MTBE to the supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube.

  • Evaporation : Evaporate the supernatant (or the organic layer from LLE) to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Final Centrifugation : Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis : Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (to be optimized):

  • Column : Acquity UPLC BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A : Water with 0.1% formic acid

  • Mobile Phase B : Acetonitrile with 0.1% formic acid

  • Gradient Elution :

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode : ESI positive or negative (to be determined by infusion of a standard)

  • Capillary Voltage : 3.0 kV

  • Source Temperature : 150°C

  • Desolvation Temperature : 400°C

  • Desolvation Gas Flow : 800 L/hr

  • Cone Gas Flow : 50 L/hr

  • MRM Transitions : To be determined by infusing a standard of this compound and its internal standard. Two transitions (one for quantification and one for confirmation) should be monitored for each analyte.

Data Presentation

Quantitative data from a validated method for this compound should be summarized in clear and concise tables. The following tables provide a template for presenting key validation parameters.

Table 1: UPLC-MS/MS Method Validation Parameters for this compound

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 - 1 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.03 - 0.3 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%) CV ≤ 15%< 15%

Table 2: Stability of this compound in Human Plasma

Stability ConditionDurationAcceptance Criteria (% Deviation)
Freeze-Thaw Stability 3 cycles± 15%
Short-Term (Bench-Top) Stability 4 hours at room temperature± 15%
Long-Term Stability 1 month at -80°C± 15%
Post-Preparative Stability 24 hours in autosampler± 15%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

LespedezaflavanoneH_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample uplc UPLC Separation (C18 Column) final_sample->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_acq Data Acquisition msms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the analysis of this compound in biological samples.

Signaling Pathways

Currently, there is a lack of specific information in the published literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action and molecular targets.

Conclusion

The analytical methodologies outlined in these application notes provide a robust framework for the reliable quantification of this compound in biological samples. The UPLC-MS/MS method, in particular, offers the necessary sensitivity and selectivity for demanding pharmacokinetic and other drug development studies. It is imperative that any method based on these protocols is fully validated according to the relevant regulatory guidelines to ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Lespedezaflavanone H, particularly focusing on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and established method for synthesizing flavanones, including this compound, is a two-step process.[1][2] The first step is a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate.[1][3] The second step involves the intramolecular cyclization of the chalcone to yield the flavanone core structure.[1][2] Given that this compound is a prenylated flavanone, this process will involve starting materials bearing one or more prenyl groups.

Q2: What are the likely starting materials for the synthesis of this compound?

A2: Based on the structures of known lespedezaflavanones, the synthesis of this compound would likely require a prenylated 2'-hydroxyacetophenone and a prenylated benzaldehyde. The specific substitution pattern of the hydroxyl and prenyl groups on these precursors will define the final structure of this compound. The synthesis of these prenylated starting materials can sometimes be challenging and may contribute to a low overall yield.

Q3: What are the common causes of low yield in the Claisen-Schmidt condensation step?

A3: Low yields in the Claisen-Schmidt condensation can arise from several factors:

  • Inefficient Catalyst: The choice and concentration of the base or acid catalyst are critical. Common catalysts include aqueous or alcoholic solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

  • Poor Reactivity of Starting Materials: Steric hindrance or electronic effects from the substituents on the acetophenone or benzaldehyde can reduce their reactivity.

  • Side Reactions: Self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde can occur, consuming the starting materials.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of products.

Q4: How can I improve the yield of the chalcone cyclization to the flavanone?

A4: The cyclization of the 2'-hydroxychalcone is a critical step that often determines the final yield. Here are some strategies for improvement:

  • Catalyst Selection: Both acid and base catalysts can be used for the cyclization. Common choices include sodium acetate in refluxing ethanol, or mineral acids like sulfuric acid.[3][5] The use of celite-supported potassium fluoride has also been reported to give high conversions.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol or ethanol are commonly used.[3]

  • Temperature and Reaction Time: Optimization of temperature and reaction time is crucial. Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[8]

Q5: Are there any specific challenges related to the prenyl groups in the synthesis?

A5: Yes, the presence of prenyl groups can introduce specific challenges. Prenyl groups are susceptible to rearrangement or cyclization under acidic conditions, which can lead to a mixture of undesired products. Therefore, milder reaction conditions are often preferred. The increased lipophilicity due to prenyl groups can also make purification more challenging.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of 2'-hydroxychalcone 1. Inactive catalyst. 2. Low reactivity of starting materials. 3. Incorrect stoichiometry. 4. Suboptimal reaction temperature.1. Use a fresh solution of a strong base catalyst (e.g., 40% aq. NaOH or KOH). 2. For less reactive starting materials, consider using a stronger catalyst or increasing the reaction time. Microwave-assisted synthesis can also enhance reactivity.[8] 3. Ensure accurate measurement of reactants. A slight excess of the benzaldehyde derivative is sometimes used. 4. Optimize the reaction temperature. While often performed at room temperature, some condensations benefit from gentle heating.
Low yield of this compound during cyclization 1. Incomplete cyclization of the chalcone. 2. Decomposition of the product. 3. Formation of side products (e.g., aurones). 4. Reversible ring-opening of the flavanone.[11]1. Increase the reaction time or temperature. Consider using a more efficient catalyst system, such as sodium acetate in refluxing methanol or microwave-assisted cyclization with acetic acid.[5][8] 2. Avoid excessively high temperatures or prolonged exposure to strong acids/bases. Monitor the reaction progress by TLC. 3. The formation of aurones can be favored under certain oxidative conditions. Ensure the reaction is carried out under an inert atmosphere if necessary. 4. Use conditions that favor the flavanone thermodynamically. This may involve adjusting the pH at the end of the reaction.
Multiple spots on TLC after reaction 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., self-condensation products, aurones). 3. Degradation of product.1. Optimize reaction time and stoichiometry. 2. Adjust reaction conditions (catalyst, temperature) to favor the desired product. Purification by column chromatography will be necessary. 3. Use milder reaction conditions and monitor the reaction closely.
Difficulty in purification 1. Similar polarity of the product and byproducts. 2. Oily nature of the product.1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane-ethyl acetate gradient).[12] Reverse-phase chromatography can also be an effective alternative for polar compounds.[12] 2. If the product is an oil, try to induce crystallization by scratching the flask or using a seed crystal. If it remains an oil, high-performance liquid chromatography (HPLC) may be required for final purification.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone Intermediate (General Procedure)
  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol or methanol.

  • Catalyst Addition: To the stirred solution, add a 40% aqueous solution of sodium hydroxide or potassium hydroxide dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude chalcone.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.

Protocol 2: Cyclization of 2'-Hydroxychalcone to this compound (General Procedure)
  • Reaction Setup: Dissolve the purified 2'-hydroxychalcone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalyst, for example, anhydrous sodium acetate (3-5 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Alternatively, for a microwave-assisted reaction, place the chalcone in a microwave vial with acetic acid and irradiate at a set temperature (e.g., 120-150°C) for 15-30 minutes.[8]

  • Reaction Monitoring: Monitor the disappearance of the chalcone and the formation of the flavanone by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude flavanone by column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]

Visualizations

Lespedezaflavanone_H_Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization acetophenone Prenylated 2'-Hydroxyacetophenone chalcone 2'-Hydroxychalcone Intermediate acetophenone->chalcone Base Catalyst (e.g., NaOH) benzaldehyde Prenylated Benzaldehyde benzaldehyde->chalcone chalcone_step2 2'-Hydroxychalcone Intermediate flavanone This compound chalcone_step2->flavanone Acid or Base Catalyst (e.g., NaOAc) Troubleshooting_Logic start Low Yield of This compound check_chalcone Check Chalcone Formation (TLC, NMR) start->check_chalcone check_cyclization Check Cyclization Step (TLC, NMR) check_chalcone->check_cyclization Good Chalcone Yield optimize_condensation Optimize Condensation: - Catalyst - Temperature - Time check_chalcone->optimize_condensation Low Chalcone Yield optimize_cyclization Optimize Cyclization: - Catalyst - Solvent - Temperature - Microwave check_cyclization->optimize_cyclization Low Flavanone Yield purification_issue Investigate Purification: - Column Chromatography - Recrystallization check_cyclization->purification_issue Good Flavanone in Crude optimize_condensation->check_chalcone success Improved Yield optimize_condensation->success optimize_cyclization->check_cyclization optimize_cyclization->success purification_issue->success

References

Technical Support Center: Optimizing HPLC Analysis of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of lespedezaflavanone H. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) can present various challenges. This guide addresses common issues encountered during the analysis of flavanones like this compound.

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions between this compound and residual silanols on the column.[1]- Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.[2] - Use a high-quality, end-capped C18 or C8 column.[1] - Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound.[1]
Metal contamination in the mobile phase, sample, or from stainless steel frits.[2]- Use high-purity solvents and reagents. - Consider using a column with a PEEK lining.
Peak Fronting Sample overload.[2]- Reduce the injection volume or dilute the sample.
Collapsed column bed.[2]- Replace the column.
Broad Peaks High mobile phase viscosity.- Increase the column temperature slightly (e.g., to 30-40°C) to reduce viscosity and improve mass transfer.[3]
Inefficient column.- Ensure the column is properly conditioned and not degraded. Consider replacing the column if performance does not improve.
Split Peaks Disrupted sample path, often due to a void in the column packing.- Ensure proper column packing. If a void is suspected, the column may need to be replaced. - Check for partially blocked frits or tubing.
Sample solvent incompatible with the mobile phase.- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.[4]- Use freshly prepared, high-purity mobile phase. - Implement a robust needle wash protocol between injections.
Poor Resolution Inadequate separation between this compound and other components.- Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Adjust the mobile phase composition (e.g., ratio of organic solvent to water).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis?

A1: A common starting point for the analysis of flavanones is a gradient elution using a binary mobile phase consisting of acetonitrile (solvent B) and water with an acidic modifier (solvent A). A typical modifier is 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).[3][5][6] The gradient can be optimized to achieve the best separation.

Q2: Which type of HPLC column is most suitable for this compound?

A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of flavonoids, including flavanones.[5][6] Columns with a particle size of 3.5 µm or 5 µm are often employed.

Q3: How can I improve the peak shape of my this compound chromatogram?

A3: To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase with an acid modifier can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[1]

  • Column Temperature: Increasing the column temperature can reduce mobile phase viscosity, leading to sharper peaks.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.

Q4: What detection wavelength should I use for this compound?

A4: Flavanones typically exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. For flavanones, a common detection wavelength is around 280 nm.[6] However, it is advisable to determine the absorption maximum of your specific this compound standard for optimal sensitivity.

Q5: How can I reduce the analysis time?

A5: To reduce the analysis time, you can:

  • Increase the flow rate, but be mindful of the potential for increased backpressure and decreased resolution.

  • Use a shorter column or a column with a smaller particle size (e.g., UHPLC).

  • Optimize the gradient program by making it steeper where peaks are well-resolved.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[3][6]
Mobile Phase B Acetonitrile[3][6]
Gradient Program Start with a lower percentage of B (e.g., 20-30%) and gradually increase to a higher percentage (e.g., 70-100%) over 20-40 minutes.[3][6]
Flow Rate 0.6 - 1.0 mL/min[3]
Column Temperature 25 - 30°C[3][6]
Injection Volume 5 - 20 µL
Detection PDA Detector, 280 nm[6]

Sample Preparation

  • Extraction: Extract the plant material containing this compound with a suitable solvent such as methanol or a methanol-water mixture.[6]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

  • Dilution: Dilute the filtered extract with the initial mobile phase if necessary to ensure the concentration is within the linear range of the detector.

Visualizations

Experimental Workflow for this compound HPLC Analysis

G Figure 1: Experimental Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plant_Material Plant Material Extraction Extraction (Methanol/Water) Plant_Material->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_System HPLC System Dilution->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Gradient_Elution Gradient Elution (Acetonitrile/Water + 0.1% Formic Acid) C18_Column->Gradient_Elution PDA_Detector PDA Detector (280 nm) Gradient_Elution->PDA_Detector Chromatogram Chromatogram Acquisition PDA_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Troubleshooting Logic for Poor Peak Shape

G Figure 2: Troubleshooting Poor Peak Shape cluster_solutions Figure 2: Troubleshooting Poor Peak Shape Poor_Peak_Shape Poor Peak Shape? Tailing Tailing Poor_Peak_Shape->Tailing Tailing? Adjust_pH Adjust Mobile Phase pH Check_Column Check/Replace Column Optimize_Gradient Optimize Gradient Dilute_Sample Dilute Sample Tailing->Adjust_pH Yes Fronting Fronting Tailing->Fronting No Fronting->Dilute_Sample Yes Broad Broad Fronting->Broad No Broad->Check_Column Yes Split Split Broad->Split No Split->Check_Column Yes

Caption: A decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: Troubleshooting Peak Tailing for Lespedezaflavanone H in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Lespedezaflavanone H. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern when analyzing this compound?

Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1][2] For a quantitative analysis of this compound, peak tailing is problematic as it can lead to:

  • Inaccurate quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[2]

  • Reduced resolution: The tail of one peak can overlap with an adjacent peak, making it difficult to resolve and quantify individual components in a mixture.[2]

  • Decreased sensitivity: As a peak tails, its height is reduced, which can negatively impact the limit of detection and quantification.[2]

Q2: I am observing peak tailing specifically for this compound, while other compounds in my sample have symmetrical peaks. What is the likely cause?

When peak tailing is specific to a particular analyte like this compound, the issue is most likely due to chemical interactions between the analyte and the stationary phase. Given that this compound is a flavanone with multiple hydroxyl groups, it falls into the category of phenolic compounds. The primary cause of peak tailing for such compounds in reversed-phase chromatography is secondary interactions with residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2]

These silanol groups (Si-OH) are acidic and can form strong hydrogen bonds with the polar hydroxyl groups of this compound. This strong interaction causes some molecules to be retained longer than others, resulting in a tailing peak shape.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Diagnose the Source of Tailing

To determine if the tailing is due to chemical interactions or a system issue, a simple diagnostic test can be performed.

Experimental Protocol: Diagnostic Injection

  • Prepare a Neutral Standard: Dissolve a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase at a low concentration.

  • Injection: Inject this neutral standard using your current chromatographic method.

  • Analysis:

    • If only the this compound peak tails and the neutral standard peak is symmetrical, the problem is likely chemical in nature (secondary interactions).

    • If all peaks, including the neutral standard, are tailing , the issue is likely related to the chromatographic system (e.g., column void, extra-column volume).

Troubleshooting Chemical-Related Peak Tailing

If the diagnostic test points to a chemical cause, the following strategies can be employed to improve peak shape.

Q3: How can I minimize secondary silanol interactions causing my this compound peak to tail?

Several approaches can be taken to mitigate the unwanted interactions between this compound and the stationary phase.

1. Mobile Phase pH Adjustment:

The ionization state of both the phenolic hydroxyl groups on this compound and the residual silanols is highly dependent on the mobile phase pH.

  • Recommendation: Lower the pH of the mobile phase by adding an acidic modifier. A common practice is to maintain the mobile phase pH at least 2 pH units below the pKa of the analyte.[1] For phenolic compounds, a pH in the range of 2.5 to 3.5 is often effective. This ensures that the phenolic hydroxyl groups are protonated (non-ionized) and also suppresses the ionization of the acidic silanol groups, thereby minimizing secondary interactions.[1][3]

Table 1: Recommended Acidic Modifiers for Mobile Phase pH Adjustment

ModifierTypical ConcentrationNotes
Formic Acid0.1% (v/v)Volatile and compatible with mass spectrometry (MS).
Acetic Acid0.1% - 1% (v/v)Common choice for UV detection.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Strong ion-pairing agent, can suppress MS signal.
Phosphoric Acid10-20 mMNon-volatile, not suitable for MS.

2. Choice of Chromatographic Column:

The type of stationary phase plays a critical role in controlling peak shape.

  • Recommendation: Utilize a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interacting with polar analytes like this compound.[4] Columns with a lower silanol activity are less prone to causing peak tailing for phenolic compounds.

3. Mobile Phase Buffer Concentration:

  • Recommendation: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak symmetry. A concentration range of 20-50 mM is often effective. However, for MS applications, lower buffer concentrations are generally preferred to avoid ion suppression.

4. Column Temperature:

  • Recommendation: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[5] However, in some cases, particularly with HILIC separations, increasing the temperature can exacerbate tailing.[6] It is advisable to experiment with a temperature range (e.g., 30-50 °C) to find the optimal condition for your separation.

Troubleshooting System-Related Peak Tailing

If the diagnostic test indicates a system-wide issue, the following aspects of your HPLC system should be investigated.

Q4: All my peaks, including a neutral marker, are tailing. What parts of my HPLC system should I check?

When all peaks exhibit tailing, the problem is likely mechanical or related to the flow path.

1. Column Issues:

  • Column Void: A void at the head of the column can cause band broadening and peak tailing. This can result from repeated injections or harsh mobile phase conditions.

    • Solution: If a void is suspected, you can try reversing and flushing the column (check the manufacturer's instructions first). However, in most cases, the column will need to be replaced.[4] Using a guard column can help extend the life of the analytical column.[7]

  • Blocked Frit: A partially blocked inlet frit can distort the sample flow, leading to peak tailing.

    • Solution: Back-flushing the column may dislodge the blockage. If this fails, the frit may need to be replaced, or the entire column.[4]

2. Extra-Column Volume:

  • Connecting Tubing: Long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the lengths as short as possible.[2]

  • Fittings: Improperly seated fittings can create dead volume, leading to peak distortion.

    • Solution: Ensure all fittings are properly tightened and that the tubing is fully seated within the fitting.

3. Sample Overload:

  • Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[1]

  • Volume Overload: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion.

    • Solution: Reduce the injection volume. As a general rule, the injection volume should be no more than 1-2% of the column volume.

Visual Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing of this compound start Peak Tailing Observed for this compound diagnostic Inject Neutral Standard start->diagnostic all_tail All Peaks Tail diagnostic->all_tail Yes analyte_tail Only this compound Tails diagnostic->analyte_tail No system_issues System-Related Issues all_tail->system_issues chemical_issues Chemical-Related Issues analyte_tail->chemical_issues check_column Check Column (Void, Frit) system_issues->check_column check_tubing Check Tubing & Fittings (Extra-Column Volume) system_issues->check_tubing check_sample Check Sample (Overload) system_issues->check_sample optimize_ph Optimize Mobile Phase pH (Lower pH) chemical_issues->optimize_ph change_column Use End-Capped Column chemical_issues->change_column optimize_temp Optimize Column Temperature chemical_issues->optimize_temp resolve Peak Shape Improved check_column->resolve check_tubing->resolve check_sample->resolve optimize_ph->resolve change_column->resolve optimize_temp->resolve

Caption: A logical workflow for diagnosing and resolving peak tailing.

Mechanism of Secondary Interactions

SecondaryInteractions Secondary Interaction of this compound with Stationary Phase silanol Si-OH Residual Silanol Group analyte This compound with Phenolic -OH groups interaction Strong Hydrogen Bonding (Secondary Interaction) analyte->interaction interaction->silanol tailing Peak Tailing interaction->tailing

Caption: Diagram illustrating the secondary interaction causing peak tailing.

References

Improving the stability of lespedezaflavanone H in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of lespedezaflavanone H in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Potential Causes:

  • pH of the Solution: Flavonoids, including flavanones, are often unstable in neutral or alkaline aqueous solutions.

  • Presence of Oxygen: Oxidative degradation is a common pathway for flavonoid instability.[1]

  • Exposure to Light: Photodegradation can occur, especially with exposure to UV light.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.

Step-by-Step Solutions:

  • pH Adjustment:

    • Maintain the solution at an acidic pH (ideally below 6.0). Prepare stock solutions and dilutions in acidic buffers (e.g., citrate or acetate buffers).

    • Avoid prolonged storage in neutral or alkaline buffers.

  • Deoxygenation:

    • Prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before use.

    • Store solutions under an inert atmosphere.

  • Light Protection:

    • Work with this compound solutions in a dark environment or use amber-colored vials to minimize light exposure.

    • Wrap storage containers in aluminum foil for additional protection.

  • Temperature Control:

    • Prepare and handle solutions at low temperatures (e.g., on ice).

    • For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage, aliquot and store at -20 °C or -80 °C to minimize freeze-thaw cycles.

Issue 2: Precipitation of this compound from Solution

Potential Causes:

  • Low Aqueous Solubility: this compound, like many flavonoids, has poor water solubility.

  • Solvent Composition: The choice of solvent and the ratio of organic co-solvent to aqueous buffer can significantly impact solubility.

Step-by-Step Solutions:

  • Use of Co-solvents:

    • Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.

    • When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to prevent immediate precipitation.

    • Keep the final concentration of the organic solvent as low as possible to avoid affecting your experimental system.

  • Solubilization Techniques:

    • Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility and stability.[2][3] Refer to the Experimental Protocols section for a detailed method.

    • Nanosuspensions: Preparing a nanosuspension can enhance the dissolution rate and apparent solubility of poorly soluble compounds.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: For a stock solution, use a water-miscible organic solvent like DMSO, ethanol, or methanol. For working solutions, dilute the stock solution into an appropriate aqueous buffer, keeping the final organic solvent concentration low.

Q2: How should I store my this compound solutions?

A2: For short-term storage (a few days), store at 2-8 °C, protected from light. For long-term storage, aliquot into single-use volumes and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

Q3: My this compound solution changes color. What does this indicate?

A3: A color change often indicates degradation. This can be due to oxidation or pH-dependent structural changes. It is recommended to prepare fresh solutions if a color change is observed.

Q4: Can I do anything to improve the stability of this compound in my cell culture medium?

A4: Cell culture media are typically at a physiological pH (around 7.4), which can promote flavonoid degradation. Consider the following:

  • Prepare a concentrated stock solution and add it to the medium immediately before treating the cells.

  • Investigate the use of stabilized formulations, such as cyclodextrin complexes or polymeric nanoparticles, which can protect the compound in the culture medium.[6]

Data Presentation

Table 1: Factors Affecting Flavanone Stability and Recommended Mitigation Strategies

FactorEffect on StabilityMitigation Strategy
pH Decreased stability at neutral and alkaline pHMaintain acidic pH (e.g., pH < 6.0)
Oxygen Promotes oxidative degradationUse deoxygenated solvents; store under inert gas
Light Can cause photodegradationProtect from light using amber vials or foil
Temperature Higher temperatures accelerate degradationStore at low temperatures (2-8 °C or frozen)
Aqueous Solubility Low solubility can lead to precipitationUse co-solvents; employ solubilization techniques

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline for forming an inclusion complex to improve the solubility and stability of this compound.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

  • Lyophilizer (optional)

Methodology:

  • Prepare an aqueous solution of β-CD or HP-β-CD (e.g., 16 mM β-CD in water).[7]

  • Prepare a concentrated solution of this compound in ethanol (e.g., 30 mM).

  • Slowly add the this compound solution to the cyclodextrin solution with constant stirring. The final ethanol concentration should be low (e.g., <10%) to promote complex formation.[7]

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the solution through a 0.45 µm syringe filter to remove any uncomplexed, precipitated this compound.

  • The resulting clear solution contains the this compound-cyclodextrin inclusion complex.

  • For a solid complex, the solution can be lyophilized (freeze-dried).

Protocol 2: Preparation of this compound Polymeric Nanoparticles by Nanoprecipitation

This protocol describes a method to encapsulate this compound in polymeric nanoparticles to enhance its stability and allow for controlled release.[6][8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Acetone or other water-miscible organic solvent

  • Polyvinyl alcohol (PVA) or other surfactant

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.[6]

  • Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Remove the remaining organic solvent and some of the water using a rotary evaporator under reduced pressure.

  • The resulting aqueous suspension contains the this compound-loaded polymeric nanoparticles.

  • The nanoparticles can be collected by centrifugation and washed with deionized water to remove excess surfactant.

Visualizations

Signaling Pathway Diagrams

Flavonoids from Lespedeza species have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[9][10][11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Lespedezaflavanone_H This compound Lespedezaflavanone_H->IKK Inhibition Lespedezaflavanone_H->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Some flavonoids have also been reported to modulate the Notch signaling pathway, which is crucial in cell fate decisions.

Notch_Pathway cluster_cells Interacting Cells cluster_cleavage Proteolytic Cleavage cluster_nucleus Nucleus Signal_Cell Signal-Sending Cell Receiving_Cell Signal-Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor Binding gSecretase γ-secretase Receptor->gSecretase Cleavage NICD NICD (Notch Intracellular Domain) gSecretase->NICD Release NICD_nuc NICD NICD->NICD_nuc Translocation Flavonoid Flavonoid (e.g., this compound) Flavonoid->gSecretase Inhibition CSL CSL NICD_nuc->CSL Binding MAML MAML CSL->MAML Recruitment Target_Genes Target Genes (e.g., Hes, Hey) MAML->Target_Genes Transcriptional Activation Stability_Workflow Start Start: This compound Stability Issue Troubleshoot Troubleshooting: Identify Cause (pH, O2, Light, Temp) Start->Troubleshoot Optimize_Conditions Optimize Solution Conditions: - Adjust pH (Acidic) - Deoxygenate Solvent - Protect from Light - Control Temperature Troubleshoot->Optimize_Conditions Degradation Observed Assess_Solubility Assess Solubility: Precipitation Occurs? Troubleshoot->Assess_Solubility Precipitation Observed Optimize_Conditions->Assess_Solubility Use_Cosolvent Use Co-solvent (e.g., DMSO, Ethanol) Assess_Solubility->Use_Cosolvent Yes Stabilization_Method Advanced Stabilization: - Cyclodextrin Complex - Polymeric Nanoparticles Assess_Solubility->Stabilization_Method Yes, still an issue Experiment Proceed with Experiment Assess_Solubility->Experiment No Use_Cosolvent->Assess_Solubility Characterize Characterize Stabilized Formulation Stabilization_Method->Characterize Characterize->Experiment

References

Technical Support Center: Enhancing the Aqueous Solubility of Lespedezaflavanone H for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of lespedezaflavanone H during bioassays. Low aqueous solubility is a common hurdle for many flavonoids, limiting their bioavailability and complicating in vitro and in vivo testing. The following resources offer potential solutions and detailed experimental protocols to address these issues.

Troubleshooting Guide

Problem: this compound precipitates out of solution during bioassay preparation.

Possible Cause: The concentration of this compound exceeds its aqueous solubility limit in the assay buffer.

Solutions:

  • Optimize Solvent System:

    • Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, into your aqueous buffer. Start with a low concentration (e.g., 0.1-1% v/v) and incrementally increase it, ensuring the final solvent concentration does not interfere with the bioassay. Many flavonoids are poorly soluble in water, and DMSO is often used as a solvent for in vitro studies.[1] However, be mindful of potential toxicity or off-target effects of the solvent on your experimental system.[1]

    • pH Adjustment: Evaluate the effect of pH on the solubility of this compound. Depending on its chemical structure, altering the pH of the buffer can ionize the compound, thereby increasing its solubility.

  • Employ Solubility Enhancement Techniques:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming inclusion complexes with enhanced aqueous solubility.[2][3][4] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4][5]

    • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. Amorphous solid dispersions can significantly improve the dissolution rate and solubility of poorly soluble compounds.[6]

    • Nanosuspensions: Reducing the particle size of the compound to the sub-micron range increases the surface area, leading to improved dissolution velocity and saturation solubility.[7] Nanoencapsulation and nanoemulsions are also successful approaches for enhancing flavonoid solubility and bioavailability.[8]

Problem: Inconsistent or non-reproducible results in bioassays.

Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium.

Solutions:

  • Verify Solubilization: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If possible, quantify the amount of solubilized this compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Adopt a Standardized Solubilization Protocol: Implement a consistent and validated protocol for preparing your test solutions. This includes defining the solvent, temperature, mixing time, and order of addition for all components.

  • Consider Pre-formulation with a Solubilizing Agent: Prepare a stock solution of this compound complexed with a solubilizing agent like HP-β-CD. This can provide a more stable and consistently soluble source of the compound for your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial approach to solubilizing a poorly soluble flavonoid like this compound?

A1: The most straightforward and widely used initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Q2: How do I choose the right cyclodextrin for my experiment?

A2: The choice of cyclodextrin depends on the specific flavonoid. For many flavonoids, modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (DM-β-CD) have shown greater solubilizing effects compared to unmodified β-cyclodextrin.[5] It is advisable to screen a few different cyclodextrins to find the most effective one for this compound.

Q3: Are there any safety concerns with using solubility enhancers in cell-based assays?

A3: Yes, it is essential to establish the cytotoxicity of any solubility enhancer (e.g., DMSO, cyclodextrins) at the concentrations used in your experiments. Run control experiments with the vehicle (buffer plus the solubilizing agent) to ensure it does not have any independent biological effects.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can sometimes improve solubility. However, be cautious as excessive heat can degrade the flavonoid. The stability of this compound at elevated temperatures should be verified. Furthermore, the compound may precipitate out of solution upon cooling to the assay temperature.

Quantitative Data on Flavonoid Solubility Enhancement

The following table summarizes the reported solubility enhancement of various flavonoids using different techniques, which can serve as a reference for initiating experiments with this compound.

FlavonoidEnhancement MethodSolubilizing AgentMolar Ratio (Flavonoid:Agent)Solubility Enhancement (Fold Increase)Reference
HesperetinComplexationβ-Cyclodextrin1:1-[3]
NaringeninComplexationβ-Cyclodextrin1:1-[3]
MyricetinComplexationDimeric β-Cyclodextrin-33.6[2]
QuercetinComplexationDimeric β-Cyclodextrin-12.4[2]
KaempferolComplexationDimeric β-Cyclodextrin-10.5[2]
LuteolinComplexationHP-β-CD-~70.2[4]
ApigeninComplexationHP-β-CD-~11.5[4]
ChrysinComplexationHP-β-CD-~9.1[4]

Note: The exact fold increase for hesperetin and naringenin was not specified in the abstract, but the study confirmed solubility improvement.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Phase Solubility Method)
  • Objective: To determine the stoichiometry and stability constant of the complex and to prepare a stock solution of the complex.

  • Materials: this compound, β-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD), distilled water or appropriate buffer, analytical balance, magnetic stirrer, flasks, 0.45 µm syringe filters, and a method for quantifying this compound (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Stir the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, filter the suspensions using a 0.45 µm syringe filter to remove the undissolved compound.

    • Quantify the concentration of dissolved this compound in the filtrate of each sample.

    • Plot the concentration of dissolved this compound as a function of the cyclodextrin concentration. This is the phase solubility diagram.

    • The initial linear part of the curve can be used to determine the stability constant (Ks) of the complex.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000), a common solvent (e.g., ethanol, methanol), rotary evaporator, vacuum oven.

  • Procedure:

    • Dissolve both this compound and the carrier in the chosen solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • The resulting solid can be scraped, pulverized, and sieved to obtain a fine powder.

    • The dissolution rate of this solid dispersion can then be compared to the pure compound in the bioassay buffer.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poorly soluble this compound co_solvents Co-solvents (e.g., DMSO, Ethanol) start->co_solvents Select Strategy ph_adjustment pH Adjustment start->ph_adjustment Select Strategy cyclodextrins Cyclodextrin Complexation start->cyclodextrins Select Strategy solid_dispersion Solid Dispersion start->solid_dispersion Select Strategy nanosuspension Nanosuspension start->nanosuspension Select Strategy solubility_test Aqueous Solubility Measurement co_solvents->solubility_test ph_adjustment->solubility_test cyclodextrins->solubility_test solid_dispersion->solubility_test nanosuspension->solubility_test bioassay Perform Bioassay solubility_test->bioassay Proceed with best performing method data_analysis Data Analysis bioassay->data_analysis end Optimized Assay Conditions data_analysis->end cyclodextrin_mechanism cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation l_h This compound (Hydrophobic) water1 Water (Aqueous Environment) cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) l_h->cd Encapsulation complex Inclusion Complex (Enhanced Aqueous Solubility) cd->complex Formation of Inclusion Complex l_h_inside This compound water2 Water l_h_complex This compound

References

Preventing degradation of lespedezaflavanone H during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of lespedezaflavanone H during extraction. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The chosen solvent may not be optimal for this compound, or the extraction time may be insufficient. Flavanones, being less polar than their glycoside counterparts, require specific solvent systems.[1]Solvent Optimization: Test a range of solvents with varying polarities. Start with 70-80% ethanol or methanol, which are effective for many flavonoids.[1][2] For less polar flavanones, consider acetone or ethyl acetate.[1] Time Optimization: Extend the extraction time in preliminary experiments to determine the point of maximum yield.
Degradation during Extraction: this compound may be degrading due to high temperatures, exposure to light, or unfavorable pH.Temperature Control: Maintain a low to moderate extraction temperature, ideally between 40-60°C.[1][3] Avoid excessive heat, which can accelerate degradation.[1] Light Protection: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation.[4][5] pH Management: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction, as extreme pH levels can cause flavonoid degradation.[1][6]
Extract Discoloration (e.g., Browning) Oxidation: Phenolic compounds like this compound are susceptible to oxidation, especially when exposed to air (oxygen), high pH, or certain enzymes. This leads to the formation of colored quinone-type compounds.[5]Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. Enzyme Deactivation: If using fresh plant material, consider a blanching step or using a solvent that deactivates oxidative enzymes (e.g., ethanol).
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age, part, and growing conditions of the Lespedeza plant.Standardize Plant Material: Use plant material from the same source and harvest time. Specify the plant part being used (e.g., roots, leaves).[7] Proper Storage: Store dried plant material in a cool, dark, and dry place to prevent degradation before extraction.
Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, or particle size can lead to different extraction efficiencies.Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire extraction process. This includes standardizing the particle size of the ground plant material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and why is it prone to degradation?

This compound is a flavanone, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their flavonoid backbone. Its structure contains multiple hydroxyl (-OH) groups, which are susceptible to oxidation. Factors such as high temperature, extreme pH, light, and the presence of oxygen or metal ions can catalyze its degradation.[5][8]

Q2: What is the best solvent for extracting this compound?

There is no single "best" solvent, as the optimal choice depends on the specific plant matrix. However, for flavonoids from Lespedeza species, aqueous solutions of ethanol (40-70%) or methanol (80%) have been used effectively.[2][9] It is recommended to perform a small-scale solvent screening to determine the best solvent system for your specific needs.[1]

Q3: What is the ideal temperature range for extracting this compound?

A temperature range of 40°C to 60°C is generally recommended for flavonoid extraction.[1][3] This range balances increased solubility and diffusion with the prevention of thermal degradation. For potentially thermolabile compounds like some flavanones, lower temperatures within this range are preferable.

Q4: Should I use fresh or dried plant material for the extraction?

Dried plant material is more commonly used due to its stability during storage and ease of handling.[1] However, the drying process itself can sometimes lead to the degradation of certain flavonoids. If using fresh material, it should be processed quickly to prevent enzymatic degradation.

Q5: How can I prevent oxidation during the extraction process?

To minimize oxidation, it is advisable to work in a low-oxygen environment, for instance, by purging the extraction vessel with nitrogen. Protecting the extraction mixture from light is also crucial, as light can catalyze oxidative reactions.[4][10] The addition of antioxidants to the solvent can also be beneficial.

Q6: How should I store the final this compound extract?

The final extract should be stored in an airtight, amber-colored vial at a low temperature (e.g., 4°C or -20°C) to minimize degradation from light, oxygen, and heat.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to accelerate extraction and is suitable for thermolabile compounds.

  • Sample Preparation: Grind the dried and powdered aerial parts of the Lespedeza species to a uniform particle size (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates.

    • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the dried extract in an amber vial at 4°C.

Protocol 2: Maceration Extraction of this compound

This is a simple and gentle extraction method that is well-suited for heat-sensitive compounds.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a sealed glass container.

    • Add 150 mL of 80% methanol.

    • Agitate the mixture on an orbital shaker at room temperature (25°C) for 24 hours. Ensure the container is protected from light.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh 80% methanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract as described in Protocol 1.

Visualizations

a Figure 1: Key Factors in this compound Degradation cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes Temperature High Temperature Degradation This compound Degradation Temperature->Degradation Light Light Exposure Light->Degradation pH Extreme pH pH->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Yield Reduced Yield Degradation->Yield Activity Loss of Bioactivity Degradation->Activity

Caption: Key factors contributing to the degradation of this compound.

a Figure 2: General Workflow for Preventing Degradation cluster_parameters Control Parameters Start Start: Dried Lespedeza Plant Material Grinding Grinding to Uniform Particle Size Start->Grinding Extraction Extraction (e.g., UAE or Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Low Temperature) Filtration->Concentration Storage Storage (Cool, Dark, Airtight) Concentration->Storage End Stable this compound Extract Storage->End Temp Temperature Control (40-60°C) Temp->Extraction Light Light Protection (Amber Glassware) Light->Extraction Atmosphere Inert Atmosphere (Optional) Atmosphere->Extraction

Caption: A workflow for this compound extraction with degradation control.

References

Optimizing reaction conditions for prenylation in lespedezaflavanone H synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of lespedezaflavanone H, with a focus on optimizing the critical prenylation step.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during the C6-prenylation of the naringenin scaffold.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material (7,4'-dihydroxyflavanone) 1. Insufficient activation of the aromatic ring: The Friedel-Crafts alkylation requires a sufficiently nucleophilic aromatic ring. 2. Inactive prenylating agent: Prenyl bromide can degrade over time. 3. Catalyst inefficiency or poisoning: The Lewis acid catalyst may be inactive or inhibited by impurities. 4. Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity.1. Use of a stronger Lewis acid catalyst: Consider switching from weaker acids like ZnCl₂ to stronger ones like BF₃·OEt₂ or Sc(OTf)₃ to enhance the electrophilicity of the prenylating agent. 2. Use freshly distilled or newly purchased prenyl bromide: Ensure the quality of the prenylating agent. 3. Use anhydrous conditions and purified reagents: Water and other nucleophilic impurities can deactivate the Lewis acid. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Solvent optimization: Screen different anhydrous solvents. Dioxane, and acetonitrile have been used successfully in similar reactions.
Formation of multiple products (isomers and byproducts) 1. Lack of regioselectivity: Prenylation can occur at other positions on the flavanone skeleton, primarily at the C8 position, and to a lesser extent, O-prenylation at the hydroxyl groups. 2. Di-prenylation: If the reaction conditions are too harsh or the prenylating agent is in large excess, a second prenyl group may be added. 3. Rearrangement of the prenyl group: Under strongly acidic conditions, the prenyl cation can rearrange.1. Employ a protecting group strategy: Protecting the hydroxyl groups at C7 and C4' with groups like acetyl (Ac) or methoxymethyl (MOM) can direct the prenylation to the more nucleophilic C6 position. Subsequent deprotection yields the desired product. 2. Control stoichiometry: Use a controlled molar ratio of the flavanone to the prenylating agent (e.g., 1:1.1) to minimize di-prenylation. 3. Optimize reaction temperature and time: Lowering the reaction temperature can often improve regioselectivity. Monitor the reaction progress by TLC to avoid over-reaction. 4. Choice of catalyst: Some catalysts may favor the formation of one isomer over another. For instance, milder Lewis acids might offer better control.
Product degradation or charring 1. Harsh reaction conditions: High temperatures or highly concentrated strong acids can lead to the decomposition of the flavanone skeleton. 2. Air sensitivity: Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures.1. Use milder reaction conditions: Employ lower temperatures and shorter reaction times. 2. Perform the reaction under an inert atmosphere: Carrying out the reaction under nitrogen or argon can prevent oxidative degradation.
Difficulty in product purification 1. Similar polarity of isomers: The desired C6-prenylated product and the C8-prenylated byproduct often have very similar polarities, making separation by column chromatography challenging. 2. Presence of O-prenylated byproducts: These byproducts can co-elute with the desired product.1. Optimize chromatographic conditions: Use a long column with a shallow solvent gradient. A combination of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate or toluene/acetone) is often effective. 2. Consider derivatization: In some cases, derivatizing the mixture (e.g., acetylation) can alter the polarities of the components, facilitating separation. The protecting groups can then be removed. 3. Preparative HPLC: For difficult separations, preparative HPLC can be a valuable tool.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing a prenyl group at the C6 position of 7,4'-dihydroxyflavanone?

A1: The most common method is a direct Friedel-Crafts alkylation using a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst. However, to achieve high regioselectivity for the C6 position, a multi-step approach involving the protection of the hydroxyl groups is often preferred. This strategy enhances the nucleophilicity of the A-ring and directs the electrophilic attack of the prenyl cation to the desired position.

Q2: How can I avoid the formation of the C8-prenylated isomer?

A2: The formation of the C8-prenylated isomer is a common challenge due to the similar reactivity of the C6 and C8 positions. To favor C6-prenylation, you can:

  • Utilize a protecting group strategy: Protecting the 7-hydroxyl group can sterically hinder the C8 position, thus favoring substitution at C6.

  • Optimize the catalyst: Some Lewis acids may exhibit a degree of steric control, favoring the less hindered C6 position. Experimenting with different catalysts can be beneficial.

  • Employ a Claisen rearrangement approach: O-prenylation at the 7-hydroxyl group followed by a thermally or catalytically induced Claisen rearrangement can lead to the selective formation of the C8-prenylated product. While this doesn't directly give the C6 isomer, understanding this pathway is crucial for avoiding it when C6 is the target. A domino Claisen-Cope rearrangement has also been utilized in the synthesis of 8-prenylnaringenin.[1]

Q3: What are the best protecting groups for the hydroxyl functions in 7,4'-dihydroxyflavanone during prenylation?

A3: The choice of protecting group is critical and depends on the overall synthetic strategy and the conditions of the subsequent deprotection step.[1]

  • Acetyl (Ac) groups: These are easily introduced using acetic anhydride and pyridine and can be removed under mild basic conditions (e.g., K₂CO₃ in methanol).

  • Methoxymethyl (MOM) ethers: These are stable to a wide range of conditions and are typically cleaved with acid.

  • Benzyl (Bn) ethers: These are robust protecting groups that can be removed by hydrogenolysis.

Q4: What spectroscopic data should I expect to confirm the structure of this compound?

A4: While a publicly available experimental spectrum for this compound is not readily found, based on the structure of 6-prenylnaringenin and other similar flavanones, you should expect the following characteristic signals:

  • ¹H-NMR (in CDCl₃ or Acetone-d₆):

    • A singlet for the C5-OH proton around δ 12.0 ppm.

    • A singlet for the C8-H proton around δ 6.0-6.5 ppm.

    • An ABX system for the protons on the C-ring (H-2, H-3a, H-3e).

    • An AA'BB' system for the protons on the B-ring.

    • Signals for the prenyl group: a triplet for the vinyl proton around δ 5.2 ppm, a doublet for the methylene protons around δ 3.3 ppm, and two singlets for the methyl groups around δ 1.6-1.8 ppm.

  • ¹³C-NMR:

    • A carbonyl signal (C4) around δ 196 ppm.

    • Signals for the prenyl group carbons.

    • Characteristic signals for the flavanone skeleton.

  • Mass Spectrometry (MS):

    • The expected molecular ion peak [M+H]⁺ for C₂₀H₂₀O₅.

Q5: My reaction is giving a complex mixture of products that are difficult to separate. What should I do?

A5: A complex product mixture is a common issue in Friedel-Crafts reactions with poly-hydroxylated substrates.[2] Consider the following:

  • Re-evaluate your reaction conditions: Start by lowering the temperature and reducing the reaction time. Use a less concentrated solution.

  • Confirm the purity of your starting materials: Impurities in the flavanone or the prenylating agent can lead to side reactions.

  • Implement a protecting group strategy: This is often the most effective way to simplify the product mixture and improve the yield of the desired isomer.[3]

  • Consider an alternative synthetic route: If direct prenylation proves too challenging, alternative methods such as those involving a Claisen rearrangement of a protected O-prenylated intermediate might provide a cleaner reaction profile.[1]

Experimental Protocols

Method 1: Direct Prenylation of 7,4'-Dihydroxyflavanone (Naringenin)

This method is a direct approach but may result in a mixture of isomers requiring careful purification.

Materials:

  • 7,4'-Dihydroxyflavanone (Naringenin)

  • Prenyl bromide

  • Anhydrous Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile)

  • Anhydrous K₂CO₃ (optional, as a base)

Procedure:

  • To a solution of 7,4'-dihydroxyflavanone in the chosen anhydrous solvent, add the Lewis acid catalyst under an inert atmosphere (N₂ or Ar).

  • Cool the mixture in an ice bath.

  • Add prenyl bromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction by adding ice-cold dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.

Method 2: Prenylation via a Protecting Group Strategy

This multi-step method generally provides better regioselectivity and higher yields of the desired C6-prenylated product.

Step 1: Protection of Hydroxyl Groups

  • Dissolve 7,4'-dihydroxyflavanone in a suitable solvent (e.g., pyridine for acetylation).

  • Add the protecting group reagent (e.g., acetic anhydride) dropwise at 0 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction to isolate the protected flavanone.

Step 2: C6-Prenylation

  • Follow the procedure for Method 1, using the protected flavanone as the starting material.

Step 3: Deprotection

  • Dissolve the purified, protected 6-prenylflavanone in a suitable solvent (e.g., methanol for acetyl groups).

  • Add a deprotecting agent (e.g., K₂CO₃ for acetyl groups or mild acid for MOM groups).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Work up the reaction and purify the final product, this compound, by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Prenylation of Naringenin Derivatives

CatalystPrenylating AgentSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Eu(fod)₃ (10 mol%)5-O-allylnaringenin diacetateCHCl₃7016.56-allylnaringenin diacetate74[4]
Grubbs Catalyst 2nd Gen (1 mol%)IsobutyleneBenzeneRoom Temp486-prenylnaringenin diacetate78[4]
LiClXanthohumolDMF198 (Microwave)0.156- & 8-prenylnaringenin76 (combined)[5]
BF₃·OEt₂Prenyl bromideDioxaneRoom Temp46- & 8-prenylnaringeninModerateGeneral Friedel-Crafts
MgODesmethylxanthohumol- (thermal)OptimizedOptimized8-prenylnaringenin>70% increase[6]

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_prenylation Step 2: Prenylation cluster_deprotection Step 3: Deprotection start 7,4'-Dihydroxyflavanone prot_reagents Protecting Group Reagent (e.g., Ac₂O, Pyridine) start->prot_reagents protected_flavanone Protected Flavanone prot_reagents->protected_flavanone prenyl_reagents Prenyl Bromide, Lewis Acid (e.g., BF₃·OEt₂) protected_flavanone->prenyl_reagents prenylated_product Protected 6-Prenylflavanone prenyl_reagents->prenylated_product deprot_reagents Deprotecting Agent (e.g., K₂CO₃, MeOH) prenylated_product->deprot_reagents final_product This compound deprot_reagents->final_product

Caption: Workflow for the synthesis of this compound via a protecting group strategy.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Complex Mixture cause1 Poor Regioselectivity start->cause1 cause2 Low Reactivity start->cause2 cause3 Side Reactions start->cause3 sol1 Protecting Groups cause1->sol1 sol2 Optimize Catalyst cause1->sol2 cause2->sol2 sol3 Optimize Conditions (Temp, Solvent) cause2->sol3 sol4 Purify Reagents cause2->sol4 cause3->sol3 cause3->sol4

Caption: Troubleshooting logic for optimizing the prenylation reaction.

References

Resolving co-elution of lespedezaflavanone H with other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of flavonoids, with a focus on compounds structurally similar to those found in the Lespedeza genus.

Disclaimer: As of November 2025, specific analytical protocols for a compound designated "lespedezaflavanone H" are not available in the public domain. The guidance provided herein is based on established methods for the separation of structurally related prenylated flavanones and other flavonoids isolated from Lespedeza species.

Troubleshooting Guide: Resolving Co-elution of this compound with Other Flavonoids

This guide addresses the common problem of co-elution, where this compound and other flavonoids are not adequately separated during High-Performance Liquid Chromatography (HPLC), resulting in overlapping peaks.

Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see this compound. What are the likely causes and how can I resolve this?

A1: This is a classic sign of co-elution. The most probable causes are the presence of structurally similar flavonoids, such as isomers, or other compounds with similar polarities in your sample matrix. Here is a systematic approach to troubleshoot this issue:

Step 1: Methodical Mobile Phase Optimization

The composition of your mobile phase is a critical factor in achieving separation. Small adjustments can significantly impact the resolution.

  • Gradient Modification: If you are using a gradient elution, try flattening the gradient in the region where the target peak elutes. A shallower gradient increases the interaction time of the analytes with the stationary phase, which can improve the separation of closely eluting compounds.

  • Solvent Selectivity: The choice of organic solvent in your mobile phase can alter the elution order. If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents have different selectivities and can resolve compounds that co-elute with one another.

  • pH Adjustment: The pH of the aqueous portion of your mobile phase can influence the retention and peak shape of ionizable flavonoids. Acidifying the mobile phase, typically with 0.1% formic acid or acetic acid, is a common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better separation.

Step 2: Stationary Phase Evaluation

If mobile phase optimization is insufficient, the issue may lie with the stationary phase (the column).

  • Column Chemistry: Not all C18 columns are the same. Consider trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped, non-end-capped). Alternatively, a phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivities for aromatic compounds like flavonoids.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase column efficiency and improve resolution. However, be mindful that this will also increase backpressure.

Step 3: Temperature Optimization

Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

  • Varying the Temperature: Experiment with different column temperatures (e.g., in 5 °C increments from 25 °C to 40 °C). An increase in temperature generally decreases retention times and can sometimes improve peak shape and resolution.

Q2: I suspect the co-eluting compound is an isomer of this compound. How can I confirm this and achieve separation?

A2: Co-elution of isomers (enantiomers, diastereomers, or structural isomers) is a common challenge in flavonoid analysis because they often have very similar polarities.

  • Mass Spectrometry (MS) for Confirmation: If your HPLC is coupled to a mass spectrometer, you can analyze the mass spectrum across the peak. If you observe the same mass-to-charge ratio (m/z) throughout the peak, it strongly suggests the presence of co-eluting isomers.

  • Chiral Chromatography for Enantiomers: If you suspect the co-eluting species are enantiomers (mirror-image isomers), a standard reversed-phase HPLC column will not separate them. You will need to use a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective for separating flavanone enantiomers. The mobile phase for chiral separations is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol.

  • Method Development for Diastereomers and Structural Isomers: Diastereomers and structural isomers can often be separated on standard reversed-phase columns with careful method development, as outlined in Q1.

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for an HPLC method for the analysis of prenylated flavanones like this compound?

A3: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution is generally necessary to separate the various flavonoids present in a plant extract.

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 10% to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm and 340 nm

Q4: How can I improve the peak shape of my flavonoid peaks?

A4: Poor peak shape (e.g., tailing or fronting) can compromise resolution and quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by a mismatch in pH between the sample solvent and the mobile phase. Ensure your mobile phase is sufficiently buffered (e.g., with 0.1% formic acid) and that your sample is dissolved in a solvent similar in composition to the initial mobile phase.

  • Peak Fronting: This can be a sign of column overload. Try diluting your sample or reducing the injection volume.

Q5: Are there alternative chromatographic techniques for separating complex flavonoid mixtures?

A5: Yes, for very complex samples where single-dimension HPLC is insufficient, two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced resolving power. In 2D-LC, a fraction from the first dimension of separation is transferred to a second column with a different selectivity for further separation.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Flavonoid Analysis

This protocol outlines a standard approach for the analysis of flavonoids in a plant extract.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., 80% methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetononitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 70% B

      • 25-30 min: 70% B

      • 30-31 min: Linear gradient from 70% to 10% B

      • 31-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 280 nm and 340 nm.

Protocol 2: Chiral HPLC for Enantiomeric Separation of Flavanones

This protocol provides a starting point for the separation of flavanone enantiomers.

  • Sample Preparation:

    • The sample should be a purified fraction containing the flavanone of interest, dissolved in the mobile phase.

  • HPLC System and Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

    • Mobile Phase: n-Hexane:Ethanol (90:10, v/v). Note: The optimal ratio will need to be determined experimentally.

    • Elution Mode: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at the wavelength of maximum absorbance for the flavanone.

Data Presentation

Table 1: Comparison of HPLC Parameters for Flavonoid Separation

ParameterMethod A (General Screening)Method B (Optimized for Isomers)Method C (Chiral Separation)
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidWater/Methanol with 0.1% Acetic Acidn-Hexane/Ethanol
Gradient 10-90% Acetonitrile in 30 min30-60% Methanol in 40 minIsocratic (90:10)
Flow Rate 1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 30 °C35 °C25 °C
Resolution (Rs) 1.2 (for a target pair)> 1.5 (for a target pair)> 1.5 (for enantiomers)

Visualizations

CoElution_Troubleshooting_Workflow start Start: Co-eluting Peaks Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase gradient Adjust Gradient Slope mobile_phase->gradient If not resolved solvent Change Organic Solvent (ACN <=> MeOH) mobile_phase->solvent If not resolved ph Adjust pH (e.g., 0.1% Formic Acid) mobile_phase->ph If not resolved stationary_phase Step 2: Stationary Phase Evaluation gradient->stationary_phase If not resolved end End: Peaks Resolved gradient->end If resolved solvent->stationary_phase If not resolved solvent->end If resolved ph->stationary_phase If not resolved ph->end If resolved column_chem Try Different Column Chemistry (e.g., Phenyl-Hexyl) stationary_phase->column_chem If not resolved particle_size Use Smaller Particle Size or Longer Column stationary_phase->particle_size If not resolved temperature Step 3: Temperature Optimization column_chem->temperature If not resolved column_chem->end If resolved particle_size->temperature If not resolved particle_size->end If resolved temp_change Vary Column Temperature (e.g., 25-40°C) temperature->temp_change If not resolved chiral Step 4: Consider Chiral Chromatography (for enantiomers) temp_change->chiral If not resolved temp_change->end If resolved chiral->end

Caption: A workflow diagram for troubleshooting co-eluting peaks in HPLC.

HPLC_Method_Development_Pyramid cluster_0 HPLC Method Development Strategy level4 Advanced Techniques (e.g., 2D-LC, Chiral HPLC) level3 Temperature level3->level4 level2 Stationary Phase (Column) level2->level3 level1 Mobile Phase (Solvent, pH, Gradient) level1->level2

Caption: A hierarchical approach to HPLC method development for flavonoid separation.

Technical Support Center: Scaling Up the Purification of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of lespedezaflavanone H from Lespedeza cuneata.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound purification.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Incomplete extraction of the plant material.- Increase the solvent-to-solid ratio. - Extend the extraction time or increase the number of extraction cycles.[1] - Ensure the particle size of the plant material is sufficiently small for efficient solvent penetration. - Consider using ultrasonication or reflux extraction to improve efficiency.[1][2][3]
Degradation of this compound during extraction.- Avoid excessively high temperatures during extraction and solvent removal, as flavonoids can be thermolabile.[1] - Protect the extract from light to prevent photodegradation.
Low Purity After Column Chromatography Poor separation of this compound from other closely related flavonoids or impurities.- Optimize the mobile phase composition. A gradient elution may be necessary for better resolution.[4][5] - Experiment with different stationary phases (e.g., silica gel, polyamide resin, or Sephadex LH-20).[6][7] - Adjust the sample load; overloading the column can lead to poor separation.
Co-elution with pigments like chlorophyll.- Perform a preliminary purification step, such as liquid-liquid partitioning with a non-polar solvent like hexane, to remove chlorophyll and other non-polar impurities before column chromatography.[2]
Peak Tailing or Broadening in Preparative HPLC Column overloading.- Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.- Adjust the pH of the mobile phase to suppress the ionization of phenolic hydroxyl groups, which can improve peak shape. Acidifying the mobile phase with formic acid or acetic acid is a common practice.[4]
Column degradation.- Ensure the column is properly cleaned and regenerated between runs. Replace the column if performance does not improve.
Difficulty in Removing Final Impurities Presence of structurally similar flavonoids.- Employ orthogonal purification techniques. For example, follow reverse-phase HPLC with a different mode of chromatography, such as normal-phase or size-exclusion chromatography. - Consider using countercurrent chromatography for challenging separations.[8][9]
Recrystallization fails to yield pure product.- Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents is often effective.
Scalability Issues from Lab to Pilot Scale Non-linear scaling of chromatography.- When scaling up, increase the column diameter while keeping the bed height and linear flow rate constant to maintain resolution.[10][11] - Be aware that wall effects, which are more prominent in smaller columns, will be reduced in larger columns, potentially affecting the pressure drop and flow dynamics.[11]
Increased processing time.- Optimize flow rates for larger equipment. While linear flow rate should be constant, volumetric flow rates will increase significantly.
Solvent consumption and cost.- Develop efficient solvent recovery and recycling protocols. - Evaluate the cost-effectiveness of different solvents and chromatographic media for large-scale operations.[11]

Frequently Asked Questions (FAQs)

1. What is a suitable starting material quantity for pilot-scale purification of this compound?

For pilot-scale purification, a starting quantity of 1-5 kg of dried and powdered aerial parts of Lespedeza cuneata is a reasonable range to aim for. This should yield a sufficient amount of crude extract to optimize the subsequent purification steps at a larger scale.

2. Which extraction solvent is recommended for scaling up?

An 80% aqueous methanol solution is a commonly used and effective solvent for extracting flavonoids from Lespedeza cuneata.[2] For a more cost-effective and less toxic option at a larger scale, 70-80% aqueous ethanol can also be a suitable alternative.[12]

3. How can I efficiently remove chlorophyll from the crude extract at a large scale?

Liquid-liquid partitioning is an effective method. After concentrating the initial alcoholic extract and re-suspending it in water, partition it against a non-polar solvent like hexane or petroleum ether. The less polar chlorophyll will move into the organic phase, while the more polar flavonoids, including this compound, will remain in the aqueous phase.[2]

4. What type of chromatography is best for the initial large-scale purification step?

For the initial "capture" step, column chromatography with a cost-effective stationary phase like silica gel or a macroporous adsorbent resin is recommended.[3][13] Macroporous resins are particularly suitable for large-scale applications as they can be regenerated and reused, have high loading capacities, and can effectively separate flavonoids from more polar impurities.[1][3]

5. What are the key parameters to maintain when scaling up a preparative HPLC method?

To ensure a consistent separation, the linear flow rate, mobile phase composition, and stationary phase should be kept the same. The primary changes will be an increase in the column diameter and, consequently, the volumetric flow rate. The sample load can be increased proportionally to the cross-sectional area of the column.

Experimental Protocols

Large-Scale Extraction and Partitioning
  • Extraction: Macerate 5 kg of dried, powdered Lespedeza cuneata aerial parts in 50 L of 80% aqueous methanol at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.

  • Partitioning: Suspend the crude extract in 5 L of distilled water and partition successively with 3 x 5 L of hexane, followed by 3 x 5 L of ethyl acetate.

  • Fraction Collection: Collect the ethyl acetate fraction, which will contain this compound, and concentrate it to dryness under reduced pressure.

Pilot-Scale Column Chromatography (Silica Gel)
  • Column Packing: Prepare a glass column with a 10 cm inner diameter packed with 1.5 kg of silica gel (70-230 mesh) in a hexane slurry.

  • Sample Loading: Dissolve 100 g of the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto 200 g of silica gel. After drying, load the silica gel-adsorbed sample onto the top of the column.

  • Elution: Elute the column with a step gradient of hexane, ethyl acetate, and methanol. A suggested gradient would be:

    • Hexane (10 L)

    • Hexane:Ethyl Acetate (9:1, 10 L)

    • Hexane:Ethyl Acetate (7:3, 10 L)

    • Hexane:Ethyl Acetate (1:1, 20 L)

    • Hexane:Ethyl Acetate (3:7, 20 L)

    • Ethyl Acetate (10 L)

    • Ethyl Acetate:Methanol (9:1, 10 L)

  • Fraction Collection and Analysis: Collect fractions of 1 L and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound. Combine the relevant fractions and concentrate.

Preparative HPLC Purification
  • System Preparation: Use a preparative HPLC system with a C18 column (e.g., 50 mm x 250 mm, 10 µm).

  • Mobile Phase: Prepare a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Elution Program: Run a gradient elution, for example, from 30% B to 70% B over 40 minutes, at a flow rate of 80 mL/min.

  • Injection: Dissolve the semi-purified fraction from the previous step in the mobile phase and inject it onto the column. The injection volume will depend on the concentration and column capacity.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~280-340 nm).

  • Purity Analysis and Final Steps: Analyze the purity of the fractions containing this compound by analytical HPLC. Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the purified compound.

Data Presentation

Table 1: Hypothetical Yield and Purity at Different Purification Stages (Starting with 5 kg of Dry Plant Material)

Purification Stage Total Weight (g) This compound Purity (%) Overall Yield (%)
Crude Methanolic Extract550~1%100%
Ethyl Acetate Fraction110~5%~90%
Silica Gel Column Pool25~40%~75%
Preparative HPLC Purified3.5>98%~58%

Visualizations

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract 80% MeOH EtOAc Fraction EtOAc Fraction Crude Extract->EtOAc Fraction L-L Partitioning Silica Gel Column Silica Gel Column EtOAc Fraction->Silica Gel Column Semi-pure Fraction Semi-pure Fraction Silica Gel Column->Semi-pure Fraction Prep HPLC Prep HPLC Semi-pure Fraction->Prep HPLC Pure this compound Pure this compound Prep HPLC->Pure this compound

Caption: Workflow for the scaled-up purification of this compound.

G Low_Purity Low Purity of Final Product? Check_HPLC Review Analytical HPLC: Broad or Tailing Peaks? Low_Purity->Check_HPLC Overloading Column Overloading? Check_HPLC->Overloading Yes Coelution Sharp peaks but multiple components? Check_HPLC->Coelution No Reduce_Load Reduce sample load or injection volume. Overloading->Reduce_Load Yes Check_pH Optimize mobile phase pH. Overloading->Check_pH No Orthogonal Implement orthogonal purification step (e.g., Polyamide CC). Coelution->Orthogonal Optimize_Grad Optimize HPLC gradient for better separation. Coelution->Optimize_Grad

Caption: Troubleshooting decision tree for low purity of the final product.

References

Technical Support Center: Addressing Poor Cell Permeability of Lespedezaflavanone H in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of lespedezaflavanone H in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor cell permeability of flavonoids like this compound?

A1: Flavonoids, including this compound, often exhibit poor cell permeability due to several factors:

  • Low Aqueous Solubility: Many flavonoids are hydrophobic, leading to poor solubility in aqueous assay buffers. This can cause the compound to precipitate, reducing the effective concentration available for transport across the cell monolayer.[1]

  • Efflux Transporter Activity: Flavonoids can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which are present on the cell membrane and actively transport compounds out of the cell. This reduces the net transport from the apical to the basolateral side in cell-based assays.[1]

  • Molecular Structure: The specific chemical structure of a flavonoid, including the number and position of hydroxyl, methoxyl, and other functional groups, significantly influences its ability to cross cell membranes.[2][3] For instance, the presence of a hydroxyl group at position 3 can decrease permeability.[2]

  • Non-Specific Binding: The lipophilic nature of these compounds can lead to non-specific binding to plasticware used in the experimental setup, which lowers the concentration of the compound available for cellular uptake.[1]

Q2: Which in vitro models are most suitable for assessing the cell permeability of this compound?

A2: The two most widely used and accepted in vitro models for predicting intestinal drug absorption are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free model that predicts passive diffusion across an artificial lipid membrane.[4][5][6] It is a high-throughput and cost-effective method for early-stage screening of compounds.[4]

  • Caco-2 Cell Monolayer Assay: This cell-based model uses human colon adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[7][8] This model is considered more physiologically relevant than PAMPA as it can assess both passive diffusion and active transport processes, including the effects of efflux pumps.[8]

Q3: How can I improve the aqueous solubility of this compound for my in vitro permeability experiments?

A3: Improving the solubility of hydrophobic compounds like this compound is critical for obtaining accurate permeability data. Here are some strategies:

  • Use of Co-solvents: A small percentage of a biocompatible co-solvent, such as dimethyl sulfoxide (DMSO), can be used to prepare a stock solution. However, the final concentration of the co-solvent in the cell culture medium should be kept low (typically below 0.5%) to prevent cytotoxicity.[1]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]

  • Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, which can increase their apparent solubility in the assay buffer and also minimize non-specific binding to plasticware.[1]

Q4: What strategies can be employed to enhance the cell permeability of this compound?

A4: Several strategies can be explored to improve the cell permeability of poorly permeable compounds:

  • Chemical Modification: Site-specific modifications of the flavonoid structure, such as methylation or glycosylation, can improve its biophysical and pharmacokinetic properties.[9] O-methylated flavonoids, for instance, have shown better absorption and increased permeability.[9]

  • Use of Permeation Enhancers: Co-administration with chemical permeation enhancers can improve paracellular drug transport by modulating tight junctions.[10]

  • Formulation Strategies: The use of specialized dosage forms and delivery systems, such as liposomes or nanoparticles, can enhance drug permeability.[10]

  • Inhibition of Efflux Pumps: If active efflux is identified as a major barrier, co-incubation with known inhibitors of efflux pumps like P-gp (e.g., verapamil) can increase the net transport of the compound across the cell monolayer.[1]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) Value in PAMPA
Possible Cause Troubleshooting Step
Poor Solubility Increase the solubility of this compound by using a co-solvent like DMSO (final concentration <0.5%), or by formulating with cyclodextrins.[1]
Compound Precipitation Visually inspect the donor and acceptor wells for any signs of precipitation. If observed, reconsider the formulation strategy to improve solubility.
Incorrect pH of Buffer Ensure the pH of the donor and acceptor buffers is appropriate for the assay (e.g., pH 7.4 for systemic circulation prediction).[5]
Membrane Integrity Issues Use a membrane integrity marker, such as Lucifer Yellow, to ensure the artificial membrane is not compromised during the experiment.[5]
Issue 2: Low Apical-to-Basolateral (A-to-B) Permeability in Caco-2 Assay
Possible Cause Troubleshooting Step
Poor Solubility As with PAMPA, optimize the solubility of this compound in the transport buffer using co-solvents or cyclodextrins.[1]
Active Efflux The compound may be a substrate for efflux pumps like P-gp.[1] Conduct a bidirectional permeability assay (A-to-B and B-to-A) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1]
Compromised Monolayer Integrity Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer before and after the experiment to ensure its integrity.[8][11] TEER values should be within the acceptable range for your laboratory's established protocol.
Cytotoxicity The tested concentration of this compound or the co-solvent may be toxic to the Caco-2 cells. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range before conducting permeability studies.[1]
Non-Specific Binding The compound may be binding to the plasticware. Including BSA in the assay buffer can help to reduce non-specific binding.[1]
Issue 3: High Basolateral-to-Apical (B-to-A) Permeability and High Efflux Ratio in Caco-2 Assay
Possible Cause Troubleshooting Step
Active Efflux by P-gp or other transporters This is a strong indication that this compound is a substrate for an efflux transporter.[1][11]
Confirmation of Efflux Involvement To confirm the involvement of a specific efflux pump, co-incubate this compound with a known inhibitor of that pump (e.g., verapamil for P-gp).[1][11] A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm its role.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the Artificial Membrane:

    • Prepare a solution of a phospholipid (e.g., 1% lecithin in dodecane).[12]

    • Gently dispense 5 µL of the lipid solution onto the membrane of each well of the donor plate and allow the solvent to evaporate.[12]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the donor buffer (e.g., 1X PBS at pH 7.4 with 5% DMSO).[12]

    • Prepare the acceptor buffer (e.g., 1X PBS with 5% DMSO).[12]

  • Assay Procedure:

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.[12]

    • Add 150 µL of the test compound solution to each well of the donor plate.[12]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a specified period (e.g., 10-20 hours) in a moist chamber.[12]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-MS.[12]

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics).[2]

    • Seed the Caco-2 cells onto permeable supports (e.g., Transwell inserts) at a density of approximately 8 × 10^4 cells/cm².[2]

    • Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer.[2] The medium should be changed every other day.[2]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[13]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.[1]

    • For Apical-to-Basolateral (A-to-B) transport: Add the test solution of this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[1]

    • For Basolateral-to-Apical (B-to-A) transport: Add the test solution to the basolateral chamber and fresh buffer to the apical chamber.[1]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

  • Sample Analysis:

    • At the end of the incubation period, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).[1]

Data Presentation

Table 1: Example PAMPA Results for this compound and Control Compounds

CompoundPapp (x 10⁻⁶ cm/s)Classification
This compound[Insert experimental value][Low/Medium/High]
Propranolol (High Permeability Control)> 10High
Atenolol (Low Permeability Control)< 1Low

Table 2: Example Caco-2 Permeability Data for this compound

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
A-to-B[Insert experimental value]\multirow{2}{}{[Insert calculated value]*}
B-to-A[Insert experimental value]
Classification of permeability is generally based on Papp (A-to-B) values: Low (<1 x 10⁻⁶ cm/s), Medium (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).

Table 3: Effect of a P-gp Inhibitor on this compound Permeability in Caco-2 Cells

ConditionPapp (A-to-B) (x 10⁻⁶ cm/s)Efflux Ratio
This compound alone[Insert value from Table 2][Insert value from Table 2]
This compound + Verapamil[Insert experimental value][Insert calculated value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assessment cluster_analysis Data Analysis and Interpretation cluster_troubleshooting Troubleshooting & Optimization prep_compound Prepare this compound Solution (address solubility issues) run_assay Perform Permeability Assay prep_compound->run_assay prep_assay Prepare Permeability Assay (PAMPA or Caco-2) prep_assay->run_assay analyze_samples Analyze Samples (LC-MS/MS) run_assay->analyze_samples calc_papp Calculate Papp Values analyze_samples->calc_papp interpret_papp Interpret Permeability calc_papp->interpret_papp low_perm Low Permeability? interpret_papp->low_perm high_perm Sufficient Permeability low_perm->high_perm No efflux_assay Conduct Bidirectional Assay (determine efflux ratio) low_perm->efflux_assay Yes inhibitor_study Perform Inhibitor Study efflux_assay->inhibitor_study High Efflux Ratio formulation Optimize Formulation efflux_assay->formulation Low Efflux Ratio inhibitor_study->formulation formulation->prep_compound troubleshooting_logic start Low Papp (A-to-B) in Caco-2 Assay check_solubility Is solubility optimized? start->check_solubility optimize_sol Optimize Solubility: - Co-solvents - Cyclodextrins - BSA check_solubility->optimize_sol No check_integrity Is monolayer integrity confirmed (TEER)? check_solubility->check_integrity Yes optimize_sol->start reseed_cells Re-seed and re-culture Caco-2 cells check_integrity->reseed_cells No check_toxicity Is the compound non-toxic at the tested concentration? check_integrity->check_toxicity Yes determine_nontoxic_conc Determine non-toxic concentration range (e.g., MTT assay) check_toxicity->determine_nontoxic_conc No investigate_efflux Investigate Active Efflux check_toxicity->investigate_efflux Yes determine_nontoxic_conc->start

References

Selecting appropriate solvents for lespedezaflavanone H long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents and conditions for the long-term storage of lespedezaflavanone H. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for the long-term storage of this compound?

A1: The most critical factors are the solvent's ability to fully dissolve this compound, its inertness to prevent chemical reactions, and its volatility. Based on the general characteristics of flavanones, which are moderately nonpolar, suitable solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[1] The choice will also depend on the downstream application of the stored compound.

Q2: What are the recommended storage temperatures for this compound solutions?

A2: For long-term stability, it is crucial to store solutions at low temperatures to minimize degradation.[2][3] The recommended temperatures are:

  • -20°C: Suitable for mid-term storage (weeks to months).

  • -80°C: Ideal for long-term storage (months to years).

Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into single-use vials.

Q3: How does light and oxygen affect the stability of this compound during storage?

A3: Flavonoids, including flavanones, are susceptible to degradation upon exposure to light and oxygen.[4] Photodegradation can occur, and oxidation can lead to the formation of unwanted byproducts. To mitigate these effects:

  • Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.

  • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q4: Can I store this compound in an aqueous buffer?

A4: Storing flavanones in aqueous buffers for long periods is generally not recommended due to their poor water solubility and potential for hydrolysis or pH-dependent degradation.[1][5][6] If an aqueous solution is necessary for your experiment, prepare it fresh from a concentrated organic stock solution just before use. The stability of flavonoids in aqueous solutions is highly dependent on pH.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms in the solution after freezing. The solvent's freezing point is too high, or the concentration of this compound exceeds its solubility at low temperatures.1. Select a solvent with a lower freezing point (e.g., DMSO instead of water). 2. Prepare a more dilute stock solution. 3. Gently warm and vortex the solution to redissolve the precipitate before use. Ensure it is completely redissolved.
Discoloration of the solution over time. This may indicate degradation of the compound, possibly due to oxidation or light exposure.1. Ensure the vial is properly sealed and protected from light. 2. Consider using a higher-purity solvent. 3. If not already doing so, purge with an inert gas before sealing. 4. Perform an analytical check (e.g., HPLC) to assess the purity of the stored compound.
Inconsistent experimental results using the stored stock solution. This could be due to degradation, inaccurate concentration due to solvent evaporation, or issues from repeated freeze-thaw cycles.1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize solvent evaporation. 3. Always vortex the solution after thawing to ensure homogeneity. 4. Verify the concentration of the stock solution periodically.
Difficulty dissolving the compound. The chosen solvent may not be appropriate for the required concentration.1. Try a different recommended solvent (see Table 1). 2. Gently warm the solution or use sonication to aid dissolution. Be cautious with warming as it can accelerate degradation. 3. Prepare a more dilute solution.

Data Presentation

Table 1: General Solubility of Flavanones in Common Laboratory Solvents

SolventGeneral SolubilitySuitability for Long-Term StorageNotes
DMSO (Dimethyl Sulfoxide) HighExcellentHygroscopic (absorbs moisture from the air). Use anhydrous DMSO and handle in a dry environment.
Ethanol Moderate to HighGoodLess toxic than methanol. Choose a high-purity grade.
Methanol Moderate to HighGoodCan be toxic in some biological assays. Choose a high-purity grade.
Acetone ModerateFairHighly volatile, which can lead to concentration changes over time if not sealed properly.
Water PoorNot RecommendedFlavanones have very low water solubility.[1][5]
Acetonitrile ModerateFairCan be a good solvent for some flavanones.[5][7][8]

Note: The terms High, Moderate, and Poor are relative and should be confirmed empirically for this compound at your desired concentration.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the chosen high-purity solvent (e.g., DMSO, ethanol) to achieve the target concentration.

  • Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials.

  • Inert Gas Purging (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled vials in a freezer at the recommended temperature (-20°C or -80°C).

Protocol 2: Assessment of Long-Term Stability
  • Initial Analysis: Immediately after preparing the stock solution (Protocol 1), take an aliquot for initial analysis. Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the initial purity and concentration.

  • Time-Point Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, protected from light).

  • Periodic Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.

  • Sample Preparation: Allow the aliquot to thaw completely at room temperature and vortex to ensure homogeneity.

  • Analysis: Analyze the thawed sample using the same analytical method as in step 1.

  • Data Comparison: Compare the purity and concentration data from each time point to the initial data to determine the extent of degradation.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Need to store This compound check_downstream Consider Downstream Application (e.g., cell culture, in vivo) start->check_downstream select_solvent Select Potential Solvents (e.g., DMSO, Ethanol, Methanol) check_downstream->select_solvent test_solubility Test Solubility at Desired Concentration select_solvent->test_solubility is_soluble Is it fully soluble? test_solubility->is_soluble prepare_stock Prepare Concentrated Stock Solution (see Protocol 1) is_soluble->prepare_stock Yes troubleshoot Troubleshoot: Try another solvent or lower concentration is_soluble->troubleshoot No aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store end End: Stored Solution Ready for Use store->end troubleshoot->select_solvent

Caption: Workflow for selecting a suitable solvent for this compound storage.

Degradation_Pathway Potential Degradation Factors for this compound cluster_factors Degradation Factors compound This compound (Stable Form) degradation_products Degradation Products (Loss of Activity) compound->degradation_products Degradation light Light light->degradation_products oxygen Oxygen oxygen->degradation_products temp High Temperature temp->degradation_products ph Non-optimal pH ph->degradation_products

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Improving the Efficiency of Lespedezaflavanone H Cyclization Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the lespedezaflavanone H cyclization reaction. The guidance is based on established principles of flavanone synthesis via the intramolecular cyclization of 2'-hydroxychalcones.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through the intramolecular cyclization of its corresponding 2'-hydroxychalcone precursor. This reaction, an intramolecular oxa-Michael addition, can be catalyzed by acids, bases, or transition metals like palladium.[1][2]

Q2: What are the most common methods for achieving this cyclization?

A2: The three primary methods are:

  • Base-catalyzed cyclization: Often employs bases like sodium acetate, piperidine, or sodium hydroxide.[2][3] This is a common and often effective method.

  • Acid-catalyzed cyclization: Utilizes acids such as sulfuric acid, methanesulfonic acid, or acetic acid to promote the reaction.[4][5]

  • Palladium-catalyzed oxidative cyclization: A more modern approach that can offer high yields and mild reaction conditions, starting from a 2'-hydroxydihydrochalcone.[1][6][7][8]

Q3: What are the typical yields I can expect for this type of reaction?

A3: Yields can vary significantly based on the substrate and the chosen method. Base-catalyzed methods can yield from low to high percentages (e.g., 28% for a related compound using sodium acetate, and up to 93% with piperidine for other flavanones).[2][3] Palladium-catalyzed methods have been reported to achieve yields up to 79-95% for some flavanones.[1] Acid-catalyzed methods may sometimes result in more modest yields.[4]

Q4: How does the substitution pattern on the 2'-hydroxychalcone affect the cyclization?

A4: The electronic nature of substituents on both aromatic rings can influence the reaction rate and yield. Electron-withdrawing groups on the B-ring can facilitate the nucleophilic attack by the hydroxyl group, potentially increasing the reaction rate. Conversely, bulky substituents near the reacting groups can introduce steric hindrance and slow down the cyclization.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low or No Product Formation 1. Ineffective Catalyst: The chosen acid or base may not be optimal for your specific substrate. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Poor Solubility: The chalcone precursor may not be fully dissolved in the solvent.[9] 4. Reaction Time Too Short: The reaction may require more time to proceed to completion.[9]1. Screen Catalysts: Test a range of catalysts (e.g., sodium acetate, piperidine for base-catalyzed; H₂SO₄, acetic acid for acid-catalyzed). 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Refluxing is common.[5][10] 3. Improve Solubility: Use a co-solvent system or a different solvent in which the starting material is more soluble. 4. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to run until the starting material is consumed.
Formation of Side Products 1. Decomposition: Harsh acidic or basic conditions or high temperatures can lead to the degradation of starting material or product.[1] 2. Formation of Aurones: Under certain oxidative conditions, aurones (isomers of flavones) can form.[9] 3. Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.1. Use Milder Conditions: Opt for milder bases (e.g., sodium acetate) or acids, and avoid excessively high temperatures. Consider a palladium-catalyzed approach which often uses milder conditions.[1] 2. Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, unless an oxidative step is intended. 3. High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation: The catalyst may be consumed by side reactions or impurities. 2. Reversible Reaction: The cyclization may be reversible, leading to an equilibrium mixture of chalcone and flavanone.1. Add More Catalyst: In some cases, adding another portion of the catalyst can restart the reaction. 2. Shift Equilibrium: If possible, remove a byproduct (e.g., water) to drive the reaction forward. In some protocols, a final acid workup is used to ensure complete cyclization of any remaining chalcone.[1]

Quantitative Data on Cyclization Conditions

The efficiency of flavanone synthesis is highly dependent on the chosen methodology. Below is a summary of reported yields under different catalytic systems for the cyclization of 2'-hydroxychalcones.

Table 1: Comparison of Yields for Base-Catalyzed Cyclization

Base CatalystSolventTemperatureReaction TimeYield (%)Reference
Sodium AcetateEthanol50-60°C3-4 hours, then RT for 3 days28[3]
Sodium AcetateMethanolReflux24 hours2-49[2]
PiperidineWaterNot specifiedNot specified74-93[2]
Proton SpongeMethanol/DCMReflux24 hoursGood[11]
Pyridine/WaterWater90°C1 hour91.1[12]

Table 2: Comparison of Yields for Acid-Catalyzed Cyclization

Acid CatalystSolventTemperatureReaction TimeYield (%)Reference
Acetic AcidAcetic Acid100°C (Microwave)30 minutesup to 82[4][13]
Conc. H₂SO₄EthanolReflux8 hoursNot specified[5]
Methanesulfonic AcidEthanolNot specifiedNot specified11-13[4]

Table 3: Yields for Palladium-Catalyzed Oxidative Cyclization

PrecursorCatalyst SystemTemperatureReaction TimeYield (%)Reference
2'-HydroxydihydrochalconePd(TFA)₂ / Cu(OAc)₂100°C15 hours, then acid workup for 24 hours79[1][8]

Experimental Protocols

Protocol 1: Base-Catalyzed Cyclization using Sodium Acetate

This protocol is adapted from the synthesis of a structurally similar prenylated flavanone, lespedezaflavanone B.[3]

  • Dissolution: Dissolve the 2'-hydroxychalcone precursor (1 equivalent) in ethanol by warming gently.

  • Addition of Base: Add crystalline sodium acetate (approximately 10 equivalents) to the solution.

  • Reaction: Maintain the reaction mixture at 50-60°C for 3-4 hours.

  • Incubation: Allow the mixture to stand at room temperature for 3 days, monitoring progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate this compound.

Protocol 2: Acid-Catalyzed Cyclization using Acetic Acid (Microwave-Assisted)

This is a rapid method that can significantly reduce reaction times.[4][13]

  • Preparation: Place the 2'-hydroxychalcone (1 equivalent) and glacial acetic acid in a microwave-safe reaction vial equipped with a magnetic stirrer.

  • Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-200°C) for 15-30 minutes.

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline impurities.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to obtain pure this compound.

Protocol 3: Palladium-Catalyzed Oxidative Cyclization

This method starts from the corresponding 2'-hydroxydihydrochalcone.[1][7][8]

  • Reaction Setup: To a reaction vessel, add the 2'-hydroxydihydrochalcone (1 equivalent), Pd(TFA)₂ (10 mol%), and Cu(OAc)₂ (1 equivalent) in DMSO (to make a 0.1 M solution).

  • Inert Atmosphere: Purge the vessel with argon and maintain it under an argon atmosphere.

  • Heating: Heat the reaction mixture to 100°C for 15 hours, or until TLC indicates consumption of the starting material.

  • Acidic Work-up: After cooling, add 2 N HCl and ethyl acetate. Continue to heat the mixture at 100°C for another 24 hours to ensure complete cyclization of any remaining chalcone intermediate.

  • Extraction: Cool the mixture, and extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Material cluster_methods Cyclization Methods cluster_product Product Chalcone 2'-Hydroxychalcone Precursor Base Base-Catalyzed (e.g., NaOAc, Piperidine) Chalcone->Base Acid Acid-Catalyzed (e.g., H₂SO₄, AcOH) Chalcone->Acid Pd Pd(II)-Catalyzed (from Dihydrochalcone) Chalcone->Pd via Dihydrochalcone Flavanone This compound Base->Flavanone Acid->Flavanone Pd->Flavanone

Caption: General reaction pathways for the cyclization of a 2'-hydroxychalcone precursor to form this compound.

G start Low Yield or Stalled Reaction check_temp Is reaction temperature adequate (e.g., reflux)? start->check_temp increase_temp Increase temperature and monitor by TLC check_temp->increase_temp No check_catalyst Is catalyst appropriate for the substrate? check_temp->check_catalyst Yes increase_temp->check_catalyst screen_catalysts Screen alternative acids/bases (e.g., Piperidine, H₂SO₄) check_catalyst->screen_catalysts No check_solubility Is starting material fully dissolved? check_catalyst->check_solubility Yes screen_catalysts->check_solubility change_solvent Use co-solvent or alternative solvent system check_solubility->change_solvent No check_time Has reaction run long enough? check_solubility->check_time Yes change_solvent->check_time extend_time Extend reaction time and continue monitoring check_time->extend_time No end_success Improved Yield check_time->end_success Yes extend_time->end_success

Caption: Troubleshooting workflow for addressing low yield in the this compound cyclization reaction.

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway b1 Chalcone Deprotonation of 2'-OH b2 Phenoxide Intermediate Intramolecular Attack b1->b2 b3 Enolate Intermediate Protonation b2->b3 b4 Flavanone b3->b4 a1 Chalcone Protonation of Carbonyl a2 Activated Intermediate Intramolecular Attack a1->a2 a3 Oxonium Intermediate Deprotonation a2->a3 a4 Flavanone a3->a4

Caption: Simplified comparison of the logical steps in base-catalyzed versus acid-catalyzed cyclization pathways.

References

Optimizing sample preparation for lespedezaflavanone H analysis in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of lespedezaflavanone H and other related flavanones from plant extracts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from plant material?

A1: Based on studies on flavonoids from Lespedeza species, an initial extraction with 80% methanol is a common and effective starting point.[1][2] Subsequent liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, allows for the separation of compounds based on their polarity. Flavonoids, including flavanones, tend to be hydrophobic and often accumulate in the ethyl acetate and chloroform fractions.[3]

Q2: How can I enrich my extract for this compound?

A2: After the initial extraction and solvent partitioning, column chromatography is a crucial step for enrichment. Techniques such as silica gel chromatography or Sephadex LH-20 column chromatography are effective for purifying flavonoids from plant extracts.

Q3: What are the typical HPLC conditions for analyzing this compound?

A3: While a specific method for this compound is not widely published, a general approach for flavonoid analysis using reverse-phase HPLC is a good starting point. This typically involves a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector at a wavelength around 280-370 nm for flavonoids.

Q4: My this compound peak is showing tailing in my HPLC chromatogram. What could be the cause?

A4: Peak tailing for flavonoids can be caused by several factors. One common reason is the interaction of the hydroxyl groups on the flavonoid with residual silanol groups on the silica-based C18 column. Lowering the pH of the mobile phase by adding an acid like formic acid can help to suppress this interaction and improve peak shape. Other potential causes include column contamination or a void in the column packing.

Q5: I am observing low recovery of this compound. What are the potential reasons?

A5: Low recovery can occur at various stages. During extraction, incomplete cell lysis or the use of a suboptimal solvent can be the cause. In sample preparation, losses can occur during solvent evaporation steps if not performed carefully. Flavonoids can also degrade due to exposure to high temperatures, light, or extreme pH. It is crucial to handle samples under controlled conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in plant extracts.

Extraction and Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low extraction yield of total flavonoids Inefficient cell wall disruption.Ensure the plant material is finely powdered. Consider using homogenization or sonication during extraction.
Suboptimal solvent-to-solid ratio.Increase the solvent volume or perform multiple extraction cycles.
Insufficient extraction time.Extend the extraction time or consider using heat-assisted extraction (while monitoring for potential degradation).
Presence of interfering compounds (e.g., chlorophyll) Co-extraction of non-target compounds.Perform a pre-extraction with a non-polar solvent like n-hexane to remove chlorophyll and other lipids before the main extraction with methanol.
Inefficient fractionation.Optimize the liquid-liquid partitioning steps. Ensure complete separation of layers.
Sample degradation Exposure to heat, light, or extreme pH.Perform extractions at room temperature and protect samples from light. Avoid strong acids or bases unless required for a specific hydrolysis step and neutralize afterward.
Enzymatic degradation.Consider blanching the fresh plant material before extraction to deactivate enzymes.
HPLC Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor peak resolution Inappropriate mobile phase composition.Optimize the gradient profile. Adjust the ratio of organic solvent to water.
Column deterioration.Replace the column with a new one of the same type.
Sample overload.Dilute the sample or inject a smaller volume.
Inconsistent retention times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure a consistent flow rate.
Baseline noise or drift Contaminated mobile phase or detector cell.Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase and purge the pump.
Column bleeding.Use a column appropriate for the mobile phase and temperature conditions.

Experimental Protocols

Protocol 1: Extraction and Fractionation of Flavanones from Lespedeza Species

This protocol is a general method adapted from studies on flavonoid extraction from Lespedeza cuneata.[1][2]

  • Drying and Grinding: Dry the aerial parts of the Lespedeza plant at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.

  • Methanol Extraction: Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 72 hours. Repeat the extraction three times with fresh solvent.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction separately. The flavanones are expected to be enriched in the chloroform and ethyl acetate fractions.

  • Final Concentration: Evaporate the solvent from each fraction to obtain the respective dried fractions. Store at -20°C until further analysis.

Protocol 2: HPLC Analysis of Flavanones

This is a representative HPLC method for the analysis of flavanones. Optimization may be required for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at 288 nm.

  • Column Temperature: 30°C

Data Presentation

The following table summarizes the total phenolic and flavonoid content found in different solvent fractions of Lespedeza cuneata extract, which can be indicative of the distribution of flavanones.

Solvent Fraction Total Phenolic Content (mg GAE/g extract) Total Flavonoid Content (mg QE/g extract)
n-HexaneLowLow
ChloroformModerate-HighModerate-High
Ethyl AcetateHigh[4]High[4]
n-ButanolModerateModerate
WaterLow-ModerateLow-Moderate

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data is generalized from literature where ethyl acetate fractions consistently show the highest concentrations.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

experimental_workflow plant_material Dried & Powdered Lespedeza Plant Material extraction 80% Methanol Extraction plant_material->extraction concentration1 Rotary Evaporation extraction->concentration1 partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentration1->partitioning fractionation Fraction Collection partitioning->fractionation concentration2 Evaporation of Fractions fractionation->concentration2 purification Column Chromatography (e.g., Silica Gel) concentration2->purification hplc HPLC-UV Analysis purification->hplc data_analysis Data Analysis & Quantification hplc->data_analysis hplc_troubleshooting start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No solution_tailing1 Lower mobile phase pH (e.g., add 0.1% formic acid) check_tailing->solution_tailing1 Yes check_split Is the peak split? check_fronting->check_split No solution_fronting Reduce sample concentration or injection volume check_fronting->solution_fronting Yes solution_split Check for column void (replace column) check_split->solution_split Yes other_issues Consult instrument manual or contact support check_split->other_issues No solution_tailing2 Check for column contamination (flush or replace column) solution_tailing1->solution_tailing2

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Quercetin and Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of the well-researched flavonoid, quercetin, and the less-characterized lespedezaflavanone H. Due to a scarcity of published experimental data on the specific antioxidant activity of this compound, this document primarely presents a comprehensive analysis of quercetin's antioxidant capacity, supported by extensive experimental findings. Qualitative antioxidant information for compounds isolated from the Lespedeza genus is included to provide a broader context.

Executive Summary

Quercetin is a potent antioxidant with well-documented free-radical scavenging capabilities. Extensive research has demonstrated its efficacy in various in vitro antioxidant assays, such as the DPPH and ABTS assays, with consistently low IC50 values indicating high antioxidant activity. In contrast, specific experimental data on the antioxidant activity of this compound, including its IC50 values, remains largely unavailable in the current scientific literature. While some compounds isolated from Lespedeza species have shown antioxidant potential, a direct quantitative comparison with quercetin is not feasible at this time.

Quantitative Antioxidant Activity of Quercetin

The antioxidant capacity of quercetin has been extensively evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given sample. A lower IC50 value signifies a higher antioxidant activity.

Antioxidant AssayQuercetin IC50 Range (µg/mL)Quercetin IC50 Range (µM)Reference CompoundReference IC50
DPPH Radical Scavenging 0.55 - 19.171.82 - 63.45Ascorbic Acid~9.53 µg/mL
ABTS Radical Scavenging 1.17 - 1.893.87 - 6.26TroloxNot specified

Note: The wide range in reported IC50 values for quercetin can be attributed to variations in experimental conditions, such as solvent systems, reaction times, and the initial concentration of the radical species.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method used to determine the free-radical scavenging activity of antioxidants. The procedure generally involves the following steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Sample Preparation: The test compound (quercetin) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The typical protocol is as follows:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound is prepared in a range of concentrations.

  • Reaction: The diluted ABTS•+ solution is mixed with the sample solutions.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

Antioxidant Signaling Pathways of Quercetin

Quercetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating various intracellular signaling pathways involved in the cellular antioxidant defense system.

dot

Quercetin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Quercetin Quercetin ROS->Quercetin Keap1 Keap1 Quercetin->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralize CellularProtection Cellular Protection Against Oxidative Stress AntioxidantEnzymes->CellularProtection Leads to

Caption: Quercetin's modulation of the Nrf2/ARE signaling pathway.

One of the key pathways influenced by quercetin is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's capacity to counteract oxidative damage.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro antioxidant activity assessment.

dot

Experimental_Workflow Start Start: Prepare Reagents (DPPH/ABTS, Test Compound) SerialDilution Prepare Serial Dilutions of Test Compound Start->SerialDilution ReactionMixture Mix Reagent (DPPH/ABTS) with Test Compound Dilutions SerialDilution->ReactionMixture Incubation Incubate in Dark at Room Temperature ReactionMixture->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement DataAnalysis Calculate % Inhibition and Determine IC50 Value Measurement->DataAnalysis End End: Report Results DataAnalysis->End

A Comparative Analysis of Prenylated Flavanones: Lespedezaflavanone H, Sophoraflavanone G, and Kurarinone in Anticancer and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of Lespedezaflavanone H against other notable prenylated flavanones, Sophoraflavanone G and Kurarinone. The focus is on their potential as anticancer and anti-inflammatory agents, with supporting experimental data and insights into their mechanisms of action.

Introduction

Prenylated flavanones are a class of naturally occurring phenolic compounds characterized by the attachment of a prenyl group to the flavanone backbone. This structural feature often enhances their lipophilicity and biological activity, making them promising candidates for drug discovery. This guide delves into the bioactivities of this compound, a compound isolated from Lespedeza bicolor, and compares it with two other well-studied prenylated flavanones, Sophoraflavanone G and Kurarinone, to provide a comprehensive resource for researchers in the field.

Comparative Bioactivity Data

While direct comparative studies involving purified this compound are limited, data from extracts of Lespedeza bicolor provide valuable insights into its potential. The following tables summarize the available quantitative data for the anticancer and anti-inflammatory activities of these compounds.

Anticancer Activity

The cytotoxic effects of these prenylated flavanones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/ExtractCancer Cell LineIC50 ValueReference
Methanol Extract of Lespedeza bicolor (source of this compound) Human Lung Carcinoma (LU-1)12.5 µg/mL (aerial parts), 50 µg/mL (root)[1][2][3]
Human Prostate Carcinoma (LnCap)≤ 12.5 µg/mL (aerial parts), 12 µg/mL (root)[1][2][3]
Sophoraflavanone G Human Leukemia (HL-60)Not explicitly stated, but induces apoptosis[4]
Triple-Negative Breast Cancer (MDA-MB-231)Induces apoptosis and suppresses migration[5]
Kurarinone Small Cell Lung Cancer (H1688)12.5 µM[6]
Small Cell Lung Cancer (H146)30.4 µM[6]
Human Myeloid Leukemia (HL-60)18.5 µM[7]
Prostate Cancer (PC3)24.7 µM[7]
Cervical Cancer (HeLa)36 µM[8]
Melanoma (A375)62 µM[8]

Note: The data for Lespedeza bicolor represents the activity of a crude extract and not purified this compound. Further studies on the isolated compound are necessary to determine its specific potency.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/ExtractAssayIC50 ValueReference
Ethyl Acetate Fraction of Lespedeza bicolor Methanol Extract NO Production Inhibition in RAW 264.7 cellsNot explicitly stated, but shows 89% inhibition[9]
Sophoraflavanone G NO Production Inhibition in RAW 264.7 cellsShowed significant inhibition at 2.5-20 µM[10]
Kurarinone Not explicitly statedPossesses anti-inflammatory properties

Signaling Pathways

Prenylated flavanones exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The primary pathways implicated in the bioactivity of Sophoraflavanone G and Kurarinone include NF-κB, MAPK, and PI3K/AKT. While specific data for this compound is scarce, extracts from Lespedeza species have been shown to influence these pathways.[5][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is linked to cancer and chronic inflammatory diseases.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB-P IkB-P IkB->IkB-P NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB-P->Proteasome degradation Prenylated Flavanones\n(Sophoraflavanone G, Kurarinone) Prenylated Flavanones (Sophoraflavanone G, Kurarinone) Prenylated Flavanones\n(Sophoraflavanone G, Kurarinone)->IKK Complex inhibit Gene Transcription Gene Transcription NF-kB_n->Gene Transcription activates MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Prenylated Flavanones\n(Sophoraflavanone G) Prenylated Flavanones (Sophoraflavanone G) Prenylated Flavanones\n(Sophoraflavanone G)->ERK inhibit PI3K_AKT_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth Prenylated Flavanones\n(Kurarinone) Prenylated Flavanones (Kurarinone) Prenylated Flavanones\n(Kurarinone)->AKT inhibit MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G NO_Assay_Workflow A Seed macrophages (e.g., RAW 264.7) in 96-well plate B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (e.g., BCA assay) A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection (e.g., chemiluminescence) G->H I Imaging and analysis H->I

References

A Comparative Guide to the Quantification of Lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioactive compounds, the accurate quantification of specific molecules is paramount. Lespedezaflavanone H, a prenylated flavanone found in plants of the Lespedeza genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, complete with experimental protocols and data to aid in method selection and implementation.

While specific validated methods for this compound are not abundant in publicly available literature, this guide synthesizes best practices and data from the analysis of similar flavonoids, particularly those within the Lespedeza genus, to provide a robust framework for its quantification. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Method Comparison

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods tailored for flavonoid analysis.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.997
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL0.5 - 20 ng/mL
Intra-day Precision (RSD%) < 2%< 5%
Inter-day Precision (RSD%) < 3%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity Moderate; potential for co-elution with structurally similar compounds.High; based on specific mass-to-charge ratio transitions.
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. The following sections outline the typical experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation: Extraction of this compound

A robust extraction method is the foundation of accurate quantification. The following is a general procedure for the extraction of flavonoids from Lespedeza plant material.

  • Grinding: The dried and powdered plant material (e.g., roots, stems, or leaves of Lespedeza bicolor or Lespedeza cuneata) is accurately weighed.

  • Extraction Solvent: A solvent such as 80% methanol or 70% ethanol is added to the plant material.

  • Extraction Method: The mixture is subjected to ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes). This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices or low concentrations of the analyte, the crude extract can be further purified using a C18 SPE cartridge to remove interfering substances. The extract is dissolved in a suitable solvent, loaded onto the conditioned cartridge, washed with a non-eluting solvent, and finally, the fraction containing this compound is eluted with a stronger solvent like methanol or acetonitrile.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used technique for the quantification of flavonoids due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of flavonoids. A common mobile phase consists of:

    • Solvent A: 0.1% Formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection: The UV detector is set to a wavelength where flavanones exhibit strong absorbance, typically around 288 nm.

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 reversed-phase column is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile or methanol.

  • Ionization: ESI is typically used, often in the negative ion mode for flavonoids, as it provides a stable deprotonated molecule [M-H]⁻.

  • Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific transition provides excellent selectivity.

  • Quantification: An internal standard (a structurally similar compound not present in the sample) is often used to improve accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Workflow and Pathway Visualizations

To better illustrate the processes involved in the quantification of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-UV cluster_lcms LC-MS/MS plant_material Lespedeza Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract spe SPE Purification (Optional) crude_extract->spe final_sample Final Sample for Analysis crude_extract->final_sample Direct Analysis spe->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc lcms LC-MS/MS Analysis (MRM Mode) final_sample->lcms uv_detection UV Detection (~288 nm) hplc->uv_detection esi Electrospray Ionization (ESI) lcms->esi hplc_quant Quantification via Calibration Curve uv_detection->hplc_quant msms Tandem MS (Precursor -> Product Ion) esi->msms lcms_quant Quantification with Internal Standard msms->lcms_quant

Caption: Experimental workflow for the quantification of this compound.

logical_relationship sensitivity Required Sensitivity hplc_uv HPLC-UV sensitivity->hplc_uv Moderate lc_msms LC-MS/MS sensitivity->lc_msms High selectivity Matrix Complexity selectivity->hplc_uv Moderate selectivity->lc_msms High cost Budget cost->hplc_uv Low cost->lc_msms High throughput Sample Throughput throughput->hplc_uv High throughput->lc_msms Moderate-High

Caption: Logical relationship for selecting a quantification method.

Conclusion

The quantification of this compound can be reliably achieved using both HPLC-UV and LC-MS/MS. The choice between these methods should be guided by the specific research question, the nature of the sample matrix, and the available resources. HPLC-UV provides a cost-effective and robust solution for routine analysis of relatively clean extracts. In contrast, LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as the analysis of biological fluids or complex plant extracts where trace-level detection is necessary. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and implement a suitable method for the accurate quantification of this compound in their studies.

A Comparative Analysis of Lespedezaflavanone H and Related Flavonoids from Diverse Lespedeza Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of lespedezaflavanone H and other bioactive flavanones isolated from various species of the Lespedeza genus. The following sections detail their biological activities, supported by experimental data, and provide insights into their mechanisms of action.

Comparative Biological Activity

Flavonoids isolated from Lespedeza species, including L. cuneata, L. bicolor, and L. virgata, have demonstrated a range of biological activities, most notably antioxidant, anti-inflammatory, and enzyme inhibitory effects. While experimental data on "this compound" is limited, a theoretical study on a closely related compound, lespedezaflavonone from Lespedeza virgata, highlights its potential as a potent antioxidant. This guide presents a comparative analysis of the bioactivities of various flavanones and extracts from different Lespedeza species to provide a broader context for their potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and enzyme inhibitory activities of flavonoids and extracts from different Lespedeza species.

Table 1: Antioxidant Activity of Lespedeza Species Extracts

SpeciesAssayIC50 (µg/mL)Reference
L. cuneataDPPH20-25[1]
L. bicolorDPPH35.4[2]
L. capitataDPPH63.4[2]
L. cuneataABTS--
L. bicolorABTS35.4[3]
L. capitataABTS45.2[2]

Table 2: Anti-inflammatory Activity of Isolated Flavonoids from Lespedeza cuneata

CompoundAssayIC50 (µM)Reference
KaempferolNO Inhibition (LPS-stimulated BV-2 cells)28.01[4]
QuercetinNO Inhibition (LPS-stimulated BV-2 cells)26.97[4]

Table 3: Enzyme Inhibitory Activity of Isolated Flavonoids and Extracts from Lespedeza Species

SpeciesCompound/ExtractEnzymeIC50Reference
L. cuneataEthyl Acetate Fractionα-Glucosidase105.32 µg/mL[5]
L. bicolorErythrabyssin IISARS-CoV PLpro18.22 µM[6]
L. bicolor1-Methoxyerythrabyssin IISARS-CoV PLpro11.21 µM[6]
L. bicolorXanthoangelolSARS-CoV PLpro6.3 µM[6]
L. bicolorBicolosin ASARS-CoV PLpro43.26 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents: DPPH solution (0.2 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to the wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound solutions at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

    • After 6 minutes, measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is the concentration of the sample that scavenges 50% of the ABTS radicals.

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Reagents: α-glucosidase solution (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer (pH 6.8), test compound solutions, and a positive control (e.g., acarbose).

  • Procedure:

    • In a 96-well plate, pre-incubate 50 µL of the test compound solution with 100 µL of α-glucosidase solution in phosphate buffer for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of pNPG solution.

    • Incubate the mixture for 20 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculation: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance with the inhibitor. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Reagents: RAW 264.7 macrophage cells, lipopolysaccharide (LPS), Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid), cell culture medium, and test compound solutions.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the supernatant of cells treated with the test compound and LPS to that of cells treated with LPS alone. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

Inhibition of Inflammatory Signaling Pathways

Flavonoids from Lespedeza species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, 8-methoxybicolosin C, isolated from L. bicolor, has been demonstrated to suppress the phosphorylation of IκBα, p65, JNK, ERK, and p38 in LPS-stimulated mouse Kupffer cells. This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus and downregulates the MAPK signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription Lespedeza_Flavanones Lespedeza Flavanones (e.g., 8-methoxybicolosin C) Lespedeza_Flavanones->IKK inhibits Lespedeza_Flavanones->NFkB_nucleus inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Lespedeza flavanones.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MEKK MEKK TLR4->MEKK activates MKK MKK3/6, MKK4/7, MEK1/2 MEKK->MKK phosphorylates MAPK p38, JNK, ERK MKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes activates transcription Lespedeza_Flavanones Lespedeza Flavanones (e.g., 8-methoxybicolosin C) Lespedeza_Flavanones->MAPK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Lespedeza flavanones.

General Experimental Workflow for Isolation of Flavanones

The following diagram illustrates a typical workflow for the isolation and purification of flavanones from Lespedeza species.

Isolation_Workflow Plant_Material Dried & Powdered Lespedeza Plant Material Extraction Methanol Extraction Plant_Material->Extraction Partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction (Rich in Flavanones) Partition->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Preparative HPLC Fractions->Purification Isolated_Flavanones Isolated Pure Flavanones Purification->Isolated_Flavanones Bioassays Biological Activity Assays (Antioxidant, Anti-inflammatory, Enzyme Inhibition) Isolated_Flavanones->Bioassays

Caption: General workflow for the isolation of flavanones from Lespedeza species.

References

The Differential Cytotoxicity of Flavanones: A Comparative Analysis in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the cytotoxic effects of flavanones, a class of flavonoid compounds, reveals a promising selectivity in their ability to target cancer cells while exhibiting lower toxicity towards normal, healthy cells. Although specific data on lespedezaflavanone H remains elusive in the current body of scientific literature, a broader analysis of related flavanones and compounds isolated from the Lespedeza genus provides valuable insights into their potential as selective anticancer agents.

Flavonoids, including flavanones, are a diverse group of plant secondary metabolites that have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. A key aspect of their potential in oncology is their differential cytotoxicity, a measure of their ability to induce cell death in cancerous cells at concentrations that are less harmful to non-malignant cells. This selective action is a critical attribute for any potential chemotherapeutic agent, as it can lead to more effective treatments with fewer side effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of various compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency. The selectivity of a compound is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of other compounds isolated from Lespedeza species against various cancer and normal cell lines. This data provides a relevant context for the potential behavior of flavanones from this genus.

CompoundCell Line (Cancer)Cell TypeIC50 (µM)Cell Line (Normal)Cell TypeIC50 (µM)Selectivity Index (SI)
Compound 3 (from L. bicolor)HTB-19Colon Carcinoma6.0RPE-1Retinal Pigment Epithelial>20>3.3
Kyse-30Esophageal Squamous Cell Carcinoma19.1HEK-293Embryonic Kidney>20>1.0
HEPG-2Hepatocellular Carcinoma10.2

Data synthesized from a study on polyphenolic compounds from Lespedeza bicolor stem bark[1]. The SI is calculated as IC50 (Normal Cell)/IC50 (Cancer Cell).

Experimental Protocols

The determination of cytotoxicity is a fundamental step in the evaluation of potential anticancer compounds. The following is a generalized experimental protocol for assessing the cytotoxic effects of a compound like a flavanone on cancer and normal cell lines.

Cell Culture and Treatment
  • Cell Line Maintenance: Human cancer cell lines (e.g., HTB-19, Kyse-30, HEPG-2) and normal human cell lines (e.g., RPE-1, HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compound (e.g., a flavanone) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group is treated with the vehicle (e.g., DMSO) alone.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Incubation: After a specified incubation period with the test compound (e.g., 48 or 72 hours), the treatment medium is removed.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Cellular Mechanisms

To better understand the processes involved in evaluating cytotoxicity and the potential mechanisms of action of flavanones, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (Cancer & Normal Lines) C Cell Seeding (96-well plates) A->C B Compound Preparation (this compound) D Treatment with Compound B->D C->D E MTT Assay D->E F Absorbance Reading E->F G Calculate % Viability F->G H Determine IC50 & SI G->H Signaling_Pathway Flavanone Flavanone ROS ↑ Reactive Oxygen Species (ROS) Flavanone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

A Head-to-Head Comparison of Flavonoids from Lespedeza Species and the Potential of Their Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific compound denoted as "lespedezaflavanone H" is not prominently documented in scientific literature, the genus Lespedeza is a rich source of a diverse array of flavonoids with significant therapeutic potential. This guide provides a head-to-head comparison of the biological activities of flavonoids isolated from various Lespedeza species, with a focus on their antioxidant and anti-inflammatory properties. Furthermore, we explore the rationale and general strategies for the development of synthetic analogs to enhance their therapeutic efficacy.

Comparative Analysis of Biological Activities

Flavonoids from Lespedeza species, including L. cuneata, L. bicolor, and L. capitata, have demonstrated notable antioxidant and anti-inflammatory activities. The following tables summarize the available quantitative data for direct comparison.

Table 1: Anti-inflammatory Activity of Flavonoids from Lespedeza cuneata

CompoundMolecular StructureAssayCell LineIC50 (µM)
Kaempferol3,5,7,4'-TetrahydroxyflavoneNitric Oxide (NO) InhibitionLPS-stimulated BV-2 microglia28.01[1]
Quercetin3,5,7,3',4'-PentahydroxyflavoneNitric Oxide (NO) InhibitionLPS-stimulated BV-2 microglia26.97[1]

Table 2: Antioxidant Activity of Extracts from Lespedeza Species

Lespedeza SpeciesExtract TypeAssayIC50 (µg/mL)
L. cuneataMethanol ExtractDPPH Radical Scavenging20-25[2]
L. bicolorMethanol ExtractDPPH Radical Scavenging49.7[2]
L. capitataMethanol ExtractDPPH Radical Scavenging87.3 ± 5.6[2]
L. bicolorAerial Parts Methanol ExtractDPPH Radical Scavenging≤ 50[3]
L. bicolorRoot Methanol ExtractDPPH Radical Scavenging≤ 200[3]
L. bicolorAerial Parts Methanol ExtractHydrogen Peroxide Scavenging≤ 25[3]
L. bicolorRoot Methanol ExtractHydrogen Peroxide Scavenging≤ 50[3]

Structure-Activity Relationship and the Promise of Synthetic Analogs

The biological activity of flavonoids is intrinsically linked to their chemical structure. Key structural features that influence their antioxidant and anti-inflammatory properties include:

  • Hydroxyl Group (-OH) Position and Number: The number and location of hydroxyl groups on the flavonoid skeleton are critical for their radical scavenging and enzyme-inhibiting activities.

  • C2-C3 Double Bond: The presence of a double bond in the C-ring can enhance the antioxidant activity.

  • Glycosylation: The attachment of sugar moieties can affect the bioavailability and solubility of flavonoids, thereby modulating their in vivo efficacy.

Synthetic analogs offer the potential to systematically modify these structural features to optimize the therapeutic properties of naturally occurring flavonoids. By employing synthetic chemistry, researchers can:

  • Enhance Potency: Introduce or modify functional groups to increase the compound's interaction with its biological target.

  • Improve Bioavailability: Modify the flavonoid structure to increase its absorption and distribution in the body.

  • Reduce Off-Target Effects: Fine-tune the structure to improve selectivity for the desired target, thereby minimizing side effects.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • The test compound (e.g., Lespedeza flavonoid extract or synthetic analog) at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualizing the Pathways

Conceptual Workflow for Synthesis and Evaluation of Flavonoid Analogs

The following diagram illustrates a general workflow for the design, synthesis, and biological evaluation of synthetic analogs of natural flavonoids.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Natural Flavonoid Lead Identification B Structure-Activity Relationship (SAR) Analysis A->B C Design of Synthetic Analogs B->C D Chemical Synthesis C->D E Antioxidant Activity Assays (e.g., DPPH) D->E F Anti-inflammatory Activity Assays (e.g., NO Inhibition) D->F I Lead Optimization E->I F->I G Animal Models of Disease H Pharmacokinetic & Toxicity Studies G->H I->C I->G

Caption: A conceptual workflow for the development of flavonoid analogs.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response and is a key target for many anti-inflammatory flavonoids.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes induces

Caption: The NF-κB signaling pathway in inflammation.

Conclusion

Flavonoids from Lespedeza species represent a promising class of natural compounds with well-documented antioxidant and anti-inflammatory activities. While direct comparisons of isolated compounds are still emerging, the available data highlights the therapeutic potential of this genus. The strategic design and synthesis of flavonoid analogs, guided by a thorough understanding of their structure-activity relationships, offers a powerful approach to develop novel and more effective therapeutics for a range of inflammatory and oxidative stress-related diseases. Further research into the specific flavonoids from Lespedeza bicolor and Lespedeza capitata is warranted to fully elucidate their therapeutic potential.

References

Reproducibility of Anti-inflammatory Effects of Lespedeza bicolor Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of the anti-inflammatory effects of Lespedeza bicolor extracts across different laboratory studies. The focus is on the in vitro inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This guide aims to offer an objective comparison of experimental data and methodologies to aid researchers in evaluating the consistency of these biological effects.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of Lespedeza bicolor extracts has been investigated by multiple independent research groups. A common model to evaluate this activity is the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The following table summarizes the quantitative data from different studies, highlighting the extraction methods, treatment concentrations, and the observed inhibition of NO production.

Study (Lab)Plant Part & Extraction SolventLPS ConcentrationExtract Concentration(s)% NO InhibitionIC50 ValueCell Viability
Kim et al.Stem (70% Methanol)0.5 µg/mL200 µg/mL (Methanol Extract)~78%Not ReportedMaintained at ~83%
50 µg/mL (Ethyl Acetate Fraction)~89%Not ReportedNo significant cytotoxicity
Ren et al.Not Specified (Honey Extract)1 µg/mL50 µg/mLSignificant decreaseNot ReportedNo significant decrease
100 µg/mLSignificant decreaseNot ReportedNo significant decrease
200 µg/mLSignificant decreaseNot ReportedNo significant decrease
Tarbeeva et al.Root Bark (Chloroform-Ethanol)Not SpecifiedNot SpecifiedMaackiain from extract showed inhibitory effectsNot ReportedNot Specified

Note: "Not Reported" indicates that the specific data point was not provided in the referenced publication. "Not Specified" indicates that the experimental detail was not mentioned.

The data presented in the table suggest a generally consistent anti-inflammatory effect of Lespedeza bicolor extracts, demonstrating a dose-dependent inhibition of NO production in LPS-stimulated macrophages. Notably, the ethyl acetate fraction of a methanol extract showed potent inhibitory activity[1]. While direct IC50 values for NO inhibition by the crude extracts are not consistently reported, the percentage of inhibition at given concentrations is significant. It is also crucial to note that the observed anti-inflammatory effects are not attributed to cytotoxicity, as cell viability was largely maintained in the presence of the extracts[1].

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential. The following are generalized protocols for the key assays cited in the studies, based on standard laboratory practices.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[1].

  • Plating: For experiments, cells are seeded in 96-well plates at a density of approximately 4 x 10^5 cells/well and allowed to adhere for 24 hours[1].

  • Treatment: Cells are pre-treated with various concentrations of Lespedeza bicolor extract for a specified period (e.g., 30 minutes to 2 hours) before stimulation with LPS (0.5 µg/mL or 1 µg/mL) to induce an inflammatory response[1][2].

Nitric Oxide (NO) Measurement (Griess Assay)

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Sample Collection: After the desired incubation period (typically 24 hours) following LPS stimulation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[3].

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark[3].

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of 540 nm[3][4][5].

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite[4].

Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Reagent Addition: After removing the culture supernatant for the NO assay, fresh medium containing MTT solution (typically 0.5 mg/mL) is added to the cells.

  • Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into an insoluble formazan product[6].

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals[7].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically, typically at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays seeding Seed RAW 264.7 cells in 96-well plate incubation1 Incubate for 24h at 37°C, 5% CO2 seeding->incubation1 pretreatment Pre-treat with Lespedeza bicolor extract incubation1->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation2 Incubate for 24h lps_stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant mtt_assay MTT Assay for Viability griess_assay Griess Assay for NO collect_supernatant->griess_assay signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Lespedeza Lespedeza bicolor extract Lespedeza->IKK inhibits

References

A Comparative Analysis of Flavonoids from Lespedeza cuneata: Evaluating Biological Activity for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of the biological activities of various flavonoids isolated from Lespedeza cuneata, a perennial legume with a history in traditional medicine for treating a range of ailments.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource of quantitative data, detailed experimental methodologies, and an overview of the key signaling pathways involved in the therapeutic effects of these compounds.

While this guide aims to provide a comprehensive comparison, it is important to note that a thorough literature search did not yield specific biological activity data for a compound referred to as "Lespedezaflavanone H". The following sections will focus on a range of other well-characterized flavonoids from Lespedeza cuneata.

Comparative Biological Activity of Lespedeza cuneata Flavonoids

The flavonoids isolated from Lespedeza cuneata have demonstrated a variety of biological effects, with anti-inflammatory and cytotoxic activities being the most prominently studied. The following tables summarize the quantitative data from key experimental assays.

Anti-inflammatory Activity: Nitric Oxide Inhibition

A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in inflammatory cells. The following data, derived from a study on lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, compares the NO inhibitory activity of nine flavonoids from Lespedeza cuneata.[2][4][5]

FlavonoidIC₅₀ (µM) for NO Inhibition
Kaempferol28.01[2][4]
Quercetin26.97[2][4]
Afzelin> 100[2]
Nicotiflorin> 100[2]
Kaempferol-3-O-β-glucopyranosyl-7-O-α-rhamnoside> 100[2]
Rhoifolin> 100[2]
Isoquercitrin> 100[2]
Rutin> 100[2]
Daidzein> 100[2]
Lower IC₅₀ values indicate greater potency.

Notably, the aglycones kaempferol and quercetin showed significant inhibitory effects on NO production, whereas their glycosylated counterparts were inactive at the tested concentrations.[2][4] This suggests that the presence of sugar moieties may hinder the anti-inflammatory activity of these flavonoids.[2]

Cytotoxic Activity of Flavonoid Glycosides

Several flavonoid glycosides from Lespedeza cuneata have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Flavonoid GlycosideCell LineIC₅₀ (µM)
IsovitexinMCF727.57[6]
MDA-MB-23129.18[6]
HCC7028.84[6]
(+)-Isolariciresinol 9-O-β-D-glucosideMCF728.08[6]
Lariciresinol 9-O-β-D-glucopyranosideHCC7024.81[6]
Lower IC₅₀ values indicate greater cytotoxicity.

These findings indicate that certain flavonoid glycosides from L. cuneata possess weak to moderate cytotoxic activity against human breast cancer cell lines.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated BV-2 Microglia Cells

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in microglia cells stimulated by lipopolysaccharide (LPS).

  • Cell Culture: BV-2 murine microglia cells are cultured in 96-well plates at a specified density (e.g., 3 x 10⁵ cells/well) and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test flavonoids for 30 minutes.[4]

  • LPS Stimulation: Inflammation is induced by adding 100 ng/mL of LPS to the cell cultures, which are then incubated for 24 hours.[4]

  • Nitrite Measurement (Griess Reaction): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-1-naphthylethylenediamine dihydrochloride in 5% phosphoric acid).[4]

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells. The IC₅₀ value is then determined.[4]

G cluster_workflow Experimental Workflow: NO Inhibition Assay A BV-2 Cell Seeding (96-well plate) B Pre-treatment with Flavonoids A->B C LPS Stimulation (100 ng/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition and IC50 G->H

Caption: Workflow for the Nitric Oxide Inhibition Assay.

DPPH and ABTS Radical Scavenging Assays

These spectrophotometric assays are commonly used to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge stable free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.[8]

    • The test compound is added to the DPPH solution.

    • The mixture is incubated in the dark for 30 minutes.[9]

    • The decrease in absorbance at 517 nm is measured, indicating the extent of radical scavenging.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[10]

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.[9]

    • The test compound is added to the ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), the decrease in absorbance at 734 nm is measured.[9]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Plating: Cells are seeded in a 96-well plate and incubated to allow for attachment.[2]

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).[3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[2][3]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by viable cells.[11]

  • Absorbance Reading: The absorbance is measured at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[11]

Signaling Pathway Analysis: The Role of NF-κB in Inflammation

The anti-inflammatory effects of many flavonoids are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[12][13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[13] Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus.[13] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.[12][14] Flavonoids such as kaempferol and quercetin can inhibit this pathway, thereby reducing the expression of inflammatory mediators.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Inflammation Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB_nuc->Inflammation Induces NO Nitric Oxide (NO) Production Inflammation->NO Flavonoids Flavonoids (Kaempferol, Quercetin) Flavonoids->IKK Inhibits Flavonoids->NFkB_nuc Inhibits Translocation

Caption: NF-κB pathway and points of flavonoid inhibition.

References

Unlocking Enhanced Efficacy: A Guide to the Synergistic Effects of Lespedezaflavanone H and Structurally Related Compounds with Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery and development, the exploration of synergistic interactions between natural compounds presents a promising frontier for enhancing therapeutic efficacy. While direct research on the synergistic effects of lespedezaflavanone H is currently limited, this guide explores the significant synergistic potential of structurally similar prenylated flavonoids and isoflavonoids. By examining their combined antioxidant and anti-inflammatory activities with other natural compounds, we can extrapolate potential avenues for future research and development of this compound-based therapies.

This comparative guide, tailored for researchers, scientists, and drug development professionals, delves into the experimental data and methodologies that underpin the synergistic potential of these compound classes.

Antioxidant Synergy: A Case Study of Xanthohumol and α-Tocopherol

The prenylated chalcone xanthohumol, when combined with the well-known antioxidant α-tocopherol (Vitamin E), demonstrates a potent synergistic effect in preventing lipid peroxidation, a key process in cellular damage.

Quantitative Data Summary
Compound CombinationAssayKey FindingReference
Xanthohumol and α-TocopherolCopper-mediated Low-Density Lipoprotein (LDL) OxidationComplete inhibition of LDL oxidation[1]
Experimental Protocol: Copper-Mediated LDL Oxidation Assay

This in vitro assay assesses the ability of antioxidant compounds to inhibit the oxidation of LDL, a critical factor in the development of atherosclerosis.[2][3]

Methodology:

  • LDL Isolation: Human LDL is isolated from fresh plasma using ultracentrifugation.

  • Initiation of Oxidation: LDL (50 µg protein/mL) is incubated in the presence of a pro-oxidant, such as copper sulfate (CuSO₄), to initiate lipid peroxidation.

  • Treatment: The LDL and copper sulfate solution is treated with the test compounds (xanthohumol and α-tocopherol), both individually and in combination, at various concentrations.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 150 minutes).[4]

  • Measurement of Oxidation: The extent of LDL oxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS). This involves reacting the oxidized LDL with thiobarbituric acid to produce a colored product, which is then measured spectrophotometrically at 532 nm.[4] The amount of TBARS is an indicator of lipid peroxidation.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ldl_isolation Isolate Human LDL incubate Incubate LDL with CuSO₄ and Test Compounds ldl_isolation->incubate prepare_reagents Prepare Xanthohumol, α-Tocopherol, and CuSO₄ prepare_reagents->incubate measure_oxidation Measure TBARS Formation (Spectrophotometry at 532 nm) incubate->measure_oxidation analyze Compare TBARS levels between control and treated groups measure_oxidation->analyze synergy Determine Synergistic Inhibition analyze->synergy

Figure 1. Workflow for assessing antioxidant synergy in LDL oxidation.

Anti-inflammatory Synergy: Isoflavonoids in Combination

Isoflavonoids, such as biochanin A and genistein, exhibit significant synergistic anti-inflammatory effects when combined with other natural compounds like 6-gingerol and curcumin. These combinations have been shown to effectively modulate key inflammatory pathways.

Quantitative Data Summary
Compound CombinationCell LineKey FindingsCombination Index (CI)Reference
Biochanin A and 6-GingerolRAW264.7 MacrophagesSynergistic inhibition of TNF-α, IL-1β, and IL-6 production. Synergistic inhibition of MAPKs signaling pathway activation.< 1[5]
Genistein and 6-GingerolRAW264.7 MacrophagesSynergistic anti-inflammatory effects.< 1
Genistein and CurcuminNot specifiedSynergistic anti-inflammatory effects.Not specified[6][7]
Experimental Protocol: Anti-inflammatory Synergy in Macrophages

This protocol details the in vitro assessment of the synergistic anti-inflammatory effects of biochanin A and 6-gingerol on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

  • Cell Stimulation: The cells are stimulated with LPS to induce an inflammatory response, leading to the production of pro-inflammatory cytokines.

  • Treatment: The LPS-stimulated cells are treated with biochanin A and 6-gingerol, both individually and in various concentration ratios.

  • Incubation: The cells are incubated for a specific duration to allow for the compounds to exert their effects.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

  • Western Blot Analysis: The activation of the MAPKs signaling pathway is assessed by measuring the phosphorylation of key proteins (e.g., p38, JNK, ERK) via Western blotting.

  • Synergy Analysis: The synergistic effect of the combination is quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.[9][10][11]

Signaling Pathway Diagram: Synergistic Inhibition of MAPK Pathway

The combination of biochanin A and 6-gingerol synergistically inhibits the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1, ASK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors InflammatoryResponse Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->InflammatoryResponse Combination Biochanin A + 6-Gingerol (Synergistic Inhibition) Combination->MAPKKK Combination->MAPKK Combination->MAPK

Figure 2. Synergistic inhibition of the MAPK signaling pathway.

Conclusion

The presented data on compounds structurally related to this compound strongly suggest a promising avenue for future research into its synergistic potential. The observed complete inhibition of LDL oxidation and the significant, synergistic reduction of pro-inflammatory mediators highlight the enhanced therapeutic effects that can be achieved through combination therapies. For drug development professionals, these findings underscore the importance of exploring synergistic interactions to unlock the full potential of natural compounds, potentially leading to more effective and lower-dose therapeutic strategies. Further investigation into the specific synergistic combinations involving this compound is warranted to fully elucidate its therapeutic promise.

References

Comparative analysis of the stability of lespedezaflavanone H and naringenin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative stability of the flavanones Lespedezaflavanone H and Naringenin, supported by experimental data and protocols.

Executive Summary

A comprehensive literature review reveals a significant disparity in the available stability data for this compound and Naringenin. While Naringenin has been extensively studied, providing a robust dataset on its chemical and metabolic stability, there is a notable absence of published experimental data regarding the stability of this compound.

This guide provides a detailed stability profile for Naringenin, encompassing its degradation under various conditions, photodegradation kinetics, and metabolic fate. This information serves as a valuable benchmark for researchers working with flavanones. Due to the lack of data for this compound, a direct comparative analysis is not possible at this time. This highlights a critical knowledge gap and an opportunity for future research into the physicochemical and pharmacokinetic properties of flavanones from the Lespedeza genus.

Stability Profile of Naringenin

Naringenin (4',5,7-trihydroxyflavanone) is a well-characterized flavanone found in citrus fruits. Its stability is a critical factor influencing its bioavailability and therapeutic efficacy.

Physicochemical Stability

Naringenin's stability is influenced by factors such as pH, temperature, and light exposure.

Table 1: Summary of Naringenin Physicochemical Stability Data

ParameterConditionObservationReference
pH Stability Physiological pH (1.2, 5.8, 7.4)Stable.[No specific citation available]
Alkaline pHDegradation occurs.[No specific citation available]
Temperature Stability Up to 100 °CThermally stable.[No specific citation available]
25 °C (Room Temperature)Considered the most suitable for maintaining stability of nanoencapsulated Naringenin.[1]
40 °C and 60 °CSlight color change (white to light yellow) in nanoencapsulated form.[1]
Photostability UV-C exposurePhotodegradation follows second-order kinetics.[1]
t1/2 = 47.61 hours[1]
Metabolic Stability

Naringenin undergoes extensive metabolism in the body, primarily through phase I (oxidation) and phase II (glucuronidation and sulfation) reactions in the liver and intestines.[2]

Table 2: Summary of Naringenin Metabolic Stability and Pharmacokinetic Parameters

ParameterSpeciesValueReference
Half-life (t1/2) HumanApproximately 3 hours[3]
Time to peak (Tmax) Human2.41 ± 0.74 h (600 mg dose)[3]
3.17 ± 0.74 h (150 mg dose)[3]
Metabolism HumanExtensive phase II metabolism (glucuronides and sulfates).[No specific citation available]
Rat & Human Liver and Kidney MicrosomesComplex metabolic process catalyzed by multiple enzymes.[4]

Experimental Protocols

Photodegradation Kinetics Assay

Objective: To determine the rate and order of degradation of a compound upon exposure to a specific light source.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound (e.g., Naringenin) in a suitable solvent (e.g., dimethyl sulfoxide) at a known concentration (e.g., 2.0 µg/mL).[1]

  • Exposure: Place the sample in a photostability chamber with a controlled light source (e.g., UV-C). Wrap a control sample in foil to protect it from light.[1]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1 to 120 hours).[1]

  • Analysis: Analyze the concentration of the parent compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][5]

  • Data Analysis: Determine the order of the degradation reaction by plotting concentration vs. time (zero-order), the logarithm of concentration vs. time (first-order), or the inverse of concentration vs. time (second-order). Calculate the degradation rate constant (k) and half-life (t1/2).[1]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Reagents and Materials:

    • Test compound stock solution (e.g., 1 mM in DMSO).[6]

    • Pooled liver microsomes (e.g., human, rat).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Positive control compounds (with known metabolic rates).

    • Organic solvent for reaction termination (e.g., acetonitrile).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.[7]

  • Time Points and Reaction Termination:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[6]

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

General Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution incubation Incubate Compound with Microsomes and Cofactors at 37°C prep_compound->incubation prep_microsomes Prepare Liver Microsomes and Cofactors prep_microsomes->incubation sampling Take Aliquots at Different Time Points incubation->sampling termination Terminate Reaction (e.g., add Acetonitrile) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) lcms->data_analysis

Caption: Workflow for determining in vitro metabolic stability.

Naringenin Metabolism Pathway

G Naringenin Naringenin PhaseI Phase I Metabolism (Oxidation, Demethylation) CYP450 Enzymes Naringenin->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Naringenin->PhaseII PhaseI->PhaseII Metabolites Metabolites (e.g., Naringenin glucuronide, Naringenin sulfate) PhaseII->Metabolites Excretion Excretion Metabolites->Excretion

References

Validating the Specificity of Lespedezaflavanone H on SARS-CoV Papain-like Protease (PLpro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lespedezaflavanone H's Performance Against Alternative Inhibitors of a Key SARS-CoV-2 Enzyme.

The emergence of novel viral threats necessitates the rapid identification and validation of specific antiviral agents. This compound, a flavonoid isolated from plants of the Lespedeza genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the inhibitory effects of a closely related compound, Parvisoflavanone, on the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) papain-like protease (PLpro), a crucial enzyme for viral replication and immune evasion. The specificity of this flavanone is evaluated against other known natural and synthetic inhibitors of SARS-CoV PLpro, supported by experimental data and detailed protocols.

While direct experimental data for this compound against SARS-CoV PLpro is not yet available, this guide utilizes data for Parvisoflavanone, an isoflavanone also isolated from Lespedeza bicolor, as a structural and functional analogue.[1] This comparison aims to provide a valuable framework for researchers investigating the potential of this compound as a specific inhibitor of this critical viral enzyme.

Comparative Inhibition of SARS-CoV PLpro

The following table summarizes the inhibitory activities of Parvisoflavanone and a selection of alternative compounds against SARS-CoV PLpro. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of enzyme inhibitors. Lower values indicate higher potency.

CompoundTypeIC50 (µM)Ki (µM)Source
Parvisoflavanone Natural (Isoflavanone)> 100> 100[1]
XanthoangelolNatural (Chalcone)6.35.56[2]
Bicolosin ANatural (Pterocarpan)9.3-[2]
1-Methoxyerythrabyssin IINatural (Pterocarpan)11.219.06[2]
Erythrabyssin IINatural (Pterocarpan)18.2215.23[2]
GRL-0617Synthetic2.31.7[3]
Tanshinone IIBNatural (Diterpene)0.14-[4]
Jun9-13-9Synthetic6.67-[5]
Jun9-75-4Synthetic0.62-[6]

Signaling Pathway and Experimental Workflow

To validate the specificity of an inhibitor like this compound on a target enzyme such as SARS-CoV PLpro, a series of experiments are typically conducted. The following diagrams illustrate the general signaling pathway affected by PLpro inhibition and a standard experimental workflow for validation.

Signaling_Pathway Viral Polyprotein Viral Polyprotein PLpro PLpro Viral Polyprotein->PLpro Cleavage NSPs NSPs PLpro->NSPs Ubiquitin/ISG15 Ubiquitin/ISG15 PLpro->Ubiquitin/ISG15 Deubiquitination/ DeISGylation Replication/Transcription Complex Replication/Transcription Complex NSPs->Replication/Transcription Complex Viral RNA Viral RNA Replication/Transcription Complex->Viral RNA Host Cell Proteins Host Cell Proteins Host Cell Proteins->Ubiquitin/ISG15 Conjugation Innate Immunity Innate Immunity Ubiquitin/ISG15->Innate Immunity Activation Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->PLpro Inhibition Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzyme_Source Purified Recombinant SARS-CoV PLpro Assay Enzyme Inhibition Assay (e.g., FRET-based) Enzyme_Source->Assay Inhibitor_Prep Prepare this compound and Controls Inhibitor_Prep->Assay Data_Analysis Determine IC50 and Ki values Assay->Data_Analysis Treatment Treat with this compound Data_Analysis->Treatment Promising candidates move to cell-based assays Cell_Culture Infect Cells with SARS-CoV-2 Cell_Culture->Treatment Antiviral_Assay Measure Viral Replication (e.g., Plaque Assay, RT-qPCR) Treatment->Antiviral_Assay Cytotoxicity_Assay Assess Cell Viability Treatment->Cytotoxicity_Assay

References

A Comparative Analysis of the Antioxidant Capacity of Lespedeza Flavanones and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The data presented herein is primarily derived from studies on Lespedeza cuneata extracts, a species known to contain a variety of flavonoids. The antioxidant activities are compared against well-established antioxidants such as Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of Lespedeza extracts has been evaluated using various assays that measure the ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a substance, with a lower IC50 value indicating higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Lespedeza cuneata Extract20-25Not specified[1][2]
Ascorbic AcidComparable to L. cuneataComparable to L. cuneata[3]
TroloxComparable to L. cuneataComparable to L. cuneata[3]

Note: The data for Ascorbic Acid and Trolox are presented as comparable, as the source material indicates that the Lespedeza cuneata extract exhibited a dose-dependent inhibition of oxidation comparable to these standards.[3] Specific IC50 values for the standards were not provided in the compared study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in the literature for evaluating Lespedeza extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Principle: The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the Lespedeza extract and standard antioxidants are prepared.

  • An aliquot of the test sample is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Principle: In the presence of an antioxidant, the pre-formed blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the Lespedeza extract and standard antioxidants are prepared.

  • An aliquot of the test sample is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Fluorescein is commonly used as a fluorescent probe.

Principle: Peroxyl radicals produced by the thermal decomposition of AAPH quench the fluorescence of fluorescein. Antioxidants protect the fluorescein from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reactions are typically performed in a 96-well microplate.

  • A working solution of fluorescein is added to the wells containing the Lespedeza extract, standard antioxidants (Trolox is commonly used as the standard), or a blank.

  • The plate is incubated at 37°C.

  • The reaction is initiated by adding AAPH solution to all wells.

  • The fluorescence decay is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • The area under the curve (AUC) is calculated for each sample.

  • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis p1 Prepare Lespedeza Extract & Standard Solutions r1 Mix Sample/Standard with Reagents p1->r1 p2 Prepare Radical Solution (DPPH/ABTS) or Fluorescent Probe & Radical Initiator (ORAC) p2->r1 r2 Incubate under Controlled Conditions (Time, Temp, Light) r1->r2 m1 Measure Absorbance or Fluorescence using a Plate Reader r2->m1 a1 Calculate Percentage Inhibition m1->a1 a2 Determine IC50 or Trolox Equivalents a1->a2

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Signaling Pathway and Antioxidant Action

While specific signaling pathways for lespedezaflavanone H are not detailed, flavonoids, in general, exert their antioxidant effects through various mechanisms. These include direct scavenging of reactive oxygen species (ROS), chelation of metal ions involved in radical formation, and modulation of cellular antioxidant defense systems. For instance, flavonoids can influence signaling pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant enzymes.

antioxidant_action cluster_cellular_stress Cellular Environment cluster_flavonoid_action Flavanone Action cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Scavenging Direct ROS Scavenging ROS->Scavenging Metals Transition Metals (e.g., Fe2+, Cu+) Chelation Metal Chelation Metals->Chelation Flavanone Lespedeza Flavanone Flavanone->Scavenging Direct Interaction Flavanone->Chelation Binding Nrf2 Nrf2 Activation Flavanone->Nrf2 Modulation ReducedOxidativeStress Reduced Oxidative Stress & Cell Damage Scavenging->ReducedOxidativeStress Contributes to Chelation->ReducedOxidativeStress Contributes to AntioxidantEnzymes Increased Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ReducedOxidativeStress Leads to

Caption: Mechanisms of antioxidant action by flavanones.

Extracts from Lespedeza species, rich in flavanones and other polyphenols, demonstrate significant antioxidant activity comparable to standard antioxidants like Ascorbic Acid and Trolox. While specific data for this compound is currently lacking, the presented information on Lespedeza extracts provides a valuable benchmark for its potential antioxidant capacity. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers interested in evaluating the antioxidant properties of natural products. Further studies are warranted to isolate and characterize the antioxidant activity of individual flavanones, such as this compound, to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Lespedezaflavanone H in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Lespedezaflavanone H, a flavonoid compound, requires a meticulous disposal process due to its potential biological activity and the general hazards associated with organic laboratory chemicals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, should always be approached with a clear understanding of its properties and potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, general principles for the disposal of organic compounds must be strictly followed. These include waste identification, segregation, proper containment, and adherence to institutional and regulatory guidelines.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

PPE ItemSpecificationPurpose
Gloves Nitrile glovesTo prevent skin contact with the chemical.[2]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[2]
Footwear Closed-toe shoesTo protect feet from spills.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a solid, liquid (dissolved in a solvent), or mixed form.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[1] Specifically, keep chlorinated and non-chlorinated solvent waste separate.[3] For solid waste, it should also be kept in a designated container.

Step 2: Containment and Labeling

  • Use Appropriate Containers:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.

    • Liquid Waste: Use a designated "Organic Liquid" or "Non-Halogenated Organic Waste" container for solutions of this compound.[2] Ensure the container is made of a material compatible with the solvent used.

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[1][3] The label should include:

    • The full chemical name: "this compound"

    • The solvent(s) used (if applicable)

    • The concentration or approximate amount

    • Hazard symbols (e.g., flammable, toxic), if known

    • The date of accumulation

    • Your name and laboratory details

Step 3: Storage and Handling

  • Work in a Ventilated Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2][4]

  • Secure Storage: Store the sealed waste containers in a designated, secondary containment area away from ignition sources and incompatible chemicals.

Step 4: Final Disposal

  • Follow Institutional Procedures: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or equivalent waste management personnel.[2] Never dispose of organic substances down the laboratory drain.[2]

  • Maintain Records: Keep a detailed record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or a designated log.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Disposal start Identify Waste Form is_solid Solid? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes is_halogenated Solvent Halogenated? is_solid->is_halogenated No (Liquid) store_securely Store Securely in Secondary Containment solid_container->store_securely non_halogenated Use Non-Halogenated Organic Waste Container is_halogenated->non_halogenated No halogenated Use Halogenated Organic Waste Container is_halogenated->halogenated Yes non_halogenated->store_securely halogenated->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling lespedezaflavanone H

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling Lespedezaflavanone H in a laboratory setting. The following procedures are based on best practices for handling novel, powdered bioactive compounds in research and development.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of PPE depends on the scale of the operation and the potential for aerosolization.

Table 1: Recommended Personal Protective Equipment for this compound

Activity Required PPE Rationale
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile gloves- Standard laboratory coat- Safety glasses with side shieldsProtects against incidental skin contact and splashes to the eyes.[1][2]
High-Volume Handling or Potential for Aerosolization (e.g., milling, large-scale dissolution) - Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical-resistant apron over a lab coat- Tightly fitting safety goggles or a full-face shield- NIOSH-approved respirator (e.g., N95 or P100)Provides enhanced protection against significant skin exposure, splashes, and inhalation of fine particles.[1]
General Laboratory Operations - Closed-toe shoes- Long pantsStandard laboratory practice to protect against spills and physical hazards.[3][4]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is essential to maintain a safe working environment.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[1]

    • Ensure all necessary PPE is available and in good condition before commencing work.[1]

    • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[5]

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.[6]

    • Use anti-static weigh boats and tools to prevent dispersal of the powder.

    • Handle with care to avoid creating dust clouds.[7]

  • Solution Preparation:

    • Add solvents to the powdered compound slowly to avoid splashing.

    • Ensure containers are appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with this compound.

    • Properly dispose of all contaminated disposables as outlined in the disposal plan.

    • Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[2][7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Segregate from other chemical waste streams to prevent reactions.[8]
Contaminated Disposables (e.g., gloves, weigh boats, pipette tips) - Place in a dedicated, sealed waste bag within the fume hood.- Dispose of as solid chemical waste.
Solutions of this compound - Collect in a sealed, labeled container for liquid hazardous waste.- Do not pour down the drain.[9]
Empty Stock Containers - Rinse with a suitable solvent three times.- Collect the rinseate as hazardous liquid waste.- Deface the label and dispose of the container according to institutional guidelines.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Spill: For small spills of powder, carefully clean up using a damp paper towel to avoid creating dust. For larger spills, follow institutional procedures for hazardous chemical spills. All spill cleanup materials should be treated as hazardous waste.[9]

Workflow for Handling and Disposal of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.